molecular formula C7H3F2NO4 B1418034 3,4-Difluoro-5-nitrobenzoic acid CAS No. 1121583-51-4

3,4-Difluoro-5-nitrobenzoic acid

Cat. No.: B1418034
CAS No.: 1121583-51-4
M. Wt: 203.1 g/mol
InChI Key: QEGLWOZIWGKZJI-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzoic acid (CAS 1121583-51-4) is a high-purity benzoic acid derivative designed for advanced chemical and pharmaceutical research. This compound serves as a vital synthetic intermediate in the construction of complex molecules, particularly in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and benzimidazole derivatives . With a certified purity of >99%, it is supplied as a pharma-grade material, ensuring consistency and reliability for demanding applications . The presence of fluorine substituents and a nitro group on the aromatic ring makes it a versatile building block for various synthetic transformations, including nucleophilic aromatic substitution and reduction reactions. It is extensively used in organic synthesis, as a reagent for the preparation of fine chemicals, and in the research and development of potential therapeutic agents and pesticide intermediates . This product is For Research Use Only and is strictly intended for laboratory research and further chemical manufacturing. It is not intended for diagnostic or therapeutic uses, or for personal use. Analytical data, including LCMS, HPLC, GC, NMR, and FTIR, are available to support research and quality control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGLWOZIWGKZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302375
Record name 3,4-Difluoro-5-nitrobenzoic acid
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121583-51-4
Record name 3,4-Difluoro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121583-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Compound Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, ensuring this document serves as a valuable resource for laboratory and development applications.

1.1 Introduction and CAS Number

This compound is a substituted aromatic carboxylic acid. Its structural features—two adjacent fluorine atoms and a nitro group positioned meta to the carboxyl function—make it a highly versatile building block in organic synthesis. The fluorine atoms significantly modulate the electronic properties of the benzene ring, enhancing its reactivity and often imparting desirable pharmacokinetic properties in downstream pharmaceutical compounds. The nitro group provides a reactive handle for a variety of chemical transformations, most notably reduction to an amine.

The Chemical Abstracts Service (CAS) has assigned the number 1121583-51-4 to this compound.[1][2]

1.2 Chemical Structure

The structure consists of a benzoic acid core substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position.

Caption: Chemical structure of this compound.

1.3 Physicochemical Properties

The properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
CAS Number 1121583-51-4[1][2]
Molecular Formula C₇H₃F₂NO₄[1]
Molar Mass 203.10 g/mol [1]
Appearance Typically a solid powder[3]
Storage Condition Room Temperature, in a dry, well-ventilated place[1][4]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted nitrobenzoic acids typically relies on electrophilic aromatic substitution, specifically nitration. The choice of starting material and reaction conditions is paramount to achieving the desired regioselectivity and yield.

2.1 Generalized Synthesis Workflow

A plausible and widely practiced approach for synthesizing compounds of this class involves the direct nitration of a difluorobenzoic acid precursor. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group directs the incoming nitro group.

G cluster_0 Synthesis Workflow start Start: 3,4-Difluorobenzoic Acid reagents Reagents: - Concentrated Sulfuric Acid (H₂SO₄) - Fuming Nitric Acid (HNO₃) reaction Nitration Reaction (0°C to Room Temp) Electrophilic Aromatic Substitution start->reaction Substrate reagents->reaction quench Workup: Quenching (Pouring onto ice) reaction->quench filtration Isolation (Vacuum Filtration) quench->filtration purification Purification (Recrystallization) filtration->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the nitration of analogous fluorinated benzoic acids.[5][6]

Objective: To synthesize this compound via nitration of 3,4-difluorobenzoic acid.

Materials:

  • 3,4-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,4-difluorobenzoic acid to a pre-chilled volume of concentrated sulfuric acid. Stir until the solid is fully suspended or dissolved. Maintain the temperature at 0-5 °C.

  • Nitration: Add fuming nitric acid dropwise to the stirred suspension over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour. Subsequently, let the reaction warm to room temperature and continue stirring for several hours (e.g., 12-16 hours) to ensure completion.[6]

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. This quenching step precipitates the solid product while diluting the strong acids.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final, high-purity this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

2.3 Causality and Experimental Rationale

  • Choice of Acids: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

  • Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low initial temperature (0-5 °C) is critical to prevent over-nitration and the decomposition of the reagents, thereby ensuring higher yield and purity of the desired product.[6]

Section 3: Applications in Research and Drug Development

Substituted nitrobenzoic acids are foundational intermediates in the chemical and pharmaceutical industries.[8] The unique substitution pattern of this compound makes it a valuable precursor for complex molecular targets.

  • Pharmaceutical Synthesis: The primary application lies in its use as a building block for Active Pharmaceutical Ingredients (APIs).[9] The nitro group can be readily reduced to an amine, which then serves as a key nucleophile or a site for further derivatization in the synthesis of complex heterocyclic systems. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate particularly attractive for developing kinase inhibitors, antibiotics, and other therapeutic agents.[10][11]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound can be used to create new herbicides, pesticides, and fungicides with improved efficacy.[10]

  • Materials Science: The electronic properties imparted by the fluoro- and nitro-substituents make it a candidate for incorporation into specialty polymers, dyes, and materials for electronic applications like OLEDs.[8][11]

Section 4: Safety, Handling, and Storage

Working with nitrated aromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets of structurally similar chemicals.[4][12][13][14]

4.1 Hazard Identification

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • Causes skin and serious eye irritation.

  • Nitroaromatic compounds should be handled as potentially hazardous.

4.2 Recommended Handling and Personal Protective Equipment (PPE)

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][12]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat. Change gloves immediately if contamination occurs.[12]

  • General Hygiene: Avoid formation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

4.3 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

4.4 First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

References

physical and chemical properties of 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid for Advanced Research and Development

Introduction

This compound (CAS No. 1121583-51-4) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern organic synthesis.[1][2] Its structure is characterized by a benzoic acid core substituted with two adjacent fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and overall physicochemical properties. The fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical compounds, while the nitro group provides a versatile handle for further chemical transformations, most notably its reduction to a primary amine.[3] These attributes make this compound a valuable intermediate for researchers and scientists in drug development, agrochemicals, and materials science, enabling the construction of complex and novel molecular architectures.[2][4]

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound dictates its physical and chemical characteristics. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group increases the acidity of the carboxylic acid proton compared to benzoic acid.

Core Properties

A summary of the primary physicochemical properties is provided below. It is important to note that while some data is established, other values are estimated based on structurally similar compounds due to limited direct experimental data for this specific isomer.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1121583-51-4[1][2]
Molecular Formula C₇H₃F₂NO₄[1]
Molar Mass 203.10 g/mol [1]
Appearance Light yellow to brown solid (predicted)[5][6][7]
Melting Point ~140-155 °C (estimated)[5][8]
pKa ~2.5 - 3.5 (estimated)[7][9]
Solubility Low in water; soluble in organic solvents (DMSO, ethanol)[5][8][10]
Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two aromatic protons. These signals would appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm).[11][12]

    • ¹³C NMR : The spectrum will display seven signals. The carboxyl carbon will be in the δ 165-170 ppm range. The six aromatic carbons will have distinct chemical shifts, with the carbons directly attached to the electronegative fluorine and nitro groups being significantly affected.[13][14]

    • ¹⁹F NMR : Two distinct signals are expected, each corresponding to one of the fluorine atoms, with coupling observed between them.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm⁻¹ respectively), and C-F stretches (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS) : The molecular ion peak [M]⁻ in negative ion mode would be observed at m/z ≈ 202, corresponding to the loss of the acidic proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[15]

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the electrophilic nitration of 3,4-difluorobenzoic acid. This method leverages well-established chemistry.

Synthetic Workflow: Electrophilic Nitration

The causality for using a mixture of concentrated sulfuric acid and nitric acid is twofold: sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent required for the reaction to proceed on the electron-deficient aromatic ring.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation NitratingMixture Nitrating Mixture (H₂SO₄ + HNO₃) ReactionVessel Reaction at 0-25°C NitratingMixture->ReactionVessel Slow Addition Precursor 3,4-Difluorobenzoic Acid in H₂SO₄ Precursor->ReactionVessel Quench Pour onto Ice/Water ReactionVessel->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Drying Wash->Dry Product Crude 3,4-Difluoro- 5-nitrobenzoic acid Dry->Product Recrystallization Recrystallization (e.g., Ethanol/Water) Product->Recrystallization PurifiedProduct Purified Product Recrystallization->PurifiedProduct

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method based on standard procedures for the nitration of fluorobenzoic acids.[16][17]

  • Reagent Preparation : In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), slowly add concentrated nitric acid dropwise to concentrated sulfuric acid.

  • Precursor Addition : To a separate reaction vessel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration Reaction : Slowly add the prepared nitrating mixture from step 1 to the solution from step 2, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup : Carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate out of the solution.

  • Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.

  • Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the carboxylic acid, the nitro group, and the aromatic ring.

G cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reactions cluster_ring Aromatic Ring Reactions center 3,4-Difluoro- 5-nitrobenzoic Acid Amide Amide Formation (R-NH₂, Coupling Agent) center->Amide Ester Esterification (R-OH, Acid Catalyst) center->Ester AcidChloride Acid Chloride Formation (SOCl₂) center->AcidChloride Amine Reduction to Amine (e.g., H₂, Pd/C or SnCl₂) center->Amine SNAr Nucleophilic Aromatic Substitution (SNAr) (at C-4, with strong nucleophiles) center->SNAr

Caption: Key reaction pathways for this compound.

  • Carboxylic Acid Derivatization : The carboxyl group can be readily converted into esters, amides, or acid chlorides. Amide bond formation is particularly relevant in drug development for linking the molecule to other pharmacophores.

  • Nitro Group Reduction : The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental, as the resulting amino group is a key precursor for forming heterocycles, sulfonamides, or for engaging in further coupling reactions. A related compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, undergoes hydrogenation catalyzed by Pd/C to yield the corresponding amine in excellent yield.[18]

  • Nucleophilic Aromatic Substitution (SNAr) : While the fluorine atoms activate the ring towards nucleophilic attack, the position para to the strongly activating nitro group (C-4) is the most likely site for SNAr, allowing for the introduction of O, N, or S-based nucleophiles. This reaction is a powerful tool for building molecular complexity.

These reactions underscore the compound's role as a versatile scaffold in synthesizing a wide array of target molecules, including kinase inhibitors and other advanced pharmaceutical ingredients.[3][4]

Analytical Characterization

To ensure the quality and purity of this compound for research and development, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

HPLC Purity Assessment Protocol
  • Standard Preparation : Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase : A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV, with monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis : Inject equal volumes of the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method).

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound, as with any laboratory chemical. The safety information is based on data from structurally related compounds.[19][20]

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves, lab coat.To prevent eye and skin contact. Related compounds can cause skin and eye irritation.[21][22]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.To prevent inhalation of dust, which may cause respiratory irritation.[20][23]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.To maintain chemical stability and prevent absorption of moisture.[1][19]
In case of Exposure Skin : Wash off with soap and plenty of water. Eyes : Rinse cautiously with water for several minutes. Inhalation : Move to fresh air. Seek medical attention if symptoms persist.Standard first-aid procedures for chemical exposure.[19][20]

Conclusion

This compound is a strategically important synthetic intermediate with a rich chemical profile. Its combination of a reactive carboxylic acid, a transformable nitro group, and activating fluorine substituents provides a powerful platform for the synthesis of high-value molecules in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advanced scientific applications.

References

3,4-Difluoro-5-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1121583-51-4), a key fluorinated building block in medicinal chemistry and organic synthesis. The document delves into the molecule's structural and spectroscopic properties, outlines a detailed, mechanistically-grounded synthesis protocol, and explores its reactivity and applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds, such as this compound, are of significant interest in the field of drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group.[2] This amino group can then be utilized in a variety of coupling reactions to construct more complex molecular architectures.[1]

This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of novel bioactive compounds. The presence of two adjacent fluorine atoms and a nitro group creates a distinct electronic and steric environment, influencing the molecule's reactivity and potential interactions with biological targets. This guide aims to provide a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a carboxylic acid group at position 1.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1121583-51-4[3]
Molecular Formula C₇H₃F₂NO₄[3]
Molecular Weight 203.10 g/mol [3]
Appearance Expected to be a solidGeneral Knowledge

Structural Diagram:

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at C2 will likely appear as a doublet of doublets, split by the adjacent fluorine atom at C3 and the meta-coupling to the proton at C6. The proton at C6 will also likely appear as a doublet of doublets, split by the fluorine atom at C5 and the meta-coupling to the proton at C2. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H27.8 - 8.2dd
H67.6 - 8.0dd
-COOH10.0 - 13.0br s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, nitro, and carboxylic acid groups.

CarbonPredicted Chemical Shift (ppm)
C1 (-COOH)165 - 175
C2115 - 125
C3 (-F)150 - 160 (d, ¹JCF)
C4 (-F)150 - 160 (d, ¹JCF)
C5 (-NO₂)140 - 150
C6120 - 130
C=O165 - 175
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

Functional GroupPredicted Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1700 - 1725
N-O stretch (Nitro)1520 - 1560 (asymmetric), 1340 - 1380 (symmetric)
C-F stretch1100 - 1300
C=C stretch (Aromatic)1450 - 1600
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 203. Characteristic fragmentation patterns would likely involve the loss of -OH (m/z = 186), -COOH (m/z = 158), and -NO₂ (m/z = 157).

Synthesis of this compound

The most logical and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 3,4-difluorobenzoic acid.[5]

Synthesis Workflow

synthesis_workflow start 3,4-Difluorobenzoic Acid step1 Nitration (HNO₃/H₂SO₄) start->step1 workup Aqueous Workup (Ice-water quench) step1->workup product This compound purification Purification (Recrystallization/Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Materials: 3,4-difluorobenzoic acid, concentrated nitric acid (68-70%), concentrated sulfuric acid (98%), ice, deionized water, and a suitable recrystallization solvent (e.g., ethanol/water).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 3,4-difluorobenzoic acid to the cooled sulfuric acid with stirring until fully dissolved.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

    • Dry the crude product and purify by recrystallization from a suitable solvent system to yield pure this compound.

Mechanistic Insights and Regioselectivity

The nitration of 3,4-difluorobenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating, ortho-, para-directing groups.[2]

The -COOH group directs the incoming electrophile (NO₂⁺) to the meta positions (C3 and C5). The fluorine at C3 directs ortho (C2, C4) and para (C6). The fluorine at C4 directs ortho (C3, C5) and para (C2). The directing effects are summarized below:

  • -COOH at C1: Directs to C3, C5

  • -F at C3: Directs to C2, C4, C6

  • -F at C4: Directs to C2, C3, C5

The position C5 is activated by the fluorine at C4 (ortho) and the -COOH group (meta). The position C2 is activated by both fluorine atoms (para and ortho, respectively). However, the position C5 is generally favored due to less steric hindrance compared to C2, which is ortho to the bulky carboxylic acid group. Therefore, the major product is this compound.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 5-amino-3,4-difluorobenzoic acid, a key intermediate for the synthesis of various heterocyclic compounds.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions allow for the introduction of diverse functionalities and the coupling of the molecule to other synthetic intermediates.

Nucleophilic Aromatic Substitution

The fluorine atoms on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with more activated systems.

Applications in Drug Discovery

While specific examples citing the use of this compound (CAS 1121583-51-4) in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active compounds. For instance, the related compound 4-Amino-2,3-difluoro-5-nitrobenzoic acid is used in the manufacture of Binimetinib, a MEK inhibitor used in cancer therapy.[6] This highlights the potential of this class of compounds as key intermediates in the development of targeted therapies. The unique substitution pattern of this compound makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid moiety provides a rich platform for the generation of complex molecular architectures. While detailed experimental data for this specific compound is not widely published, this guide has provided a comprehensive overview of its predicted properties, a plausible and mechanistically sound synthesis protocol, and an exploration of its potential applications. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery is undeniable.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-5-nitrobenzoic acid is a valuable fluorinated aromatic compound that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atoms and the nitro group imparts unique electronic properties to the molecule, making it an attractive intermediate for drug development professionals and researchers in medicinal chemistry. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Strategic Approach to Synthesis: The Logic of Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution (EAS) of a suitable precursor. The starting material of choice is 3,4-difluorobenzoic acid, a commercially available compound. The core of this synthesis is the introduction of a nitro group (-NO₂) onto the aromatic ring via a nitration reaction.

Understanding the Regioselectivity of Nitration

The key challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The benzene ring of 3,4-difluorobenzoic acid is substituted with three groups, each influencing the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Fluorine atoms (at C3 and C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][2]

  • Carboxylic acid group (at C1): The carboxylic acid group is a strong deactivating and meta-directing group due to both inductive and resonance electron-withdrawing effects.[3]

The interplay of these directing effects determines the position of nitration:

  • The fluorine at C3 directs towards C2 (ortho) and C6 (para).

  • The fluorine at C4 directs towards C5 (ortho).

  • The carboxylic acid at C1 directs towards C5 (meta).

Considering these influences, the C5 position is the most likely site for nitration. It is activated by the ortho-directing effect of the fluorine atom at C4 and, crucially, is the only position that is meta to the strongly deactivating carboxylic acid group. Nitration at other positions would lead to intermediates that are more destabilized by the electron-withdrawing carboxylic acid group.

Visualizing the Synthetic Pathway

The synthesis of this compound can be represented by the following workflow:

Synthesis_Pathway start 3,4-Difluorobenzoic Acid reagents HNO₃ / H₂SO₄ product This compound reagents->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the nitration of fluorinated benzoic acids and is optimized for the synthesis of the desired product.[4][5]

Materials and Equipment:

  • 3,4-Difluorobenzoic acid (starting material)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions:

  • This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Add reagents slowly and monitor the temperature closely.

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry dropping funnel, carefully add a calculated volume of concentrated nitric acid.

    • Slowly and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid.

    • Cool the nitrating mixture in an ice bath. The generation of the nitronium ion is an exothermic process.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 3,4-difluorobenzoic acid in a sufficient volume of concentrated sulfuric acid.

    • Cool the flask in an ice bath to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the addition of the nitrating mixture to maximize the yield of the desired isomer and minimize the formation of byproducts.[4]

  • Nitration Reaction:

    • Slowly, add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,4-difluorobenzoic acid in sulfuric acid.

    • Continuously monitor the temperature of the reaction mixture and ensure it remains between 0 and 5 °C. The rate of addition should be adjusted to maintain this temperature range.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary):

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the product and any impurities.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,4-Difluorobenzoic acidC₇H₄F₂O₂158.10455-86-7
This compoundC₇H₃F₂NO₄203.10100441-93-6

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in well-established principles of organic chemistry. The reaction conditions, particularly the low temperature and controlled addition of reagents, are designed to favor the desired kinetic product and minimize side reactions such as di-nitration or the formation of other isomers.

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹⁹F NMR: These techniques will confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

By correlating the data from these analytical methods, a high degree of confidence in the structure and purity of the final compound can be achieved.

Conclusion

The synthesis of this compound via the nitration of 3,4-difluorobenzoic acid is a robust and logical pathway that leverages fundamental principles of electrophilic aromatic substitution. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity of the desired product. This in-depth guide provides the necessary theoretical foundation and practical protocol for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

IUPAC name for 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications in the fields of pharmaceutical and fine chemical development. Emphasis is placed on the rationale behind its synthetic utility, stemming from the unique electronic properties conferred by its trifunctionalized aromatic core. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile intermediate.

Chemical Identity and Nomenclature

The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . The nomenclature is derived by prioritizing the carboxylic acid group as the principal functional group, assigning it to position 1 on the benzene ring. The substituents are then numbered to provide the lowest possible locants, resulting in the fluoro groups at positions 3 and 4, and the nitro group at position 5.

Key identifiers for this compound are summarized in the table below for rapid reference and database integration.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1121583-51-4[1][2]
Molecular Formula C₇H₃F₂NO₄[2]
Molecular Weight 203.10 g/mol [2]
Canonical SMILES C1=C(C(=CC(=C1F)F)--INVALID-LINK--[O-])C(=O)O[1]
PubChem CID 44887017[1]

The structural arrangement of the functional groups is critical to the compound's reactivity. The two electron-withdrawing fluorine atoms and the powerful nitro group significantly deactivate the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (SₙAr). The carboxylic acid provides a versatile handle for derivatization into amides, esters, and other functional groups.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its fluorinated and nitrated structure. While extensive experimental data is not widely published, the following information has been compiled from chemical supplier databases.

PropertyValueSource
Appearance Solid (Typically a powder)N/A
Storage Condition Room Temperature[2]

For context, closely related isomers exhibit melting points in the range of 120-150°C. For example, 4-Fluoro-3-nitrobenzoic acid has a melting point of 123-126 °C[3], and 2,5-Difluoro-4-nitrobenzoic acid melts at 147-148 °C[4]. It is anticipated that the title compound has a similar melting point. The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solid state at room temperature. Solubility is expected to be limited in water but higher in polar organic solvents like DMSO, ethanol, and acetone.

Synthesis Protocol: Electrophilic Nitration

This compound is most commonly prepared via the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzoic acid. The strong deactivating effect of the two fluorine atoms and the carboxylic acid meta-directing group necessitates forceful reaction conditions.

Causality of Experimental Design:

  • Reagents : A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is required. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

  • Temperature Control : The reaction is highly exothermic. Initial cooling to 0 °C is crucial to control the reaction rate and prevent undesired side reactions or thermal decomposition.

Detailed Step-by-Step Methodology
  • Reactor Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-difluorobenzoic acid (1.0 eq).

  • Acidic Medium : Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 3 mL per gram of starting material) while stirring, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture : Prepare the nitrating mixture by cautiously adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled in an ice bath.

  • Addition of Nitrating Agent : Slowly add the pre-formed nitrating mixture to the solution of 3,4-difluorobenzoic acid via the dropping funnel. Maintain the internal temperature at 0-5 °C throughout the addition. This is the critical step where the nitronium ion attacks the aromatic ring. The nitro group is directed to the C5 position, which is meta to the carboxyl group and sterically accessible.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid product.

  • Isolation and Purification : Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow start_material 3,4-Difluorobenzoic Acid in conc. H₂SO₄ reaction_step Addition of HNO₃ / H₂SO₄ (0-5 °C) start_material->reaction_step quench Quench on Ice reaction_step->quench filtration Vacuum Filtration quench->filtration product This compound (Crude Product) filtration->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Figure 2: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. The three distinct functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.

  • Pharmaceutical Intermediates : The primary application is in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5]

  • Scaffold for Heterocycles : The nitro group can be readily reduced to an amine (aniline derivative). This amine can then be used as a handle for constructing various heterocyclic ring systems, which are prevalent in many drug classes.

  • Derivatization via Carboxylic Acid : The carboxylic acid moiety can be converted into amides, esters, or acid halides, enabling its conjugation to other molecules or its use in peptide synthesis.

  • Fine Chemicals : It serves as a precursor in the synthesis of agrochemicals, dyes, and advanced materials where specific electronic properties are required.[5][6]

Synthetic_Utility central_node This compound reduction Reduction of Nitro Group central_node->reduction e.g., H₂, Pd/C derivatization Carboxylic Acid Derivatization central_node->derivatization e.g., SOCl₂, Amine/Alcohol snar Nucleophilic Aromatic Substitution (SₙAr) central_node->snar e.g., Nu⁻ amines Substituted Anilines reduction->amines amides Amides / Peptides derivatization->amides esters Esters derivatization->esters ethers Aryl Ethers snar->ethers heterocycles Heterocyclic Cores (e.g., Benzimidazoles) amines->heterocycles

Figure 3: Synthetic utility of this compound as a chemical building block.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Health Hazards :

    • Acute Toxicity : Harmful if swallowed.

    • Skin Contact : Causes skin irritation.

    • Eye Contact : Causes serious eye irritation.

  • Handling : Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.

The information below is generalized from related compounds and should be treated as a guideline.

Hazard ClassStatement
Acute Oral Toxicity Harmful if swallowed (H302)
Skin Irritation Causes skin irritation (H315)
Eye Irritation Causes serious eye irritation (H319)

References

Core Physicochemical and Structural Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3,4-Difluoro-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, analytical characterization, and safe handling. As a crucial intermediate in pharmaceutical development, a thorough understanding of this molecule is paramount for its effective application.

This compound is a substituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution than benzene itself, and increase the acidity of the carboxylic acid proton.

This compound serves primarily as a specialized building block in organic synthesis, particularly in the creation of complex pharmaceutical molecules.[1] Its utility is derived from the specific arrangement of its functional groups, which allows for targeted chemical modifications.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃F₂NO₄[2]
Molecular Weight 203.10 g/mol [2][3]
IUPAC Name This compound[1]
CAS Number 1121583-51-4[1][2]
PubChem CID 44887017[1]
SMILES String Fc1cc(C(=O)O)cc(c1F)--INVALID-LINK--=O[1]
Typical Storage Room Temperature[2]

Synthesis Pathway and Mechanistic Rationale

The most direct and common synthetic route to this compound is through the electrophilic nitration of 3,4-difluorobenzoic acid.

Expertise & Experience: The Rationale Behind the Reaction Conditions

The synthesis requires harsh conditions due to the electronic nature of the starting material. The carboxylic acid and the two fluorine atoms are strong deactivating groups, withdrawing electron density from the aromatic ring. This deactivation makes the ring significantly less reactive towards electrophiles like the nitronium ion (NO₂⁺). To overcome this energy barrier, a potent nitrating system and elevated temperatures are necessary. The combination of fuming nitric acid (a source of NO₂⁺) and concentrated sulfuric acid (which protonates nitric acid to facilitate NO₂⁺ formation) is a standard approach for nitrating deactivated rings.[4][5]

Representative Synthesis Protocol

This protocol is based on established procedures for analogous compounds.[5][6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (e.g., 3-5 equivalents) to 0°C in an ice bath.

  • Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 3-5 equivalents) to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Substrate Addition: Gradually add solid 3,4-difluorobenzoic acid (1 equivalent) to the nitrating mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

    • Causality Insight: Slow, controlled addition is critical to manage the exothermic reaction and prevent runaway side reactions, such as dinitration or oxidative degradation.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.[6]

    • Trustworthiness Check: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Causality Insight: Quenching on ice serves to both stop the reaction and precipitate the organic acid, which has low solubility in the highly polar aqueous medium.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Isolation & Purification H2SO4 Conc. H₂SO4 Mix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->Mix Cool to 0°C HNO3 Fuming HNO₃ HNO3->Mix Slow Addition Reaction Electrophilic Nitration (0°C to RT, 12-16h) Mix->Reaction Start 3,4-Difluorobenzoic Acid Start->Reaction Quench Pour onto Ice Reaction->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Dry Drying Filter->Dry Final Pure this compound Dry->Final G cluster_purity Purity Assessment cluster_structure Structural Confirmation Sample Synthesized Product HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Sample->FTIR Decision Meets Specifications? HPLC->Decision MS->Decision NMR->Decision FTIR->Decision Pass Release for Use Decision->Pass Yes

References

A Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,4-Difluoro-5-nitrobenzoic acid (CAS No. 1121583-51-4), a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, synthesis, commercial availability, and key applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

This compound belongs to a class of highly valuable substituted aromatic compounds. Its utility in organic synthesis, particularly for pharmaceutical applications, stems from the unique interplay of its three functional groups:

  • Carboxylic Acid: Provides a versatile handle for a wide range of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

  • Nitro Group: A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Crucially, it is also a readily reducible precursor to an aniline, opening a vast landscape of subsequent chemical modifications.

  • Vicinal Fluorine Atoms: The two fluorine atoms significantly modulate the electronic properties of the ring, increasing its electrophilicity and influencing the acidity of the carboxylic acid. In a drug discovery context, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.

The specific 3,4-difluoro-5-nitro substitution pattern creates a unique electronic environment, making this reagent a strategic choice for accessing complex molecular architectures.

Synthesis and Chemical Properties

The core of the synthesis involves the reaction of 3,4-difluorobenzoic acid with a potent nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.

Synthesis_Pathway start 3,4-Difluorobenzoic Acid product This compound start->product Electrophilic Nitration reagents Conc. HNO3 Conc. H2SO4 Electrophilic\nNitration Electrophilic Nitration reagents->Electrophilic\nNitration

Caption: General synthetic route to this compound.

Causality of Experimental Choices: The carboxylic acid and the two fluorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic attack compared to benzene. Consequently, forcing conditions, such as the use of a strong acid mixture (H₂SO₄/HNO₃) and potentially elevated temperatures, are often required to achieve efficient nitration.[1] The regioselectivity is directed by the existing substituents, with the nitro group adding to the position that is least deactivated.

Commercial Availability and Supplier Comparison

This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. When sourcing this material, researchers should consider purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., NMR, HPLC) to ensure batch-to-batch consistency.

Supplier CategoryRepresentative CompaniesTypical PurityCommon QuantitiesKey Considerations for Researchers
Major Global Suppliers Sigma-Aldrich, Fluorochem≥97%1g, 5g, 10gBroad availability, extensive documentation, but potentially higher cost.
Specialized Building Block Providers Combi-Blocks, SynHet≥95% - 98%250mg, 1g, 5g, BulkOffer a wide array of unique derivatives; good for discovery chemistry.
Asian Market Suppliers ChemBK, Echemi listed vendorsVaries (typically >97%)Gram to KilogramOften competitive pricing for larger quantities; verification of quality control is crucial.

Note: This table is representative and not exhaustive. Researchers should always request a certificate of analysis for their specific lot.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The nitro group can be readily reduced to the corresponding 5-amino-3,4-difluorobenzoic acid, a critical precursor for many pharmaceuticals.

A prominent example highlighting the utility of this structural motif is in the synthesis of MEK inhibitors. For instance, the closely related compound, 4-amino-2,3-difluoro-5-nitrobenzoic acid, is a known building block for the synthesis of Binimetinib , an approved anti-cancer drug.[2] This underscores the importance of the difluoro-nitro-amino-benzoic acid scaffold in modern drug discovery.

The primary transformations involving this compound in a drug discovery workflow are:

  • Amide Coupling: Formation of an amide bond using the carboxylic acid functionality.

  • Nitro Reduction: Conversion of the nitro group to an amine.

  • SNAr Reactions: Displacement of a fluorine atom by a suitable nucleophile, although this is less common due to the deactivating effect of the carboxylate.

Drug_Discovery_Workflow cluster_0 Initial Scaffolding cluster_1 Core Modification cluster_2 Final Elaboration start This compound amide Amide Derivative start->amide Amide Coupling (e.g., HATU, EDC) reduced_amide Amino-Amide Derivative amide->reduced_amide Nitro Reduction (e.g., H2/Pd, Fe/HCl) final_product Complex Drug Candidate (e.g., Heterocycle Formation) reduced_amide->final_product Further Synthesis Steps

Caption: A typical workflow utilizing this compound in drug discovery.

Experimental Protocols: A Self-Validating System

The following protocols are representative methodologies for the key transformations of this compound. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of this compound with a generic primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.

Rationale: The reaction proceeds through the formation of a highly activated acyl-uronium ester, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA, is used to neutralize the generated acids without competing in the reaction.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Activation: Add HATU (1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine using catalytic hydrogenation, a clean and high-yielding method.

Rationale: Palladium on carbon (Pd/C) is an effective catalyst for the reduction of aromatic nitro groups in the presence of a hydrogen source. The reaction is typically clean, with water as the only byproduct.

Step-by-Step Methodology:

  • Setup: To a solution of the 3,4-difluoro-5-nitrobenzamide derivative (from Protocol 1) (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10 mol% catalyst loading).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (typically via a balloon or a Parr shaker apparatus) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (methanol or ethyl acetate).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,4-difluorobenzamide derivative, which can often be used in the next step without further purification.

Safety and Handling

As a nitroaromatic compound and carboxylic acid, this compound requires careful handling. Based on data for analogous compounds, it should be treated as:

  • Harmful if swallowed. [4]

  • A potential skin and eye irritant.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

Introduction: A Chemist's Perspective on Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,4-Difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the unique electronic properties conferred by its functional groups: the electron-withdrawing nitro and fluoro groups, and the versatile carboxylic acid handle. While these features are advantageous for synthesis, they also dictate the compound's reactivity and toxicological profile. This guide moves beyond a simple recitation of standard safety data sheet (SDS) categories. Instead, it offers a technical deep-dive into the causality behind the safety protocols. Understanding why a procedure is necessary is paramount for developing the intuitive sense of safety that defines an experienced laboratory professional. This document is built on the principle that a robust safety culture is a proactive one, grounded in a comprehensive understanding of a molecule's physical and chemical behavior.

Section 1: Core Chemical Identity and Physicochemical Characteristics

A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These parameters influence everything from appropriate storage conditions to the selection of personal protective equipment and the correct response to an accidental release.

Nomenclature and Identifiers:

  • Systematic Name: this compound

  • Molecular Formula: C₇H₃F₂NO₄[1]

  • CAS Number: 132935-71-8

Physicochemical Data: The properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid group allows for hydrogen bonding, influencing its melting point and solubility, while the fluorinated nitroaromatic ring governs its reactivity and density. The data presented below has been collated from supplier technical data and computational models.

PropertyValueSignificance for Handling
Molar Mass 203.10 g/mol [1]Essential for accurate reagent measurement and solution preparation.
Physical Form Colorless to pale yellow crystalline solid or powder.[2]As a powder, it presents an inhalation hazard. Handling procedures must mitigate dust generation.
Melting Point ~150-152°C[2]Its high melting point indicates thermal stability under standard laboratory conditions.
Solubility Soluble in organic solvents like ethanol and DMSO.[2]Important for reaction setup and for choosing appropriate solvents for decontamination and cleaning.
Reactivity Stable under standard conditions.[3] Reacts with strong bases and strong oxidizing agents.[3][4]Avoidance of incompatible materials is critical to prevent hazardous reactions.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining analogous structures, such as other nitrobenzoic acids and fluorinated aromatics. This approach, rooted in established structure-activity relationships, forms the basis for a conservative and safe handling strategy. The primary hazards are associated with irritation, acute toxicity upon ingestion, and the potential for unknown long-term effects.[5]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[10]

Toxicological Narrative:

  • Mechanism of Irritation: As a carboxylic acid, the compound can irritate skin, eyes, and mucous membranes through direct acidic action. The difluoro-nitro-substituted phenyl ring can also contribute to irritation and may act as a sensitizer in some individuals. Prolonged skin contact should be avoided.[7][8]

  • Inhalation Hazard: Fine powders of this compound can be easily aerosolized.[9][11] Inhalation may lead to irritation of the respiratory tract.[10] All handling of the solid should be performed in a manner that prevents dust generation, preferably within a certified chemical fume hood.

  • Ingestion Hazard: Based on data for analogous nitrobenzoic acids, ingestion is expected to be harmful.[4] Do not eat, drink, or smoke in laboratory areas.[12] In case of accidental ingestion, seek immediate medical attention.[11]

  • Chronic Exposure: The toxicological properties of this specific compound have not been thoroughly investigated. As a matter of prudent practice, exposure should be minimized. Aromatic nitro compounds as a class can have systemic effects, and some are suspected of mutagenicity or other long-term effects.[5]

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood . This is non-negotiable. The rationale is twofold:

  • Containment of Particulates: It prevents the inhalation of the fine powder during weighing and transfer operations.

  • Vapor/Fume Control: In the event of heating or reaction, it captures any potentially hazardous vapors or decomposition products.

An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE): A Systematic Approach

PPE is the last line of defense, essential for protecting against residual risks that cannot be eliminated by engineering controls. The selection of PPE should not be arbitrary but should follow a logical workflow.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving or using thicker-gauge nitrile gloves. If working with the compound in solution, consult a glove compatibility chart for the specific solvent being used. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[9][12]

  • Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[9] If there is a risk of splashing, particularly when handling solutions or during a vigorous reaction, a full-face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A standard flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not required. However, if a situation arises where the ventilation fails or a large spill occurs outside of containment, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be necessary.[14]

A logical workflow for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task CheckSolid Handling Solid? Start->CheckSolid CheckSolution Handling Solution? CheckSolid->CheckSolution No Hood Work in Fume Hood CheckSolid->Hood Yes CheckSplash Splash Risk? CheckSolution->CheckSplash Yes CheckSolution->Hood No CheckSplash->Hood No FaceShield Add Face Shield CheckSplash->FaceShield Yes Goggles Safety Goggles Hood->Goggles Gloves Nitrile Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat FaceShield->Hood

Caption: PPE Selection Workflow for this compound.

Section 4: Emergency Procedures: Preparedness and Response

Effective emergency response is not improvised; it is the execution of a well-rehearsed plan. All personnel handling this compound must be familiar with these procedures.[15]

Accidental Release Measures (Spill Response)

The primary goals during a spill are to protect personnel, prevent the spread of the material, and ensure proper cleanup and disposal.

  • Evacuate & Secure: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the immediate vicinity. Restrict access to the area.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If a large amount of dust is present, a respirator may be required.

  • Contain & Absorb: For a solid spill, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]

  • Collect Material: Carefully sweep or scoop the material and absorbent into a sealable, labeled waste container. Use non-sparking tools.[11][12] Avoid aggressive sweeping that could generate dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Dispose: Seal and label the waste container. Dispose of it as hazardous chemical waste according to your institution's guidelines.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

A clear, logical flow for responding to a chemical spill.

Spill_Response Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess Small Small & Contained Assess->Small Large Large or Uncontained Assess->Large PPE Don Full PPE Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Contain Cover with Absorbent PPE->Contain Collect Sweep into Waste Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Seal & Dispose of Waste Decon->Dispose End Report Incident Dispose->End

Caption: Emergency Response Flowchart for a Spill.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

  • Unsuitable Extinguishing Media: A direct water jet may scatter the material.

  • Specific Hazards: The compound is combustible. Fire will produce toxic and corrosive decomposition products, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF).[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

Section 5: Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][4] The storage area should be clearly marked.

Disposal: Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not dispose of down the drain or with general waste.[11] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

References

A Comprehensive Technical Guide to the Solubility of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a compound is a critical physicochemical property that governs its behavior from the laboratory bench to its ultimate application. For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability, influencing the dosage form design and the overall therapeutic efficacy of a drug product. This guide provides an in-depth technical exploration of the solubility of 3,4-Difluoro-5-nitrobenzoic acid, a fluorinated and nitrated benzoic acid derivative of increasing interest in medicinal chemistry and materials science.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring, presents a fascinating case study in the interplay of molecular structure and solubility. This document will delve into the theoretical underpinnings of its solubility, provide practical, step-by-step protocols for its experimental determination, and present a comprehensive, albeit computationally predicted, solubility profile in a range of common laboratory solvents. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

The Molecular Architecture of this compound and Its Influence on Solubility

The solubility of an organic molecule is dictated by a delicate balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another. In the case of this compound, the presence of a carboxylic acid group, two fluorine atoms, and a nitro group creates a molecule with distinct regions of polarity and non-polarity.

The carboxylic acid moiety is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of water solubility to the molecule. However, the aromatic benzene ring is inherently non-polar and hydrophobic. The solubility of substituted benzoic acids is therefore a trade-off between the hydrophilic character of the carboxylic acid and the hydrophobic nature of the benzene ring.

The introduction of two fluorine atoms and a nitro group significantly alters the electronic and steric properties of the parent benzoic acid molecule. Both fluorine and the nitro group are strongly electron-withdrawing. This has several consequences:

  • Increased Acidity: The electron-withdrawing nature of these substituents stabilizes the carboxylate anion formed upon deprotonation, making this compound a stronger acid than benzoic acid. This increased acidity can enhance its solubility in basic aqueous solutions through salt formation.

  • Altered Polarity: The fluorine and nitro groups increase the overall polarity of the molecule, which can favor solubility in polar solvents.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state, known as the crystal lattice, plays a crucial role in solubility. Strong intermolecular interactions within the crystal, such as hydrogen bonding and dipole-dipole interactions, lead to a higher lattice energy that must be overcome by the solvent for dissolution to occur. The specific arrangement of the fluoro and nitro groups will influence these packing forces.

Predicting the precise solubility of such a multi-functionalized molecule is complex and often requires experimental determination. The following sections provide the methodologies to achieve this.

Data Presentation: Predicted Solubility of this compound

SolventSolvent TypePredicted Solubility (g/L)Predicted Solubility (mol/L)
WaterPolar Protic~0.5 - 1.5~0.0025 - 0.0074
MethanolPolar Protic> 100> 0.49
EthanolPolar Protic> 100> 0.49
AcetonePolar Aprotic> 100> 0.49
Ethyl AcetatePolar Aprotic~50 - 100~0.25 - 0.49
DichloromethaneNonpolar~10 - 25~0.049 - 0.12
ChloroformNonpolar~10 - 25~0.049 - 0.12
TolueneNonpolar< 5< 0.025
HexaneNonpolar< 1< 0.005
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 0.98
N,N-Dimethylformamide (DMF)Polar Aprotic> 200> 0.98

Disclaimer: The data presented in this table are based on computational predictions and are intended for informational purposes only. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

To ensure scientific rigor, the predicted solubility values should be confirmed experimentally. The following are two widely accepted methods for determining the equilibrium solubility of a solid compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The concentration of the dissolved solid should not change over the final 24 hours of agitation.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid material.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol 2: Kinetic Solubility Determination by Solvent Addition

This method is a higher-throughput approach that can be useful for initial screening of solvents.

Objective: To determine the concentration at which this compound precipitates from a solution upon the addition of an anti-solvent.

Materials:

  • This compound (solid)

  • A good solvent in which the compound is highly soluble (e.g., DMSO)

  • A series of anti-solvents (the solvents for which solubility is to be determined)

  • Multi-well plates (e.g., 96-well plates)

  • Automated liquid handler or multichannel pipette

  • Plate reader with turbidity or light scattering detection capabilities

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a good solvent like DMSO (e.g., 100 mM).

  • Assay Setup:

    • Using a liquid handler, dispense the anti-solvents into the wells of a multi-well plate.

    • Add the stock solution of this compound to the anti-solvents in small, incremental volumes.

  • Precipitation Detection:

    • After each addition of the stock solution, mix the contents of the wells and measure the turbidity or light scattering using a plate reader.

    • The point at which a significant increase in turbidity is observed indicates the onset of precipitation.

  • Calculation:

    • The concentration of this compound in the well at the point of precipitation is taken as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Calculation prep1 Prepare concentrated stock solution in DMSO assay2 Titrate with stock solution prep1->assay2 assay1 Dispense anti-solvents into multi-well plate assay1->assay2 detect1 Measure turbidity/ light scattering assay2->detect1 detect2 Determine precipitation point detect1->detect2 detect3 Calculate kinetic solubility detect2->detect3

Caption: Workflow for the Kinetic Solvent Addition Solubility Method.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive overview of the solubility of this compound, from the theoretical influence of its molecular structure to practical experimental methodologies for its determination. While the provided solubility data is based on computational predictions and serves as a valuable starting point, it is the robust experimental protocols detailed herein that will empower researchers to generate the precise and reliable data necessary for their specific applications. A thorough understanding and accurate measurement of solubility are indispensable for advancing the use of this compound in drug discovery, materials science, and beyond.

discovery and history of fluorinated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Fluorinated Nitrobenzoic Acids

Executive Summary

Fluorinated nitrobenzoic acids represent a cornerstone class of intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their unique trifunctional molecular architecture—a carboxylic acid for derivatization, a nitro group for reduction or substitution, and a strategically placed fluorine atom to modulate electronic properties and metabolic stability—makes them exceptionally versatile building blocks. This guide traces the historical development of these compounds, from early, often harsh, synthetic methodologies to the sophisticated and highly specific routes employed today. We will explore the discovery and evolving synthesis of key isomers, delve into the mechanistic principles governing their reactivity, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of how and why these critical reagents are made and utilized.

Introduction: The Dawn of Organofluorine Chemistry

The strategic incorporation of fluorine into organic molecules is a relatively modern practice that has revolutionized medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] In the broader historical context of aromatic chemistry, the development of reliable methods for both nitration and fluorination set the stage for the emergence of fluorinated nitroaromatics. These compounds became highly sought after as their trifunctional nature provided a rich platform for synthetic diversification, allowing chemists to construct complex molecular architectures.[3]

Early Synthetic Endeavors: The Age of Brute-Force Oxidation

The initial syntheses of many fluorinated nitrobenzoic acid isomers were predicated on two primary strategies: the nitration of a pre-existing fluorinated aromatic or the oxidation of a methyl group on a fluorinated nitrotoluene ring. The latter approach, in particular, relied heavily on powerful, non-selective oxidizing agents.

The causality for using reagents like potassium dichromate or potassium permanganate was straightforward: they were effective and readily available. These strong oxidants could reliably convert the robust methyl group of a nitrotoluene into a carboxylic acid. However, this efficacy came at a cost. These reactions required harsh conditions, including high temperatures and strong acids, and generated significant amounts of hazardous heavy metal waste (typically chromium or manganese salts), posing considerable challenges for purification and environmental remediation.[4][5]

G cluster_0 Early 20th Century Methods cluster_1 Modern Catalytic Methods A Fluoronitrotoluene B Fluorinated Nitrobenzoic Acid A->B KMnO4 or K2Cr2O7 High Temp, Strong Acid C Heavy Metal Waste (Cr, Mn) B->C D Fluoronitrotoluene E Fluorinated Nitrobenzoic Acid D->E Catalytic Oxidation (e.g., Co/Mn, O2/Air) Milder Conditions F Minimal Waste (H2O) E->F

References

A Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3,4-difluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is built upon established spectroscopic principles and data from analogous compounds to present a comprehensive and predictive analysis.

Introduction

This compound (CAS No. 1121583-51-4), with the molecular formula C₇H₃F₂NO₄, presents a unique substitution pattern on the benzene ring that significantly influences its chemical and spectroscopic properties.[1] The presence of two adjacent fluorine atoms, a nitro group, and a carboxylic acid moiety creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these spectroscopic signatures is paramount for its unambiguous identification, purity assessment, and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts and coupling patterns are highly influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 13.0Broad Singlet1H-COOH
~8.3 - 8.5Doublet of Doublets (dd) or Triplet (t)1HAromatic H-6
~7.9 - 8.1Doublet of Doublets (dd)1HAromatic H-2

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[2] Its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: The two aromatic protons are in different chemical environments. The proton at the 6-position (H-6) is ortho to the electron-withdrawing nitro group and meta to the carboxylic acid group, leading to a significant downfield shift. It will likely appear as a doublet of doublets due to coupling with the fluorine at C-4 and the proton at H-2 (if the coupling is resolved). The proton at the 2-position (H-2) is ortho to the carboxylic acid group and will also be deshielded. Its multiplicity will be a doublet of doublets due to coupling with the fluorine at C-3 and H-6. The exact chemical shifts are estimations based on additive models for substituted benzenes.[3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all seven carbon atoms are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~165 - 170C=O (Carboxylic Acid)
~150 - 155 (d)C-F
~145 - 150 (d)C-F
~140 - 145C-NO₂
~130 - 135C-COOH
~120 - 125 (d)Aromatic C-H
~115 - 120 (d)Aromatic C-H

Interpretation and Rationale:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.[5]

  • The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-4) will exhibit large downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling.

  • The carbon attached to the nitro group (C-5) will also be significantly deshielded.

  • The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.[6]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observe the acidic proton.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

  • Instrumentation and Data Acquisition:

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, a standard one-pulse sequence is typically used. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-F, and N-O bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700-1720StrongC=O stretch (carboxylic acid)
~1520-1560StrongAsymmetric N-O stretch (nitro group)
~1340-1380StrongSymmetric N-O stretch (nitro group)
~1450-1600Medium-WeakC=C stretch (aromatic ring)
~1200-1300StrongC-O stretch (carboxylic acid)
~1000-1200StrongC-F stretch
~800-900MediumC-H out-of-plane bend

Interpretation and Rationale:

  • O-H Stretch: The carboxylic acid O-H stretch is typically very broad and appears over a wide range due to hydrogen bonding, often forming dimers in the solid state.[8]

  • C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation and the electronic nature of the ring substituents.[9]

  • N-O Stretches: The nitro group gives rise to two characteristic strong stretching vibrations, an asymmetric and a symmetric stretch.[10]

  • Aromatic C=C Stretches: The aromatic ring shows several absorptions in the 1450-1600 cm⁻¹ region.[11]

  • C-F Stretches: The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Step-by-Step Methodology:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 203.10 g/mol ), electrospray ionization (ESI) in negative ion mode is a suitable technique, as the carboxylic acid group can be readily deprotonated.

Table 4: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound (Negative Ion ESI-MS)

Predicted m/zIon
202.00[M-H]⁻
156.01[M-H-NO₂]⁻
136.00[M-H-CO₂-F]⁻
110.01[M-H-NO₂-CO₂]⁻

Interpretation and Rationale:

  • [M-H]⁻ Ion: In negative ion ESI, the most prominent ion is often the deprotonated molecule.[12]

  • Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely lead to the loss of neutral molecules. Common losses for nitroaromatic compounds include the loss of the nitro group (NO₂) and for carboxylic acids, the loss of carbon dioxide (CO₂).[13] Subsequent fragmentation could involve the loss of a fluorine atom.

Experimental Protocol for Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the analysis of non-volatile compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column. The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization efficiency.

    • Mass Spectrometry: The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode.

    • Acquire a full scan mass spectrum to identify the [M-H]⁻ ion.

    • Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation data for structural confirmation.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Solution Sample Solution HPLC System HPLC System Sample Solution->HPLC System Injection ESI Source ESI Source HPLC System->ESI Source Elution Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ionization Detector Detector Mass Analyzer->Detector Ion Separation Data System Data System Detector->Data System Signal Mass Spectrum Mass Spectrum Data System->Mass Spectrum

Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint for its identification and quality assessment. The predicted NMR, IR, and MS data, based on fundamental principles and comparison with related structures, offer a robust framework for interpreting experimental results. The methodologies outlined in this guide provide a systematic approach to acquiring high-quality, reproducible spectroscopic data, ensuring the scientific integrity of research and development involving this important chemical intermediate.

References

Methodological & Application

The Strategic Application of 3,4-Difluoro-5-nitrobenzoic Acid in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 3,4-Difluoro-5-nitrobenzoic acid has emerged as a highly versatile and strategically valuable intermediate. Its unique trifunctional architecture, featuring two fluorine atoms, a nitro group, and a carboxylic acid, provides a powerful platform for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibition.

This comprehensive guide offers an in-depth exploration of the utility of this compound, providing not only detailed experimental protocols for its key transformations but also elucidating the underlying chemical principles that make it an asset in medicinal chemistry programs.

The Power of Trifunctionality: A Strategic Analysis

The efficacy of this compound as a synthetic intermediate stems from the distinct and synergistic properties of its three functional groups. The strategic placement of these groups on the phenyl ring allows for a series of sequential and regioselective modifications, providing a robust route to a diverse range of molecular architectures.

The Fluorine Advantage: Enhancing Drug-like Properties

The incorporation of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The two fluorine atoms in this compound offer several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a drug molecule.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially improving target engagement.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity for its target protein.

The Nitro Group: A Versatile Synthetic Handle

The nitro group is a powerful electron-withdrawing group that serves two primary roles in the context of this building block:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned meta to the two fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack. This allows for the selective displacement of one of the fluorine atoms by a variety of nucleophiles, a key step in building molecular complexity.

  • A Precursor to the Amino Group: The nitro group is readily reduced to an aniline, a crucial functional group for a wide array of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.

The Carboxylic Acid: A Gateway to Amide Scaffolds

The carboxylic acid moiety is a cornerstone functional group in medicinal chemistry, most notably for its ability to form stable amide bonds. This provides a straightforward and widely utilized method for coupling this compound to a diverse range of amine-containing fragments, a common strategy in the assembly of drug candidates.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

Protein kinases are a major class of drug targets, particularly in oncology, and the development of small molecule kinase inhibitors is an area of intense research. The structural motifs present in this compound make it an ideal starting material for the synthesis of certain classes of kinase inhibitors, such as MEK inhibitors. Trametinib, an approved MEK inhibitor, features a difluoro-substituted aniline core, highlighting the relevance of this scaffold.[2][3][4][]

While a direct synthesis of a marketed drug from this compound may not be the primary route, its utility as a key intermediate for building structurally related analogs and novel chemical entities is clear. The following sections will detail the key synthetic transformations that enable the conversion of this building block into a core scaffold for kinase inhibitor discovery.

Core Synthetic Transformations and Protocols

This section provides detailed, step-by-step protocols for the three fundamental transformations of this compound: amide bond formation, nitro group reduction, and nucleophilic aromatic substitution.

Protocol 1: Amide Bond Formation with Anilines

The formation of an amide bond is a crucial first step in elaborating the this compound scaffold. The electron-deficient nature of the aromatic ring can make the carboxylic acid slightly more reactive, but standard coupling conditions are generally effective. For coupling with less reactive anilines, more potent coupling agents may be required.[1][6][7]

Workflow for Amide Bond Formation

cluster_start Starting Materials cluster_reagents Reagents & Solvent A This compound F Reaction Mixture (Activation of Carboxylic Acid) A->F B Aniline Derivative B->F C Coupling Agent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F H Work-up & Purification F->H G Amide Product H->G

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Amide Coupling:

EntryAniline DerivativeCoupling ReagentYield (%)
1AnilineHATU92
24-MethoxyanilineHATU95
34-ChloroanilineHATU88
4AnilineEDC/HOBt75
Protocol 2: Catalytic Reduction of the Nitro Group

The reduction of the aromatic nitro group to an aniline is a robust and high-yielding transformation, typically accomplished by catalytic hydrogenation using palladium on carbon (Pd/C).[2][4]

Workflow for Nitro Group Reduction

A N-Aryl-3,4-difluoro-5-nitrobenzamide E Reaction under H₂ atmosphere A->E B Pd/C (5-10 mol%) B->E C Hydrogen Source (H₂ gas or transfer agent) C->E D Solvent (e.g., MeOH, EtOH, EtOAc) D->E F Filtration to remove catalyst E->F G N-Aryl-5-amino-3,4-difluorobenzamide F->G A N-Aryl-5-amino-3,4-difluorobenzamide E Reaction at Elevated Temperature A->E B Nucleophile (e.g., R-OH, R-NH₂, R-SH) B->E C Base (e.g., K₂CO₃, NaH) C->E D Polar Aprotic Solvent (e.g., DMF, DMSO) D->E F Work-up & Purification E->F G Substituted Product F->G

References

Application Note: 3,4-Difluoro-5-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Difluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a strategic building block in modern organic synthesis. Its unique arrangement of two fluorine atoms, a strongly electron-withdrawing nitro group, and a carboxylic acid moiety provides a platform for diverse and regioselective chemical transformations. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the core reactivity and practical applications of this versatile intermediate. We will explore the mechanistic rationale behind its selective reactivity in nucleophilic aromatic substitution (SNAr) and detail robust protocols for its use in SNAr and amide bond formation, two of the most critical reactions in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.[1][2]

Introduction

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable tools for fine-tuning molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] this compound (CAS No. 1121583-51-4) has emerged as a particularly valuable intermediate due to its trifunctional nature. The molecule incorporates:

  • A Carboxylic Acid Group : A versatile handle for amide bond formation, esterification, or reduction.

  • An Electron-Deficient Aromatic Ring : The powerful electron-withdrawing nitro group significantly activates the ring towards nucleophilic attack.[3]

  • Two Differentiated Fluorine Atoms : Positioned at C3 and C4, they act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, with the C4 fluorine exhibiting significantly higher reactivity due to electronic factors.

This unique combination allows for a sequential and controlled introduction of various functionalities, making it a cornerstone for building complex molecular architectures, including novel quinolone-based antimicrobial agents.[4] This guide will provide both the theoretical basis and practical, field-proven protocols for leveraging the unique reactivity of this compound.

Physicochemical Properties & Synthesis

A foundational understanding of the molecule's properties is critical for its effective use.

PropertyValueSource
CAS Number 1121583-51-4[5]
Molecular Formula C₇H₃F₂NO₄[5]
Molar Mass 203.10 g/mol [5]
Appearance Typically a solid at room temperature[6]
Storage Store in a cool, dry place away from light and moisture[7]
Synthesis Protocol: Nitration of 3,4-Difluorobenzoic Acid

The most direct route to this compound is the electrophilic nitration of 3,4-difluorobenzoic acid. The following protocol is adapted from established procedures for analogous compounds.[8][9]

Materials:

  • 3,4-Difluorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, cautiously add 3,4-difluorobenzoic acid (1.0 equiv) to concentrated sulfuric acid (approx. 3 mL per gram of starting material).

  • Stir the suspension until the solid is fully dissolved or evenly suspended.

  • While maintaining the temperature at 0 °C, slowly add fuming nitric acid (1.05 equiv) dropwise over 30-45 minutes. The addition is exothermic and must be controlled to prevent side reactions.

  • After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-16 hours.[9]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield this compound.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the electronic interplay of its functional groups.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this building block's reactivity is SNAr. For this reaction to occur, the aromatic ring must be electron-deficient, a condition amply met by the presence of the nitro group.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10]

Causality of Regioselectivity: The fluorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the fluorine at C3. This is because the C4 position is para to the electron-withdrawing nitro group. When a nucleophile attacks C4, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, creating a highly stable resonance structure.[10] Attack at the C3 (meta) position does not allow for this direct delocalization, resulting in a much less stable intermediate and a significantly slower reaction rate. This electronic preference allows for predictable and highly regioselective substitution at the C4 position.

G cluster_0 S(N)Ar Mechanistic Rationale cluster_1 Pathway A: Attack at C4 (Favored) cluster_2 Pathway B: Attack at C3 (Disfavored) Start This compound + Nucleophile (Nu-) Attack_C4 Nucleophilic attack at C4 Start->Attack_C4 Attack_C3 Nucleophilic attack at C3 Start->Attack_C3 Meisenheimer_C4 Meisenheimer Complex (Charge delocalized onto NO2) Attack_C4->Meisenheimer_C4 Fast Elimination_C4 Elimination of F- Meisenheimer_C4->Elimination_C4 Restores Aromaticity Product_C4 4-Nu-3-fluoro-5-nitrobenzoic Acid Elimination_C4->Product_C4 Meisenheimer_C3 Meisenheimer Complex (No NO2 delocalization) Attack_C3->Meisenheimer_C3 Slow Elimination_C3 Elimination of F- Meisenheimer_C3->Elimination_C3 Product_C3 3-Nu-4-fluoro-5-nitrobenzoic Acid Elimination_C3->Product_C3

Caption: SNAr regioselectivity is driven by Meisenheimer complex stability.

Amide Bond Formation

The carboxylic acid group readily participates in amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[11] This is typically achieved by activating the carboxylic acid to convert the hydroxyl group into a better leaving group, followed by reaction with a primary or secondary amine. A wide array of coupling reagents can be used, with carbodiimides like EDC being common due to their efficiency and the convenient removal of the urea byproduct.[11][12]

Nitro Group Reduction

The nitro group is not just an activating group; it is also a synthetic handle. It can be readily reduced to an amino group (aniline derivative) using various methods (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like Fe or SnCl₂ in acidic media). This transformation opens up a new set of synthetic possibilities, including diazotization reactions, reductive amination, and further amide couplings.

Application Protocols

The following protocols provide detailed, self-validating methodologies for key transformations.

Protocol: Regioselective SNAr with an Amine Nucleophile

This protocol details the selective displacement of the C4-fluorine with morpholine as a representative amine nucleophile.

Reagents & Quantities:

Reagent M.W. ( g/mol ) Equiv. Amount
This compound 203.10 1.0 (e.g., 1.0 g, 4.92 mmol)
Morpholine 87.12 2.2 (e.g., 0.95 mL, 10.83 mmol)
Potassium Carbonate (K₂CO₃) 138.21 2.5 (e.g., 1.70 g, 12.3 mmol)

| Dimethyl Sulfoxide (DMSO) | - | - | (e.g., 10 mL) |

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and DMSO.

  • Stir the mixture at room temperature to ensure good suspension.

  • Add morpholine to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours.

  • In-Process Control: Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 3-fluoro-4-(morpholin-4-yl)-5-nitrobenzoic acid.

G start Start: Assemble Reagents step1 1. Combine benzoic acid, K2CO3, and DMSO in flask. start->step1 step2 2. Add amine nucleophile (e.g., Morpholine). step1->step2 step3 3. Heat reaction to 80-100 °C for 4-8 hours. step2->step3 step4 4. Monitor reaction progress via TLC or LC-MS. step3->step4 step5 5. Quench reaction in ice-water. step4->step5 step6 6. Acidify to pH 2-3 with 2M HCl to precipitate product. step5->step6 step7 7. Isolate solid via vacuum filtration. step6->step7 step8 8. Purify by recrystallization or chromatography. step7->step8 end End: Pure S(N)Ar Product step8->end

Caption: Experimental workflow for a regioselective SNAr reaction.

Protocol: Amide Coupling using EDC/HOBt

This protocol describes the coupling of the carboxylic acid with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[11]

Reagents & Quantities:

Reagent M.W. ( g/mol ) Equiv. Amount
This compound 203.10 1.0 (e.g., 1.0 g, 4.92 mmol)
Benzylamine 107.15 1.1 (e.g., 0.59 mL, 5.41 mmol)
EDC·HCl 191.70 1.2 (e.g., 1.13 g, 5.90 mmol)
HOBt 135.12 1.2 (e.g., 0.80 g, 5.90 mmol)
N,N-Diisopropylethylamine (DIPEA) 129.24 2.5 (e.g., 2.14 mL, 12.3 mmol)

| Dichloromethane (DCM), anhydrous | - | - | (e.g., 25 mL) |

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound, HOBt, and benzylamine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC·HCl.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • In-Process Control: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,4-difluoro-5-nitrobenzamide.

G start Start: Combine Acid, HOBt, Amine in anhydrous DCM step1 1. Cool reaction mixture to 0 °C. start->step1 step2 2. Add DIPEA, then EDC.HCl. step1->step2 step3 3. Stir at room temperature for 12-24 hours. step2->step3 step4 4. Monitor reaction via TLC/LC-MS. step3->step4 step5 5. Dilute with DCM and perform aqueous work-up (1M HCl, NaHCO3, Brine). step4->step5 step6 6. Dry organic layer (Na2SO4) and concentrate. step5->step6 step7 7. Purify by flash column chromatography. step6->step7 end End: Pure Amide Product step7->end

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Safety and Handling

As with any laboratory chemical, this compound and its precursors/reagents should be handled with care.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

  • Specific Hazards: Based on data for analogous compounds, this substance may cause skin and serious eye irritation, and may cause respiratory irritation.[15][16] It may be harmful if swallowed.[17]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[18] In case of eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

  • Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

Conclusion

This compound is a powerful and versatile building block whose reactivity is governed by a predictable interplay of electronic effects. The highly activated and regioselective nature of its C4-fluorine in SNAr reactions, combined with the synthetic utility of its carboxylic acid and nitro groups, makes it an ideal starting point for the efficient construction of complex molecules. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and effectively incorporate this valuable intermediate into their synthetic programs, accelerating discovery in drug development and materials science.

References

synthetic routes to 3-quinolinecarboxylic acid using 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Note & Protocol: A Guideline for the Synthesis of 3-Quinolinecarboxylic Acid from 3,4-Difluoro-5-nitrobenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-quinolinecarboxylic acid, a significant scaffold in medicinal chemistry, utilizing this compound as the starting material. The described synthetic route is a multi-step process involving an initial catalytic reduction of the nitro group, followed by a Gould-Jacobs type reaction to construct the quinoline core, and concluding with a saponification to yield the final carboxylic acid. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of the Quinoline Moiety

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as a privileged scaffold in drug discovery. 3-Quinolinecarboxylic acid, in particular, serves as a crucial intermediate in the synthesis of various bioactive molecules. This guide details a reliable synthetic pathway to this valuable compound, starting from the readily available this compound.

Synthetic Strategy Overview

The selected synthetic route is a three-step process designed for efficiency and scalability. The key transformations are:

  • Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to furnish 5-amino-3,4-difluorobenzoic acid.

  • Gould-Jacobs Reaction: The resulting aniline derivative undergoes a condensation and cyclization reaction with diethyl ethoxymethylenemalonate (DEEM) to form the core quinoline ring structure, yielding an ethyl ester intermediate.[1][2][3]

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, 3-quinolinecarboxylic acid.[4][5][6]

This strategy was chosen for its reliance on well-established and high-yielding reactions, making it a practical approach for laboratory-scale synthesis.

Chemical Reaction Pathway

Synthetic_Pathway cluster_legend Reaction Steps A This compound B 5-Amino-3,4-difluorobenzoic acid A->B H₂, Pd/C Ethanol, rt C Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Diethyl ethoxymethylenemalonate Diphenyl ether, 250 °C D 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq) E 3-Quinolinecarboxylic acid D->E Decarboxylation (Heat) (Potential Side Reaction) Starting Material Starting Material Intermediate Intermediate Final Product Final Product

Figure 1. Overall synthetic scheme for 3-quinolinecarboxylic acid.

Detailed Experimental Protocols

4.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Reagent Handling:

    • This compound: May cause skin and eye irritation.[9] Avoid inhalation of dust.

    • Palladium on Carbon (Pd/C): Flammable solid. Handle with care and avoid ignition sources.

    • Diethyl ethoxymethylenemalonate (DEEM): Causes eye, skin, and respiratory tract irritation.[10][11][12]

    • Diphenyl ether: May be harmful if inhaled or swallowed and causes skin and eye irritation.[13][14][15]

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

4.2. Step 1: Synthesis of 5-Amino-3,4-difluorobenzoic acid

Reaction: Catalytic hydrogenation of this compound.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound203.1110.049.2
10% Palladium on Carbon (Pd/C)-1.0-
Ethanol (EtOH)46.07200 mL-
Hydrogen Gas (H₂)2.02Balloon-

Procedure:

  • To a 500 mL round-bottom flask, add this compound (10.0 g, 49.2 mmol) and ethanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) to the suspension.

  • Secure the flask to a stirrer and equip it with a hydrogen-filled balloon.

  • Evacuate the flask with a vacuum and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional ethanol (50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-3,4-difluorobenzoic acid as a solid. The product can be used in the next step without further purification.

Expected Yield: 8.0 - 8.5 g (94 - 99%)

4.3. Step 2: Synthesis of Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Reaction: Gould-Jacobs reaction.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
5-Amino-3,4-difluorobenzoic acid173.128.046.2
Diethyl ethoxymethylenemalonate (DEEM)216.2310.0 g (9.2 mL)46.2
Diphenyl ether170.21100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a condenser and a thermometer, combine 5-amino-3,4-difluorobenzoic acid (8.0 g, 46.2 mmol) and diethyl ethoxymethylenemalonate (10.0 g, 46.2 mmol).

  • Heat the mixture to 120 °C and stir for 1 hour. Ethanol will be evolved during this step.

  • To the resulting intermediate, add diphenyl ether (100 mL).

  • Heat the reaction mixture to 250 °C and maintain this temperature for 30 minutes. The cyclization will occur, and a precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexanes (100 mL) to the cooled mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexanes (2 x 50 mL).

  • Dry the solid under vacuum to afford ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Expected Yield: 9.5 - 10.5 g (77 - 85%)

4.4. Step 3: Synthesis of 3-Quinolinecarboxylic Acid

Reaction: Saponification of the ethyl ester.[4][5][6]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate267.219.535.6
Sodium Hydroxide (NaOH)40.004.3 g107
Water (H₂O)18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (9.5 g, 35.6 mmol) in a solution of sodium hydroxide (4.3 g, 107 mmol) in water (50 mL).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 2 hours. The solid will dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • For the final decarboxylation step to obtain 3-quinolinecarboxylic acid, the intermediate is heated above its melting point. Note: This step can be challenging to control and may lead to decomposition. For many applications, the 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the desired intermediate.

  • To obtain 3-quinolinecarboxylic acid, carefully heat the dried intermediate in a suitable apparatus until gas evolution ceases. The product is then purified by recrystallization from a suitable solvent like ethanol.

Expected Yield (of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): 7.5 - 8.2 g (88 - 96%)

Characterization Data

The final product, 3-quinolinecarboxylic acid, and its intermediates should be characterized by standard analytical techniques.

CompoundMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
5-Amino-3,4-difluorobenzoic acid165-16812.8 (br s, 1H), 7.35 (dd, 1H), 6.90 (dd, 1H), 5.5 (br s, 2H)
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate>30012.4 (s, 1H), 8.5 (s, 1H), 7.8 (t, 1H), 7.4 (t, 1H), 4.2 (q, 2H), 1.3 (t, 3H)
3-Quinolinecarboxylic acid277-28013.0 (br s, 1H), 9.40 (s, 1H), 9.02 (s, 1H), 8.23 (d, 1H), 8.16 (d, 1H), 7.95 (t, 1H), 7.75 (t, 1H)[16]

Mechanistic Insights: The Gould-Jacobs Reaction

The cornerstone of this synthesis is the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[1][2][3]

Gould_Jacobs_Mechanism cluster_legend Mechanism Steps Aniline 5-Amino-3,4-difluorobenzoic acid Intermediate1 Enamine Intermediate Aniline->Intermediate1 Nucleophilic attack on DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization (Electrocyclic Reaction) Product Ethyl 6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate2->Product Tautomerization Reactant Reactant Intermediate Intermediate

Figure 2. Simplified mechanism of the Gould-Jacobs reaction.

The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an enamine intermediate.[3] Subsequent heating in a high-boiling solvent like diphenyl ether induces an intramolecular 6-electron cyclization onto the aromatic ring.[1][3] Tautomerization of the resulting cyclized product leads to the aromatic 4-hydroxyquinoline system, which exists predominantly in its 4-oxo tautomeric form.[3]

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of 3-quinolinecarboxylic acid from this compound. The protocols are well-defined, and the mechanistic insights offer a deeper understanding of the key chemical transformations. This guide is intended to be a valuable resource for researchers engaged in the synthesis of quinoline-based compounds for various applications in medicinal chemistry and materials science.

References

protocol for nitration of 3,4-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-NF-34DFBA-01

Topic: Protocol for the Regioselective Nitration of 3,4-Difluorobenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the regioselective nitration of 3,4-difluorobenzoic acid, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide essential safety and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Fluorinated Nitroaromatics

3,4-Difluorobenzoic acid is a key building block in modern medicinal chemistry.[1][2] Its strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of drug candidates.[1] The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution further enhances its synthetic utility, providing a versatile handle for subsequent transformations, such as reduction to an amine or nucleophilic aromatic substitution. The resulting nitro-3,4-difluorobenzoic acid isomers are therefore highly sought-after intermediates.

Mechanistic Insights: Directing Effects and Regioselectivity

The nitration of 3,4-difluorobenzoic acid is a classic example of electrophilic aromatic substitution (EAS).[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4][5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[3][5][6]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring: the two fluorine atoms and the carboxylic acid group.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.[3]

  • Fluorine (-F): Fluorine is a deactivating but ortho, para-directing substituent. Its deactivating effect stems from its high electronegativity (inductive effect), while its directing effect is due to the ability of its lone pairs to donate electron density to the ring (resonance effect).

In the case of 3,4-difluorobenzoic acid, these directing effects are in competition. The incoming electrophile (NO₂⁺) will preferentially substitute at the position that is most activated (or least deactivated) and sterically accessible. The primary product of this reaction is 5-nitro-3,4-difluorobenzoic acid , where the nitro group is directed ortho to the fluorine at position 4 and meta to the carboxylic acid group.

Experimental Protocol

This protocol is designed for the synthesis of 5-nitro-3,4-difluorobenzoic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
3,4-Difluorobenzoic AcidC₇H₄F₂O₂158.1010.0 g≥98%
Concentrated Sulfuric AcidH₂SO₄98.0850 mL95-98%
Concentrated Nitric AcidHNO₃63.0115 mL68-70%
IceH₂O18.02As needed
Deionized WaterH₂O18.02As needed
Safety Precautions: A Self-Validating System

WARNING: This reaction involves the use of highly corrosive and strong oxidizing acids.[7][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9][10][11] An eyewash station and safety shower must be readily accessible.[7][9]

  • Acid Handling: Always add the more concentrated acid (sulfuric acid) to the less concentrated one (nitric acid) slowly and with cooling to dissipate the heat of mixing. Never add water to concentrated acid.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Waste Disposal: Acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.[3]

Reaction Setup

Reaction_Setup cluster_fume_hood Chemical Fume Hood cluster_ice_bath Ice-Water Bath rb_flask 250 mL Round-Bottom Flask (Reaction Vessel) thermometer Low-Temperature Thermometer rb_flask->thermometer Monitors internal temp. stir_plate Magnetic Stir Plate addition_funnel Dropping Funnel (Containing Nitrating Mixture) addition_funnel->rb_flask Slow, dropwise addition

Caption: Reaction setup for the nitration of 3,4-difluorobenzoic acid.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker, carefully add 15 mL of concentrated nitric acid.

    • Place the beaker in an ice-salt bath and allow the acid to cool to below 10 °C.

    • Slowly, and with constant stirring, add 25 mL of concentrated sulfuric acid to the cold nitric acid.

    • Keep the nitrating mixture in the ice bath until ready for use.

  • Dissolution of the Substrate:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to below 10 °C.

    • Slowly and in portions, add 10.0 g of 3,4-difluorobenzoic acid to the cold sulfuric acid with stirring. Ensure the temperature remains below 15 °C. Stir until all the solid has dissolved.

  • Nitration Reaction:

    • Cool the solution of 3,4-difluorobenzoic acid to 0-5 °C.

    • Slowly, add the cold nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes.

    • Crucial: Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. Use a low-temperature thermometer to monitor this.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

    • Let the reaction mixture slowly warm to room temperature and continue to stir for another 2-3 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the product.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

    • Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry. For faster drying, use a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Characterization of 5-Nitro-3,4-difluorobenzoic Acid

PropertyExpected Value
Appearance Pale yellow solid
Melting Point Approximately 147-149 °C
¹H NMR Expect characteristic shifts and coupling patterns for the aromatic protons.
¹³C NMR Expect distinct signals for the carboxyl carbon and the aromatic carbons, showing C-F coupling.
FT-IR (cm⁻¹) Characteristic peaks for C=O (carboxylic acid), NO₂ (asymmetric and symmetric stretching), C-F, and aromatic C-H.

Workflow Visualization

Nitration_Workflow start Start prep_nm prep_nm start->prep_nm dissolve_sub dissolve_sub start->dissolve_sub nitration Nitration Reaction Add NM to Substrate T = 0-5 °C prep_nm->nitration dissolve_sub->nitration stir Stirring 1 hr at 0-5 °C 2-3 hrs at RT nitration->stir workup Work-up Pour onto ice Vacuum filtration stir->workup purify Purification Recrystallization (Ethanol/Water) workup->purify characterize Characterization MP, NMR, IR purify->characterize end End Product: 5-Nitro-3,4-difluorobenzoic Acid characterize->end

Caption: Overall workflow for the synthesis of 5-nitro-3,4-difluorobenzoic acid.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Increase reaction time; ensure adequate cooling during precipitation; minimize the amount of solvent used for recrystallization.
Formation of Multiple Isomers Poor temperature control during nitration.Strictly maintain the reaction temperature between 0-5 °C during the addition of the nitrating mixture.
Dark, Oily Product Over-nitration or side reactions due to excessive temperature.Ensure slow, controlled addition of the nitrating mixture and maintain a low reaction temperature.
Product Fails to Precipitate Insufficient product formation; too much water used for quenching.Re-check reaction conditions; if possible, concentrate the aqueous solution or extract with an organic solvent like ethyl acetate.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the regioselective nitration of 3,4-difluorobenzoic acid. By understanding the underlying mechanistic principles and adhering to the stringent safety and procedural guidelines, researchers can confidently synthesize 5-nitro-3,4-difluorobenzoic acid, a key intermediate for further synthetic endeavors in drug discovery and materials science.

References

The Role of 3,4-Difluoro-5-nitrobenzoic Acid Derivatives as Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic agents. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1] When combined with other functional groups, such as the nitro group—a versatile precursor for various chemical transformations and a potential pharmacophore itself—the resulting scaffold can serve as a powerful starting point for the development of novel therapeutics.[2] This guide delves into the application of 3,4-difluoro-5-nitrobenzoic acid derivatives, with a particular focus on their successful implementation in the development of targeted anticancer therapies, most notably in the synthesis of the MEK inhibitor, Binimetinib.

Core Application: A Gateway to MEK Inhibition in Cancer Therapy

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in key proteins like BRAF and RAS, is a hallmark of many human cancers.[4] One of the central components of this cascade is the MEK1/2 enzyme, a dual-specificity kinase that phosphorylates and activates ERK1/2. Consequently, the inhibition of MEK1/2 has emerged as a promising therapeutic strategy for a range of malignancies.[5]

A prominent example of a successful therapeutic agent targeting this pathway is Binimetinib (Mektovi®) , an FDA-approved medication for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma and non-small cell lung cancer (NSCLC).[6][7] The molecular architecture of Binimetinib features a substituted benzimidazole core, which is derived from a this compound precursor. This highlights the instrumental role of this specific chemical entity in the creation of potent and selective kinase inhibitors.

The MAPK/ERK Signaling Pathway and the Role of MEK Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating gene expression and critical cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate RAS proteins. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases subsequently phosphorylate and activate MEK1 and MEK2. Finally, activated MEK1/2 phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate the activity of various transcription factors. In many cancers, mutations in BRAF (most commonly the V600E mutation) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Binimetinib Binimetinib Binimetinib->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.

Synthetic Protocol: From this compound to a Key Benzimidazole Intermediate

The synthesis of Binimetinib and its analogues hinges on the initial elaboration of the this compound core. The following protocol outlines a representative synthetic sequence to a key benzimidazole intermediate, drawing upon methodologies described in the patent literature.[8][9]

Part 1: Amide Bond Formation

The initial step involves the formation of an amide bond between this compound and a suitably protected hydroxylamine derivative. This transformation is crucial for introducing the side chain that will ultimately form part of the final drug structure.

Protocol 1: Synthesis of N-(2-(tert-butoxy)ethoxy)-3,4-difluoro-5-nitrobenzamide

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Acid Activation: To the stirred solution, add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq) or a combination of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt).[10] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated acid intermediate.

  • Amine Addition: In a separate flask, dissolve O-(2-(tert-butoxy)ethyl)hydroxylamine (1.2 eq) in the same solvent. Add this solution dropwise to the activated acid mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Part 2: Reduction of the Nitro Group and Diamine Formation

The subsequent step involves the reduction of the nitro group to an amine, followed by the introduction of a second amino group via nucleophilic aromatic substitution.

Protocol 2: Synthesis of 4-Amino-2-((4-bromo-2-fluorophenyl)amino)-3-fluoro-5-nitrobenzoic acid derivative

  • Nucleophilic Aromatic Substitution: The previously synthesized amide can undergo nucleophilic aromatic substitution. However, for the synthesis of the direct precursor to the benzimidazole, a more direct route from a modified benzoic acid is often employed. For instance, 4-amino-2,3-difluoro-5-nitrobenzoic acid can be reacted with 4-bromo-2-fluoroaniline in the presence of a base like N,N-diisopropylethylamine at elevated temperatures.[5]

  • Nitro Group Reduction: The nitro group of the resulting compound is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride or sodium dithionite can also be employed. The reaction is usually carried out in a solvent like ethanol or ethyl acetate.

  • Work-up and Purification: After the reduction is complete (as monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated, and the resulting diamine is purified, often by recrystallization or column chromatography.

Part 3: Benzimidazole Ring Formation

The final step in the synthesis of the core scaffold is the cyclization of the diamine intermediate to form the benzimidazole ring.

Protocol 3: Synthesis of the Benzimidazole Core

  • Cyclization: The diamine from the previous step is reacted with a one-carbon source, such as formic acid or triethyl orthoformate, to facilitate the ring closure. The reaction is typically heated to drive the cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water, followed by filtration. The crude benzimidazole can be further purified by recrystallization.

Synthesis_Workflow Start 3,4-Difluoro-5- nitrobenzoic Acid Amide_Formation Amide Bond Formation (Protocol 1) Start->Amide_Formation Intermediate_1 Amide Derivative Amide_Formation->Intermediate_1 Reduction_Substitution Nitro Reduction & Nucleophilic Substitution (Protocol 2) Intermediate_1->Reduction_Substitution Intermediate_2 Diamine Intermediate Reduction_Substitution->Intermediate_2 Cyclization Benzimidazole Formation (Protocol 3) Intermediate_2->Cyclization Final_Core Benzimidazole Core (Precursor to Binimetinib) Cyclization->Final_Core

Caption: Synthetic workflow from this compound to the Binimetinib core.

Biological Evaluation Protocols

Once synthesized, the novel this compound derivatives must be evaluated for their biological activity. The following protocols are standard assays for assessing the efficacy of potential MEK inhibitors.

Protocol 4: In Vitro MEK1/2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1/2.

Materials:

  • Recombinant active MEK1 or MEK2 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MEK1/2 enzyme, and the inactive ERK2 substrate in the wells of a microplate.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known MEK inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.[2]

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay assesses the anti-proliferative effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line with a known BRAF mutation (e.g., A375 human melanoma)

  • Complete cell culture medium

  • Test compound (serially diluted in cell culture medium)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the crystals.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS to a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of proliferation) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

AssayPurposeKey Readout
MEK1/2 Kinase Inhibition Assay To determine the direct inhibitory effect of the compound on the target enzyme.IC50 value
Cell Proliferation Assay (MTT/MTS) To assess the compound's ability to inhibit the growth of cancer cells.GI50 or IC50 value

Conclusion and Future Perspectives

The journey of a molecule from a simple chemical building block to a life-saving therapeutic is a testament to the power of medicinal chemistry. This compound and its derivatives exemplify this journey, serving as a cornerstone in the development of the potent and selective MEK inhibitor, Binimetinib. The strategic placement of fluorine and nitro groups on the benzoic acid scaffold provides a versatile platform for the synthesis of complex pharmaceutical agents. The protocols outlined in this guide provide a framework for researchers and drug development professionals to explore the potential of this and other related scaffolds in the ongoing quest for novel and effective cancer therapies. As our understanding of cancer biology deepens, the rational design of kinase inhibitors, enabled by versatile chemical synthons like this compound, will undoubtedly continue to be a fruitful area of research.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 3,4-Difluoro-5-nitrobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3,4-Difluoro-5-nitrobenzoic acid as a foundational building block for creating potent antimicrobial agents. We will delve into the scientific rationale for its selection, detailing the synergistic roles of its distinct functional groups. This guide presents detailed, field-proven protocols for the synthesis of derivative compounds and their subsequent antimicrobial evaluation through standardized assays.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The global spread of multidrug-resistant pathogens represents a significant threat to public health. The World Health Organization has highlighted a critical need for new antibiotics to combat infections caused by priority pathogens.[2][3] The traditional pipelines for antibiotic discovery have slowed, demanding innovative approaches in medicinal chemistry. One promising strategy involves the use of versatile chemical scaffolds that can be systematically modified to generate libraries of compounds for high-throughput screening.[4][5] this compound emerges as a scaffold of high interest due to the combined functionalities of its nitro, fluoro, and carboxylic acid groups, each contributing to potential antimicrobial activity and synthetic versatility.

Part 1: Scientific Rationale — The Trifecta of Functionality

The potential of this compound as a precursor for antimicrobial agents stems from the unique contributions of its three key functional components. The strategic combination of these groups offers a multi-pronged approach to designing novel drugs.

The Nitroaromatic Core: A Prodrug Activation Strategy

Nitroaromatic compounds have a well-established history as antimicrobial agents, particularly against anaerobic bacteria and parasites.[6] Their mechanism of action often relies on their role as prodrugs. The electron-withdrawing nitro group is biochemically reduced by microbial nitroreductases within the pathogen.[6] This reduction generates highly reactive nitrogen species, such as the nitroso radical anion, which induce widespread cellular damage by reacting with DNA, proteins, and other vital biomolecules, leading to cell death.[6][7] This intracellular activation mechanism provides a degree of selectivity for microbial cells.

G cluster_pathogen Bacterial Cell Prodrug Nitroaromatic Prodrug (e.g., Derivative of this compound) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitro Radical Anion) Nitroreductase->ReactiveSpecies CellularTargets Cellular Targets (DNA, Proteins, Lipids) ReactiveSpecies->CellularTargets Oxidative Damage CellDeath Cell Death CellularTargets->CellDeath

Caption: Reductive activation of a nitroaromatic prodrug within a bacterial cell.

The Fluorine Substituents: Enhancing Pharmacological Properties

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. In the context of antimicrobials, such as the highly successful fluoroquinolones, fluorine substitution has been shown to:

  • Increase Potency: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[8]

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life in vivo.

  • Enhance Cell Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross bacterial cell membranes.

The Carboxylic Acid Handle: A Gateway to Diversification

The carboxylic acid group is a crucial synthetic handle. It provides a convenient site for chemical modification, allowing for the creation of a diverse library of derivatives, such as amides, esters, and hydrazides. This diversification is essential for structure-activity relationship (SAR) studies, which aim to optimize the antimicrobial potency and selectivity of the lead compound.[9]

Part 2: Synthesis of Antimicrobial Candidates

The synthesis of novel antimicrobial agents from this compound can be approached through a multi-step process designed for versatility and efficiency. The general workflow involves activating the carboxylic acid and coupling it with a variety of amines to generate a library of amide derivatives. Subsequent reduction of the nitro group provides another point for diversification.

G Start This compound Step1 Carboxylic Acid Activation (e.g., SOCl2, EDC/HOBt) Start->Step1 Step2 Amide Coupling (R-NH2) Step1->Step2 Library1 Library of Nitro-Amide Derivatives Step2->Library1 Step3 Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) Library1->Step3 Library2 Library of Amino-Amide Derivatives Step3->Library2

Caption: General workflow for synthesizing a library of antimicrobial candidates.

Protocol 1: Synthesis of a Representative Derivative (N-benzyl-3,4-difluoro-5-nitrobenzamide)

This protocol details the synthesis of a simple amide derivative to illustrate the core methodology.

Objective: To synthesize N-benzyl-3,4-difluoro-5-nitrobenzamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation (Activation Step):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.

    • Add 1.5 equivalents of thionyl chloride dropwise at 0°C (ice bath).

    • Add a catalytic amount (2-3 drops) of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

    • Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent nucleophilic attack by the amine.

  • Amide Coupling:

    • In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours until completion (monitor by TLC).

    • Causality Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification:

    • Dilute the reaction mixture with 30 mL of DCM.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-benzyl-3,4-difluoro-5-nitrobenzamide.

Validation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Protocols for Antimicrobial Efficacy Testing

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is required. The initial step is typically to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of relevant microorganisms.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a bacterium.[1]

Materials:

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).

  • 96-well microtiter plates (sterile).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Spectrophotometer.

  • Multichannel pipette.

  • Incubator (37°C).

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • Self-Validation: The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh Mueller-Hinton agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison of the structure-activity relationship across the synthesized library.

Compound IDModification (R-group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
DFNBA-01Benzyl3264>128
DFNBA-024-Chlorobenzyl163264
DFNBA-034-Methoxybenzyl64128>128
Ciprofloxacin(Control)0.50.251

Table 1: Example data summary for a hypothetical series of N-substituted-3,4-difluoro-5-nitrobenzamide derivatives.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the discovery of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis of diverse chemical libraries and their subsequent evaluation for antimicrobial efficacy. The inherent properties of the nitroaromatic core and fluoro-substituents offer a promising foundation for developing compounds that can be effective against resistant pathogens. Future work should focus on expanding the derivative library to probe the structure-activity relationship further and on performing mechanistic studies to elucidate the precise mode of action of the most potent compounds.

References

Application Note & Protocols: Strategic Synthesis of Novel Fluorinated Heterocyclic Scaffolds from 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the synthesis of novel heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 3,4-Difluoro-5-nitrobenzoic acid as a versatile starting material. The strategic placement of fluorine atoms and a nitro group on the benzoic acid core makes it an ideal precursor for building complex, drug-like molecules.[1][2] The methodologies detailed herein leverage a robust synthetic sequence involving regioselective nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent cyclization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of fluorinated heterocyclic compounds, which are of significant interest in modern medicinal chemistry due to their enhanced metabolic stability, binding affinity, and bioavailability.[3][4]

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block. Its utility stems from the specific arrangement of its substituents, which allows for a sequence of controlled chemical transformations.

  • Fluorine Substituents: The two fluorine atoms serve as potential leaving groups for nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity activates the aromatic ring, making it susceptible to nucleophilic attack, a key step in building molecular complexity.[5]

  • Nitro Group: The nitro group is a powerful electron-withdrawing group. Its position para to the fluorine at C-4 strongly activates this specific position for SNAr, enabling highly regioselective reactions.[5][6] Furthermore, the nitro group can be readily reduced to a primary amine, which is a crucial functional handle for subsequent cyclization reactions to form nitrogen-containing heterocycles.[7]

  • Carboxylic Acid Group: This group provides a handle for further modifications and also influences the electronic properties of the ring. More importantly, it becomes an integral part of the final heterocyclic scaffold in many synthetic routes, such as in the formation of benzimidazoles.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of approved drugs and biologically active molecules.[8] By combining the unique properties of fluorine with established heterocyclic scaffolds like benzimidazoles and quinoxalines, researchers can access novel chemical matter with potentially superior pharmacological profiles.[4][9]

Core Synthetic Workflow

The overall strategy involves a three-stage process that transforms the readily available starting material into diverse heterocyclic systems. This workflow is modular, allowing for the introduction of various substituents (R-groups) at two key points, leading to a library of distinct final compounds.

G A This compound B Step 1: Regioselective SNAr (Displacement of C4-Fluorine) A->B + R-NuH (Nucleophile) C 4-Substituted-3-fluoro-5-nitrobenzoic Acid (Key Intermediate 1) B->C D Step 2: Nitro Group Reduction C->D [H] (e.g., SnCl2/HCl) E 5-Amino-4-substituted-3-fluorobenzoic Acid (ortho-Diamino Precursor) D->E F Step 3a: Cyclization with Carboxylic Acid (R'COOH) E->F H Step 3b: Cyclization with 1,2-Dicarbonyl (R'COCOR'') E->H G Novel Benzimidazole Derivatives F->G I Novel Quinoxaline Derivatives H->I G cluster_0 Step 1: SNAr Reaction A This compound C 4-Substituted-3-fluoro-5-nitro Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Nucleophile (R-NH2, R-OH, R-SH) B->C

References

Strategic Functionalization of the Carboxylic Acid Moiety in 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

3,4-Difluoro-5-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its rigid scaffold, decorated with two fluorine atoms and a strongly electron-withdrawing nitro group, provides a unique electronic and steric environment. The functionalization of its carboxylic acid group is a primary gateway to constructing a diverse array of derivatives, including esters, amides, and other key intermediates.[2][3] This guide provides a detailed exploration of the principal reactions used to modify this carboxylic acid group, offering both mechanistic insights and field-tested laboratory protocols for researchers, scientists, and drug development professionals.

Chemical Reactivity and Strategic Considerations

The reactivity of the carboxylic acid group in this compound is significantly influenced by the electronic properties of the aromatic ring. The two fluorine atoms and the nitro group are potent electron-withdrawing groups, which have two major consequences:

  • Increased Acidity: The inductive effect of these substituents stabilizes the carboxylate anion, making the parent acid more acidic than benzoic acid itself.

  • Activated Carbonyl Carbon: The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon in the carboxylic acid group. This makes it more susceptible to nucleophilic attack, although direct reactions with weak nucleophiles often still require activation.

The primary strategy for functionalizing this group involves converting the hydroxyl (-OH) of the carboxylic acid into a better leaving group. The most common approach is the formation of an acyl chloride, which is a highly reactive intermediate that can readily undergo reaction with a wide range of nucleophiles.

Core Functionalization Pathways

The transformation of the carboxylic acid group opens three principal synthetic routes, each leading to a fundamental class of organic compounds.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Functionalized Derivatives A This compound B 3,4-Difluoro-5-nitrobenzoyl Chloride A->B Activation (e.g., SOCl₂) C Esters A->C Direct Esterification (e.g., Fischer) B->C Alcoholysis (R-OH) D Amides B->D Aminolysis (R-NH₂)

Caption: Key functionalization pathways for this compound.

Acyl Chloride Formation: The Activation Gateway

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive group into a highly reactive electrophile.[4] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][6]

Mechanism Insight: The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species, which is the true catalytic intermediate that activates the carboxylic acid.[7]

Protocol 1: Synthesis of 3,4-Difluoro-5-nitrobenzoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Anhydrous toluene or dichloromethane (DCM) as solvent (optional)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq). If desired, an anhydrous solvent like toluene can be used.

    • Add 1-2 drops of DMF as a catalyst.[7]

    • Heat the reaction mixture to reflux (typically 70-80 °C) and stir. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).[7] This typically takes 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.[7] The resulting crude 3,4-Difluoro-5-nitrobenzoyl chloride is often of sufficient purity to be used directly in the next step.[7]

Esterification: Synthesizing Ester Derivatives

Esters of nitrobenzoic acids are important intermediates.[8] They can be synthesized either directly from the carboxylic acid via Fischer esterification or, more efficiently, from the highly reactive acyl chloride.

A. Fischer Esterification

This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[9] The reaction is an equilibrium process, and water, a byproduct, must be removed to drive the reaction to completion.[9]

Protocol 2A: Methyl 3,4-Difluoro-5-nitrobenzoate via Fischer Esterification

  • Materials:

    • This compound

    • Anhydrous methanol (CH₃OH)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by recrystallization or column chromatography.

B. Esterification from Acyl Chloride

Reacting the acyl chloride with an alcohol is a faster and generally higher-yielding method that is not reversible. The reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Protocol 2B: Ethyl 3,4-Difluoro-5-nitrobenzoate from Acyl Chloride

  • Materials:

    • Crude 3,4-Difluoro-5-nitrobenzoyl chloride (from Protocol 1)

    • Anhydrous ethanol (CH₃CH₂OH)

    • Pyridine or Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 3,4-Difluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Add the ethanol/pyridine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired ester. Purify further if necessary. A similar procedure has been reported to give yields in the range of 86%.[10][11]

Amidation: Building the Amide Bond

Amide bonds are fundamental linkages in peptides, proteins, and a vast number of pharmaceutical agents.[3] The most reliable method for preparing amides from this compound is via the acyl chloride intermediate.

Protocol 3: N-Benzyl-3,4-difluoro-5-nitrobenzamide from Acyl Chloride

  • Materials:

    • Crude 3,4-Difluoro-5-nitrobenzoyl chloride (from Protocol 1)

    • Benzylamine

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 3,4-Difluoro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary and Comparison

Reaction Method Key Reagents Typical Conditions Advantages Considerations
Acyl Chloride Formation ActivationSOCl₂, cat. DMFReflux, 2-4 hHigh reactivity of product; volatile byproductsReagent is moisture-sensitive and corrosive
Esterification FischerR-OH, H₂SO₄Reflux, 4-6 hInexpensive reagents; one step from acidEquilibrium-limited; requires excess alcohol
Esterification Via Acyl ChlorideR-OH, Pyridine/Et₃N0 °C to RT, 1-2 hHigh yield; fast; irreversibleTwo-step process; requires base
Amidation Via Acyl ChlorideR-NH₂, Pyridine/Et₃N0 °C to RT, 1-3 hHigh yield; reliable; broad scopeTwo-step process; requires base

Post-Functionalization Potential: Reduction of the Nitro Group

Once the carboxylic acid has been functionalized, the nitro group can be selectively reduced to an amine. This transformation is crucial for many applications, particularly in the synthesis of quinolone antibiotics.[10] Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acid (e.g., Sn, Fe, or Zn in HCl).[10][11][12] This subsequent step dramatically increases the molecular diversity achievable from the initial scaffold.

References

nucleophilic aromatic substitution reactions on 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions on 3,4-Difluoro-5-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of electron-poor aromatic rings.[1][2] This reaction is fundamentally different from the more common electrophilic aromatic substitution and avoids the harsh conditions or metal catalysts often required for other cross-coupling methods. The SNAr mechanism is particularly efficient on aromatic rings activated by potent electron-withdrawing groups (EWGs), such as the nitro (–NO₂) group.[3][4]

The substrate, This compound , is an exemplary scaffold for SNAr chemistry. It possesses three key features that make it an exceptionally valuable building block in medicinal and materials chemistry:

  • A Strong Activating Group: The nitro group at C5 strongly acidifies the ring protons and, more importantly, powerfully activates the ring toward nucleophilic attack.[5]

  • Two Halogen Leaving Groups: The presence of two fluorine atoms provides sites for substitution. Fluorine, despite forming a strong carbon-fluorine bond, is an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic.[6][7]

  • Strategic Regiochemistry: The positioning of the activating group relative to the leaving groups dictates the reaction's regioselectivity. The fluorine at C4 is ortho to the nitro group, while the fluorine at C3 is meta. This arrangement allows for highly selective substitution reactions.

This guide provides a detailed exploration of the mechanistic principles, practical experimental protocols, and expert insights for successfully employing this compound in SNAr reactions with a variety of nucleophiles. It is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of complex molecules, including advanced intermediates for pharmacologically active compounds like quinolone antibacterials.[8][9]

The SNAr Mechanism: An Addition-Elimination Pathway

Aryl halides are typically resistant to classical Sₙ1 and Sₙ2 reactions due to the instability of the resulting aryl cation and the steric hindrance that prevents backside attack, respectively.[1][5] The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism .[10]

  • Step 1 (Addition): The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This is the rate-determining step.[10] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][6] The stability of this complex is critical and is greatly enhanced by the presence of strong electron-withdrawing groups (like –NO₂) at the ortho and/or para positions, which delocalize the negative charge.[4][5]

  • Step 2 (Elimination): The aromaticity of the ring is restored in a rapid subsequent step where the leaving group (fluoride ion) is expelled.[6]

Regioselectivity with this compound

For this compound, the nitro group at C5 activates the ortho position (C4) and the para position (C2, which lacks a leaving group). The negative charge of the Meisenheimer complex formed by attack at C4 can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial stabilization. In contrast, attack at the C3 position (meta to the nitro group) does not allow for such resonance stabilization.[4][5]

Consequently, nucleophilic attack occurs with high regioselectivity at the C4 position , leading to the displacement of the C4-fluorine.

References

Application Notes and Protocols for the Reduction of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Amino-4,5-difluorobenzoic Acid

The selective reduction of the nitro group in 3,4-Difluoro-5-nitrobenzoic acid is a critical transformation in synthetic organic chemistry, yielding 3-amino-4,5-difluorobenzoic acid. This product serves as a highly valuable, fluorinated building block in the development of advanced pharmaceutical agents and specialty materials. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated anilines key intermediates in drug discovery. However, the electron-deficient nature of the aromatic ring, substituted with two fluorine atoms and a carboxylic acid group, presents unique challenges for this reduction. This guide provides a comprehensive overview of robust and chemoselective methods for this transformation, detailing the underlying principles and offering field-proven protocols for researchers in industrial and academic settings.

Strategic Considerations for Method Selection

The reduction of the nitro group on the electron-poor this compound ring requires careful consideration of chemoselectivity. The chosen method must efficiently reduce the nitro moiety without affecting the carboxylic acid or the carbon-fluorine bonds. Three primary strategies are evaluated here: Catalytic Hydrogenation, Metal/Acid Reduction, and Dissolving Metal/Salt-Free Reductions.

Key Transformation:

Caption: General scheme for the reduction of this compound.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[1] For substrates sensitive to dehalogenation, the choice of catalyst is critical. While Palladium on carbon (Pd/C) is a common workhorse, Raney Nickel is often preferred for substrates with aryl halides to minimize hydrodehalogenation.[2]

Causality and Experimental Choices:

  • Catalyst: 5% Palladium on carbon (Pd/C) is a highly active catalyst for this transformation. In a similar synthesis of ethyl 5-amino-3-chloro-2,4-difluorobenzoate, hydrogenation with Pd/C proceeded in excellent yield, demonstrating its suitability for highly functionalized nitroarenes.[3]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Pressure: While atmospheric pressure using a hydrogen balloon can be effective, moderate pressure (e.g., 50 psi) in a Parr shaker or similar autoclave significantly accelerates the reaction rate.

  • Safety: Catalytic hydrogenation with H₂ gas and a pyrophoric catalyst like Pd/C poses significant fire and explosion hazards.[4] All operations must be conducted in a well-ventilated fume hood, and the catalyst should never be allowed to dry in the presence of air and organic solvents.

Detailed Protocol: Catalytic Hydrogenation using Pd/C

Caption: Workflow for catalytic hydrogenation of this compound.

Step-by-Step Procedure:

  • Vessel Preparation: To a suitable pressure reactor (e.g., Parr hydrogenation apparatus), add this compound (1.0 eq) and methanol (10-15 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the system by evacuating and backfilling with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pd/C (1-5 mol%). Safety Note: The catalyst is pyrophoric; handle with care and do not allow it to come into contact with air while dry.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring. Heat the reaction mixture to 40-50°C.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Confirm completion by TLC or LC-MS analysis of a carefully withdrawn aliquot after purging the system with nitrogen.

  • Work-up: Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Crucial Safety Step: Ensure the filter cake containing the catalyst is kept wet with water or solvent at all times to prevent ignition upon exposure to air.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4,5-difluorobenzoic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.

Method 2: Metal and Acid Reduction (SnCl₂)

Reduction using stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[5] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. The method's tolerance for various functional groups makes it a strong candidate for the synthesis of complex molecules.[6]

Causality and Experimental Choices:

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is an inexpensive, effective, and mild reducing agent for this transformation.[7] It operates through a series of single electron transfers.

  • Solvent: Ethanol or ethyl acetate are common solvents, as they provide good solubility for the aromatic substrate and are stable to the reaction conditions.[6]

  • Work-up: The work-up is a critical part of this protocol. The reaction mixture is acidic and contains tin salts. Basification, typically with aqueous NaOH or NaHCO₃, is required to neutralize the acid and precipitate tin hydroxides, allowing for the extraction of the free aniline product.[5] Care must be taken as emulsions can form.

Detailed Protocol: Reduction using SnCl₂·2H₂O

Caption: Workflow for the SnCl₂ reduction of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Basification: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into crushed ice. Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times). The tin salts may be filtered off before extraction if they form a dense precipitate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization as described in the previous method.

Method 3: Iron in Acidic Media

Reduction with iron powder in the presence of an acid (like acetic acid or HCl) is a cost-effective and robust method for the large-scale production of anilines.[2][8] This method exhibits good functional group tolerance and is an excellent alternative to catalytic hydrogenation, especially when avoiding precious metal catalysts is desired.

Causality and Experimental Choices:

  • Reducing Agent: Finely divided iron powder provides a large surface area for the reaction. The iron is oxidized from Fe(0) to Fe(II)/Fe(III) during the course of the reaction.

  • Acid: Acetic acid or a catalytic amount of HCl in an alcohol/water mixture serves to activate the iron surface and act as a proton source.[2]

  • Work-up: Similar to the tin reduction, the work-up involves filtering off the iron salts and then basifying the filtrate to liberate the free amine before extraction.

Detailed Protocol: Reduction using Fe/AcOH

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 4:1 ratio), add iron powder (3-5 eq).

  • Heating: Heat the resulting suspension to reflux (around 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and filter through Celite® to remove the excess iron and iron salts.

  • Basification and Extraction: Carefully neutralize the filtrate with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of ~8. Extract the aqueous solution with ethyl acetate (3 times).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization.

Data Summary and Comparison

MethodReducing AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/CMethanol, Ethanol40-50°CHigh yield, clean byproducts (water), catalyst can be recycled.Requires pressure equipment, catalyst is pyrophoric, potential for dehalogenation.
Metal/Acid Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate70-80°CGood functional group tolerance, inexpensive reagents.[6]Stoichiometric metal waste, complex work-up to remove tin salts.[5]
Metal/Acid Reduction Fe Powder / AcOHEthanol, Acetic Acid80-90°CVery low cost, suitable for large scale, good chemoselectivity.[2]Stoichiometric iron waste, can require elevated temperatures.

Conclusion and Best Practices

The reduction of this compound to 3-amino-4,5-difluorobenzoic acid can be effectively achieved by several methods.

  • For laboratory-scale synthesis focused on high purity and yield, catalytic hydrogenation with Pd/C is highly recommended due to its efficiency and clean reaction profile.

  • For scalability and cost-effectiveness, reduction with iron powder and acetic acid is an excellent choice, though it requires careful management of the iron waste stream.

  • When chemoselectivity in the presence of other sensitive, reducible groups is the primary concern, reduction with SnCl₂·2H₂O offers a reliable and mild alternative.

The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in more complex derivatives. In all cases, careful monitoring of the reaction and a well-executed work-up are crucial for obtaining a high yield of the pure product.

References

Application Notes and Protocols for Utilizing 3,4-Difluoro-5-nitrobenzoic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Probing Molecular Interactions

In the landscape of modern drug discovery, the strategic selection of chemical scaffolds is paramount to the successful development of novel therapeutics. Structure-Activity Relationship (SAR) studies, which systematically alter a molecule's structure to understand its impact on biological activity, form the cornerstone of lead optimization.[1][2] Within this framework, 3,4-Difluoro-5-nitrobenzoic acid emerges as a uniquely valuable building block. Its trifunctionalized aromatic ring—featuring vicinal fluorine atoms, a strongly electron-withdrawing nitro group, and a versatile carboxylic acid handle—offers a sophisticated platform to probe and modulate key molecular interactions that govern drug efficacy and safety.

This guide provides an in-depth exploration of the strategic application of this compound in SAR studies. We will delve into the rationale behind its use, present detailed protocols for its derivatization, and outline a comprehensive workflow for its integration into a drug discovery program. The insights provided herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool to accelerate their research.

The Strategic Advantage of the 3,4-Difluoro-5-nitro Substitution Pattern

The utility of this compound in SAR studies stems from the distinct physicochemical properties imparted by its functional groups. Each component offers a unique opportunity to modulate interactions with a biological target.

  • The Vicinal Difluoro Moieties (C3 & C4): Fluorine, the most electronegative element, has a profound impact on a molecule's properties when incorporated into a drug candidate.[3] The vicinal difluoro substitution in this scaffold is particularly noteworthy. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, the C-F bond can participate in favorable electrostatic and hydrogen bonding interactions with protein residues, potentially increasing binding affinity.[3] The 3,4-difluoro substitution pattern has been shown to enhance binding affinity in certain contexts, as demonstrated in a study where 3,4-difluoro-phenylalanine increased the binding affinity of a peptide to its T cell receptor target five-fold.[5]

  • The Nitro Group (C5): The nitro group is a potent electron-withdrawing group, significantly influencing the electronic distribution of the aromatic ring. This can modulate the pKa of the carboxylic acid and the reactivity of the entire molecule.[4] In some instances, the nitro group itself can be a key pharmacophoric feature, participating in crucial hydrogen bonding or electrostatic interactions within a receptor's binding pocket. However, it is also recognized as a potential metabolic liability or toxicophore, and its replacement is often a key objective in SAR studies.[4] This makes this compound an excellent starting point for exploring bioisosteric replacements of the nitro group.

  • The Carboxylic Acid (C1): The carboxylic acid group is a versatile functional handle for chemical modification. It can be readily converted into a wide array of functional groups, most commonly amides, to explore the chemical space around a lead compound.[6] This allows for the systematic introduction of different substituents to probe for additional binding interactions, modulate solubility, and improve pharmacokinetic properties.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₇H₃F₂NO₄
Molar Mass 203.10 g/mol
CAS Number 1121583-51-4
Appearance Solid-
Storage Condition Room Temperature

Experimental Protocols: Derivatization and SAR Workflow

The primary route for elaborating the this compound scaffold in an SAR campaign is through modification of the carboxylic acid. The synthesis of an amide library is a common and effective strategy.

Protocol 1: General Procedure for Amide Library Synthesis via Carbodiimide Coupling

This protocol describes a robust method for coupling this compound with a diverse set of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • A library of primary and secondary amines (1.1 equivalents per reaction)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M). If solubility is an issue, a minimal amount of anhydrous DMF can be added as a co-solvent.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution, followed by HOBt (1.2 equivalents).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. To the stirred solution, add DIPEA (3.0 equivalents) followed by the portion-wise addition of EDC·HCl (1.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

SAR Workflow Using the this compound Scaffold

The following diagram illustrates a typical SAR workflow starting from the initial hit identification to lead optimization, utilizing the this compound scaffold.

SAR_Workflow cluster_0 Phase 1: Initial Hit & Scaffold Validation cluster_1 Phase 2: Library Synthesis & Initial SAR cluster_2 Phase 3: Focused Library & Multi-parameter Optimization Hit Initial Hit Identification (e.g., from HTS) Scaffold Selection of this compound as a key scaffold Hit->Scaffold Structural Analysis Amide_Library Synthesize Amide Library (Protocol 1) Scaffold->Amide_Library Bio_Assay_1 Primary Biological Assay (e.g., IC50 determination) Amide_Library->Bio_Assay_1 SAR_Analysis_1 Initial SAR Analysis: - Identify key R-group interactions - Assess impact of amide modifications Bio_Assay_1->SAR_Analysis_1 Nitro_Reduction Reduction of Nitro Group to Amine (e.g., H2, Pd/C) SAR_Analysis_1->Nitro_Reduction Amine_Derivatization Derivatization of Amine (e.g., sulfonamides, ureas) Nitro_Reduction->Amine_Derivatization Bio_Assay_2 Secondary Assays: - Selectivity - ADME/Tox profiling Amine_Derivatization->Bio_Assay_2 SAR_Analysis_2 Advanced SAR: - Explore nitro bioisosteres - Optimize for safety and PK Bio_Assay_2->SAR_Analysis_2 Lead_Candidate Lead Candidate SAR_Analysis_2->Lead_Candidate

Caption: A typical SAR workflow utilizing the this compound scaffold.

Data Presentation: A Hypothetical SAR Study

To illustrate the application of this scaffold, consider a hypothetical SAR study targeting a protein kinase. The initial hit contains the this compound core.

CompoundR-Group (Amide)Kinase IC₅₀ (nM)Notes
1 (Acid) -OH>10,000Starting material, inactive.
2a -NH-benzyl5,200Simple aromatic substitution shows weak activity.
2b -NH-cyclohexyl8,500Aliphatic substitution is less tolerated.
2c -N(Me)₂>10,000Small, non-H-bond donor is inactive.
2d -NH-(4-pyridyl)850Introduction of a basic nitrogen improves potency.
2e -NH-(4-hydroxyphenyl)450Potential for H-bond donation enhances activity.
**3a (NH₂ from NO₂) **-NH-(4-hydroxyphenyl)250Reduction of nitro to amino group improves potency.
3b (NHSO₂Me) -NH-(4-hydroxyphenyl)150Sulfonamide as a nitro bioisostere further improves activity.

Interpreting the SAR: Causality Behind Experimental Choices

The hypothetical data above allows for the following interpretations, guiding the subsequent steps in the drug discovery process:

  • Amide is Essential: The carboxylic acid itself is inactive, indicating that the amide linkage is crucial for interacting with the target.

  • Aromatic R-groups are Preferred: The improved activity of 2a over 2b suggests a preference for aromatic or flat R-groups, possibly due to π-stacking interactions in the binding pocket.

  • Hydrogen Bonding is Key: The significant increase in potency for compounds 2d and 2e points towards the importance of hydrogen bond acceptors (pyridyl nitrogen) and donors (hydroxyl group) in the R-group.

  • The Nitro Group is a Modifiable Position: The improved activity upon reduction of the nitro group to an amine (3a ) suggests that while the electron-withdrawing nature might be beneficial, the nitro group itself is not optimal for binding and may be a site for metabolic liabilities.

  • Bioisosteric Replacement is a Valid Strategy: The success of replacing the amino group with a sulfonamide (3b ) demonstrates the power of bioisosteric replacement to fine-tune electronic and hydrogen bonding properties, leading to a more potent compound.

The following diagram illustrates the key molecular interactions that can be probed using derivatives of this compound.

Molecular_Interactions cluster_0 3,4-Difluoro-5-nitrobenzamide Derivative cluster_1 Potential Protein Interactions Molecule C(O)NHR 3-F 4-F 5-NO₂ H_Bond_Acceptor H-Bond Acceptor Molecule:f0->H_Bond_Acceptor H-Bonding (Amide) H_Bond_Donor H-Bond Donor Molecule:f0->H_Bond_Donor H-Bonding (Amide) Hydrophobic_Pocket Hydrophobic Pocket Molecule:f0->Hydrophobic_Pocket R-Group Interactions Halogen_Bond Halogen Bond Acceptor Molecule:f1->Halogen_Bond Halogen Bonding Molecule:f2->Halogen_Bond Halogen Bonding Electrostatic Electrostatic Interaction Molecule:f3->Electrostatic Electrostatic/H-Bonding

Caption: Probing molecular interactions with 3,4-Difluoro-5-nitrobenzamide derivatives.

Conclusion: A Versatile Tool for Rational Drug Design

This compound represents a highly valuable and versatile scaffold for structure-activity relationship studies. Its unique combination of vicinal fluorine atoms, a strong electron-withdrawing nitro group, and a readily modifiable carboxylic acid provides medicinal chemists with a powerful tool to systematically probe and optimize the complex interplay of molecular interactions that drive biological activity. By employing the protocols and workflows outlined in this guide, researchers can effectively leverage this privileged structure to accelerate the design and development of novel, safer, and more efficacious medicines.

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Difluoro-5-nitrobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly improve metabolic stability, bioavailability, and binding affinity.[1] this compound is a key starting material in this context, offering a versatile platform for the synthesis of complex APIs. The presence of two fluorine atoms and a nitro group on the benzoic acid core provides multiple reaction sites for derivatization, making it a valuable building block for a range of pharmaceuticals, most notably the fluoroquinolone class of antibiotics.

This application note provides a comprehensive guide to the synthesis of a potent fluoroquinolone antibacterial agent, Sparfloxacin, from this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices and the establishment of self-validating, reproducible methodologies.

Synthetic Strategy Overview: A Multi-Step Approach to Sparfloxacin

The synthesis of Sparfloxacin from this compound is a multi-step process that leverages classical organic reactions tailored for the specific functionalities of the starting material and intermediates. The overall synthetic workflow can be conceptualized as follows:

Sparfloxacin Synthesis Workflow This compound This compound 5-Amino-3,4-difluorobenzoic acid 5-Amino-3,4-difluorobenzoic acid This compound->5-Amino-3,4-difluorobenzoic acid Step 1: Nitro Reduction Quinolone Core Formation Quinolone Core Formation 5-Amino-3,4-difluorobenzoic acid->Quinolone Core Formation Step 2: Gould-Jacobs Reaction N-Cyclopropylation N-Cyclopropylation Quinolone Core Formation->N-Cyclopropylation Step 3: N-Alkylation Sparfloxacin Precursor Sparfloxacin Precursor N-Cyclopropylation->Sparfloxacin Precursor Step 4: Nucleophilic Substitution Sparfloxacin Sparfloxacin Sparfloxacin Precursor->Sparfloxacin Step 5: Hydrolysis

Caption: Overall workflow for the synthesis of Sparfloxacin.

Part 1: Synthesis of the Key Intermediate: 5-Amino-3,4-difluorobenzoic acid

The initial and critical step in this synthetic route is the reduction of the nitro group of this compound to an amino group, yielding 5-Amino-3,4-difluorobenzoic acid. This transformation is pivotal as the resulting aniline derivative is the direct precursor for the construction of the quinolone ring system.

Causality Behind Experimental Choices:

Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, selectivity, and the generation of clean byproducts (water). Palladium on carbon (Pd/C) is a widely used and robust catalyst for the hydrogenation of nitro groups. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the dissolution of the starting material and the transfer of hydrogen to the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas to remove any residual air.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield crude 5-Amino-3,4-difluorobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Expected Yield and Purity:

ParameterExpected Value
Yield >95%
Purity (HPLC) >98%

Part 2: Construction of the Fluoroquinolone Core and Final API Synthesis

With the key intermediate, 5-Amino-3,4-difluorobenzoic acid, in hand, the subsequent steps focus on the construction of the bicyclic quinolone core, followed by functionalization to yield Sparfloxacin.

Step 2.1: Quinolone Core Formation via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing the 4-hydroxyquinoline scaffold. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][3][4][5][6]

Gould-Jacobs Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization Aniline 5-Amino-3,4-difluorobenzoic acid Anilinomethylenemalonate Anilinomethylenemalonate Intermediate Aniline->Anilinomethylenemalonate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Quinolone 4-Hydroxy-6,7-difluoroquinoline-3-carboxylate Anilinomethylenemalonate->Quinolone Heat (e.g., Dowtherm A) - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • A mixture of 5-Amino-3,4-difluorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130°C for 1-2 hours.

  • The ethanol formed during the reaction is removed by distillation.

  • The resulting anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C to effect cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude quinolone product.

  • The product is collected by filtration and washed to remove the high-boiling point solvent.

Step 2.2: N-Cyclopropylation, Nucleophilic Substitution, and Hydrolysis

The subsequent steps involve the N-alkylation of the quinolone core with a cyclopropyl group, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the piperazine side chain, and finally, hydrolysis of the ester to yield the carboxylic acid.

Experimental Protocol (Conceptual Outline):

  • N-Cyclopropylation: The quinolone intermediate is reacted with a suitable cyclopropylating agent (e.g., cyclopropyl bromide or iodide) in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophilic Substitution: The resulting N-cyclopropyl-4-hydroxy-6,7-difluoroquinoline-3-carboxylate is reacted with cis-3,5-dimethylpiperazine in a suitable solvent at an elevated temperature. The fluorine atom at the C-7 position is susceptible to nucleophilic attack by the secondary amine of the piperazine derivative.

  • Hydrolysis: The ester group of the Sparfloxacin precursor is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., aqueous NaOH or KOH), followed by acidification to precipitate the final API, Sparfloxacin.

Quantitative Data Summary (Illustrative):

Reaction StepStarting MaterialProductTypical Yield
Nitro Reduction This compound5-Amino-3,4-difluorobenzoic acid>95%
Gould-Jacobs 5-Amino-3,4-difluorobenzoic acid4-Hydroxy-6,7-difluoroquinoline-3-carboxylate70-85%
N-Cyclopropylation 4-Hydroxy-6,7-difluoroquinoline-3-carboxylateN-Cyclopropyl derivative80-90%
Substitution N-Cyclopropyl derivativeSparfloxacin ester75-85%
Hydrolysis Sparfloxacin esterSparfloxacin>90%

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a robust and efficient pathway for the synthesis of Sparfloxacin from the readily available starting material, this compound. The key transformations, including catalytic hydrogenation and the Gould-Jacobs reaction, are well-established and scalable processes. By understanding the underlying principles of each reaction, researchers can optimize conditions to achieve high yields and purity of the final API. Further investigations could focus on the development of more sustainable and environmentally friendly methodologies, such as the use of flow chemistry or alternative catalytic systems, to further enhance the efficiency and safety of this synthetic process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound. Each entry details the problem, its likely causes, and validated solutions with expert insights.

Issue 1: Low or No Recovery After Acid-Base Extraction

Problem: After performing an aqueous basic wash followed by acidification to precipitate the product, you obtain a very low yield, or no solid material crashes out.

Potential Causes:

  • Incomplete Acidification: The most common cause. The pH of the aqueous layer was not lowered sufficiently to fully protonate the sodium 3,4-difluoro-5-nitrobenzoate salt, which remains dissolved.

  • Insufficient Base Extraction: The initial extraction with base was not efficient, leaving most of the product in the organic layer. This can be due to using too little base, insufficient mixing (shaking), or not allowing enough time for the phases to separate.

  • Use of a Weak Base for Stronger Acidic Impurities: If your crude mixture contains acidic impurities significantly stronger than the target compound, they may be preferentially extracted.

  • Excessive Solvent Volume: The final product is slightly soluble in water. If a very large volume of water was used, a significant amount of product might remain in the solution even after acidification.

Solutions & Pro-Tips:

  • Verify and Ensure Complete Acidification:

    • When acidifying the basic aqueous extract, use a strong acid like 6M HCl.[1][2]

    • Add the acid dropwise with constant stirring and check the pH with litmus paper or a pH meter. Ensure the final pH is ≤ 2 to guarantee complete precipitation of the carboxylic acid.[3]

    • If no precipitate forms, it is highly likely the solution is not acidic enough. Continue adding acid until it is strongly acidic.

  • Optimize the Extraction Protocol:

    • Use a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH). Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of other functional groups, but NaOH ensures complete deprotonation of the carboxylic acid.[4][5]

    • Perform multiple extractions with smaller volumes of base (e.g., 2-3 washes) rather than a single large-volume extraction. This is statistically more efficient.

    • Ensure vigorous mixing in the separatory funnel for 1-2 minutes during each wash, venting frequently to release any CO₂ pressure, especially when using bicarbonate.[5]

  • Induce Precipitation:

    • After acidification, cool the aqueous solution in an ice bath for 15-30 minutes. The solubility of this compound, like most benzoic acids, decreases significantly at lower temperatures.[2][6]

    • If precipitation is slow to start, try scratching the inside of the flask with a glass stirring rod at the solution's surface. This creates nucleation sites for crystal growth.[6]

Issue 2: Product Still Impure After Recrystallization (e.g., Off-Color, Broad Melting Point)

Problem: The recrystallized product is still yellow or brown, or its melting point is broad and lower than the literature value, indicating the presence of impurities.

Potential Causes:

  • Incorrect Solvent Choice: The chosen solvent may dissolve impurities well at low temperatures or dissolve the product too well, leading to poor recovery and co-precipitation of contaminants.

  • Cooling Too Rapidly: Rapid cooling of the saturated solution traps impurities within the crystal lattice.[7]

  • Supersaturation: The solution was supersaturated, and the product "crashed out" as an amorphous solid or fine powder, trapping impurities, instead of forming pure crystals.

  • Colored Impurities: Highly colored impurities, common in nitration reactions, may require a specific removal step.

Solutions & Pro-Tips:

  • Systematic Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[8]

    • For a polar compound like this compound, polar solvents should be tested. Start with water, ethanol, or isopropanol. Solvent pairs, like ethanol/water or acetic acid/water, are also excellent candidates.[9]

    • Test small amounts of your crude product in different solvents to find the optimal one before committing the entire batch.

  • Promote Slow Crystal Growth:

    • Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass to slow heat loss. Do not move it directly to an ice bath.[10]

    • Once the solution has reached room temperature and crystal formation has begun, then place it in an ice bath to maximize the yield.[10]

  • Decolorize the Solution:

    • If the hot solution is colored, it indicates the presence of colored impurities. After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (spatula tip) of activated charcoal.[7]

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal before allowing the solution to cool.[7] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Table 1: Recrystallization Solvent Selection Guide
SolventBoiling Point (°C)PolarityComments
Water100HighGood for many benzoic acids; solubility is often low when cold and high when hot.[6]
Ethanol78HighMay be too good a solvent; often used in a solvent pair with water.
Isopropanol82MediumA common choice for moderately polar compounds.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111LowMay be useful if non-polar impurities are the main issue.
Issue 3: Poor Separation During Column Chromatography

Problem: The desired compound co-elutes with impurities, or it fails to elute from the column at all.

Potential Causes:

  • Incorrect Mobile Phase (Eluent): The solvent system is either too polar, causing everything to elute quickly without separation, or not polar enough, causing the highly polar product to remain strongly adsorbed to the silica gel.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Improper Column Packing: Cracks, channels, or an uneven silica bed in the column lead to poor separation.

Solutions & Pro-Tips:

  • Develop an Optimal Eluent System with TLC:

    • Before running a column, always use Thin-Layer Chromatography (TLC) to determine the best solvent system. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.[11]

    • Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding a more polar solvent like Ethyl Acetate or Dichloromethane.

    • For a highly polar compound like this compound, you may need a more polar system, potentially including a small percentage (0.5-1%) of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Proper Column Loading and Packing:

    • Use a rule of thumb of 1:30 to 1:100 for the ratio of crude material to silica gel by weight.

    • Pack the column carefully using either a "dry packing" or "slurry" method to ensure a homogenous, crack-free stationary phase.[12]

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica) to load it onto the column in a narrow band.

  • Consider Alternative Stationary Phases:

    • While silica gel is standard, for separating aromatic compounds, a Phenyl-Hexyl column can offer different selectivity due to π-π interactions.[13] If isomers are the primary impurity, this can be a powerful alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities often stem from the synthesis process, which typically involves the nitration of a difluorobenzoic acid precursor.[14][15] These can include:

  • Isomeric Byproducts: Nitration of a substituted benzene ring can lead to the formation of other isomers.

  • Unreacted Starting Material: Incomplete nitration will leave residual 3,4-difluorobenzoic acid.

  • Di-nitrated Products: Over-nitration can introduce a second nitro group onto the aromatic ring.

  • Colored Impurities: Nitration reactions are known to produce highly colored, often polymeric, byproducts.

Q2: Which purification technique should I choose? A flowchart for decision-making.

The best technique depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is the most effective first-line method if your primary impurities are neutral (e.g., unreacted starting materials without the acid group) or basic. It is highly efficient for isolating the acidic product.[2][4]

  • Recrystallization: This is an excellent second step after extraction or for crude material that is already relatively pure (>85-90%). It is very effective at removing small amounts of impurities with different solubility profiles.[6][8]

  • Column Chromatography: This should be used when extraction and recrystallization fail, particularly when dealing with impurities that have similar acidity and polarity to the product, such as isomers.[11][16]

Below is a workflow to guide your choice:

PurificationWorkflow start Crude this compound assess_impurities Assess Impurity Profile (TLC, NMR, etc.) start->assess_impurities is_neutral_basic Are major impurities neutral or basic? assess_impurities->is_neutral_basic acid_base Perform Acid-Base Extraction is_neutral_basic->acid_base  Yes   recrystallize Perform Recrystallization is_neutral_basic->recrystallize No (e.g., isomers, other acidic compounds) check_purity1 Check Purity (TLC, MP, NMR) acid_base->check_purity1 is_pure1 Is Purity >98%? check_purity1->is_pure1 is_pure1->recrystallize  No   final_product Pure Product is_pure1->final_product  Yes   check_purity2 Check Purity (TLC, MP, NMR) recrystallize->check_purity2 is_pure2 Is Purity >98%? check_purity2->is_pure2 chromatography Perform Column Chromatography is_pure2->chromatography  No   is_pure2->final_product  Yes   chromatography->final_product

Caption: Decision workflow for purification.

Q3: How do I properly assess the purity of my final product?

A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broadened.[17]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate when visualized under UV light or with a stain. Run the TLC in a few different solvent systems to be sure.

  • Spectroscopic Analysis (NMR, IR): Proton and Carbon NMR (¹H, ¹³C) are powerful tools to confirm the structure and identify any residual impurities by their characteristic peaks. Infrared (IR) spectroscopy can confirm the presence of key functional groups (C=O, O-H, NO₂).

Q4: What are the key safety considerations when handling this compound and the solvents used for its purification?

Always consult the Safety Data Sheet (SDS) for the specific compound and all reagents used.[18] General precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Chemical Hazards: Substituted nitrobenzoic acids can be harmful if swallowed, and may cause skin and eye irritation. Avoid contact.[20]

  • Solvent Flammability: Many organic solvents (ethanol, ethyl acetate, hexane) are flammable. Keep them away from ignition sources.

References

Technical Support Center: Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly achieved via the electrophilic nitration of 3,4-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. While this is a standard aromatic substitution reaction, the directing effects of the substituents on the aromatic ring, coupled with the harsh reaction conditions, can lead to the formation of several byproducts. Understanding and controlling these side reactions is critical for obtaining a high yield of the desired product with good purity.

The primary challenge in this synthesis arises from the competing directing effects of the fluorine atoms and the carboxylic acid group. The two fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. All three are deactivating groups, which can make the reaction sluggish. This delicate balance of electronic effects can result in a mixture of isomeric products.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on identifying and mitigating common byproducts.

Issue 1: Presence of Isomeric Impurities in the Final Product

Symptoms:

  • NMR or HPLC analysis shows multiple signals corresponding to different isomers of difluoronitrobenzoic acid.

  • The melting point of the product is broad and lower than the expected value for pure this compound.

Root Cause Analysis:

The formation of isomeric byproducts is a direct consequence of the regioselectivity of the nitration reaction on the 3,4-difluorobenzoic acid starting material. The incoming electrophile (the nitronium ion, NO₂⁺) can attack different positions on the aromatic ring, leading to a mixture of products.

Based on the directing effects of the substituents:

  • Carboxylic acid (-COOH) at C1: A deactivating, meta-director.

  • Fluorine (-F) at C3 and C4: Deactivating, ortho, para-directors.

This results in the following potential isomers:

Isomer NamePosition of Nitro GroupFormation Rationale
This compound (Desired Product) C5Meta to -COOH and ortho to the C4-F.
3,4-Difluoro-2-nitrobenzoic acid C2Ortho to the C3-F and meta to the C4-F.
3,4-Difluoro-6-nitrobenzoic acid C6Ortho to the C1-COOH (less favored) and ortho to the C3-F.

Troubleshooting and Resolution:

  • Reaction Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance the selectivity of the nitration, favoring the thermodynamically more stable product.

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the solution of 3,4-difluorobenzoic acid helps to maintain a low concentration of the nitronium ion, which can improve regioselectivity.

  • Purification: If isomeric byproducts are formed, purification can be achieved through:

    • Recrystallization: Utilizing a solvent system where the solubility of the desired isomer is significantly different from the others.

    • Chromatography: High-performance liquid chromatography (HPLC) or column chromatography can be effective for separating isomers with different polarities.[1]

Issue 2: Formation of Dinitrated Byproducts

Symptoms:

  • Mass spectrometry analysis reveals a molecular ion peak corresponding to a dinitrated product (C₇H₂F₂N₂O₆).

  • The product appears as a more polar spot on a TLC plate compared to the desired mononitrated product.

Root Cause Analysis:

Over-nitration can occur if the reaction conditions are too harsh or the reaction time is excessively long. The initial product, this compound, is still susceptible to a second electrophilic attack by the nitronium ion, although it is a deactivated ring.

Troubleshooting and Resolution:

  • Strict Temperature Control: Maintain a low and consistent reaction temperature. Higher temperatures significantly increase the rate of dinitration.

  • Stoichiometry of Nitrating Agent: Use a modest excess of the nitrating agent. A large excess will drive the reaction towards dinitration.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Formation of Dark-Colored Byproducts (Tars)

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The isolated product is difficult to purify and may be an oily or tarry substance.

Root Cause Analysis:

The formation of tars is often due to oxidative side reactions caused by the strong oxidizing nature of nitric acid, especially at elevated temperatures. Impurities in the starting material can also contribute to tar formation.

Troubleshooting and Resolution:

  • Maintain Low Temperatures: This is the most critical factor in preventing the formation of tars.

  • Ensure Purity of Starting Material: Use high-purity 3,4-difluorobenzoic acid.

  • Controlled Addition: A slow and controlled addition of the nitrating agent helps to dissipate the heat generated during the exothermic reaction, minimizing localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 3,4-difluorobenzoic acid?

A1: The optimal temperature is typically low, in the range of 0 °C to 10 °C, to maximize the yield of the desired this compound and minimize the formation of byproducts such as dinitrated compounds and tars.

Q2: Why is my reaction slow or incomplete?

A2: The presence of three deactivating groups (two fluorine atoms and a carboxylic acid) on the benzene ring significantly reduces its reactivity towards electrophilic aromatic substitution. To address this, you can consider:

  • Cautiously increasing the temperature: However, be mindful of the increased risk of byproduct formation.

  • Using a stronger nitrating agent: Fuming nitric acid or a higher proportion of sulfuric acid can increase the concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Increasing the reaction time: Monitor the reaction's progress to determine the optimal duration.

Q3: How can I effectively purify the final product from the byproducts?

A3: A combination of techniques is often necessary. After quenching the reaction and isolating the crude product, recrystallization is a good first step. If isomeric impurities persist, column chromatography or preparative HPLC may be required for complete separation.[1]

Q4: What are the safety precautions I should take during this synthesis?

A4: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic, so it's crucial to have an effective cooling system in place.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway Diagram

Reaction_Pathway 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid This compound This compound 3,4-Difluorobenzoic Acid->this compound HNO3/H2SO4 3,4-Difluoro-2-nitrobenzoic Acid 3,4-Difluoro-2-nitrobenzoic Acid 3,4-Difluorobenzoic Acid->3,4-Difluoro-2-nitrobenzoic Acid Isomeric Byproduct 3,4-Difluoro-6-nitrobenzoic Acid 3,4-Difluoro-6-nitrobenzoic Acid 3,4-Difluorobenzoic Acid->3,4-Difluoro-6-nitrobenzoic Acid Isomeric Byproduct Dinitrated Products Dinitrated Products This compound->Dinitrated Products Excess HNO3/H2SO4 High Temp. Starting Material/Product Starting Material/Product Tars Tars Starting Material/Product->Tars High Temp. Impurities

Caption: Reaction scheme for the nitration of 3,4-difluorobenzoic acid, showing the desired product and common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Perform Nitration Perform Nitration Start->Perform Nitration Analyze Crude Product (NMR, HPLC, MS) Analyze Crude Product (NMR, HPLC, MS) Perform Nitration->Analyze Crude Product (NMR, HPLC, MS) Identify Issue Identify Issue Analyze Crude Product (NMR, HPLC, MS)->Identify Issue Isomeric Impurities Isomeric Impurities Identify Issue->Isomeric Impurities Yes Dinitration Dinitration Identify Issue->Dinitration No Optimize Temp. & Addition Optimize Temp. & Addition Isomeric Impurities->Optimize Temp. & Addition Tar Formation Tar Formation Dinitration->Tar Formation No Control Stoichiometry & Time Control Stoichiometry & Time Dinitration->Control Stoichiometry & Time Tar Formation->Optimize Temp. & Addition Ensure Starting Material Purity Ensure Starting Material Purity Tar Formation->Ensure Starting Material Purity Purify (Recrystallization, Chromatography) Purify (Recrystallization, Chromatography) Optimize Temp. & Addition->Purify (Recrystallization, Chromatography) Control Stoichiometry & Time->Optimize Temp. & Addition

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Nitration of Difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of difluorobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to support your research and development endeavors.

Introduction: The Challenge of Selectivity and Reactivity

The nitration of difluorobenzoic acids is a nuanced process governed by the interplay of electronic and steric effects. Both the fluorine atoms and the carboxylic acid group are electron-withdrawing, deactivating the aromatic ring towards electrophilic attack.[1][2][3][4] This inherent lack of reactivity often necessitates forcing conditions, which can unfortunately lead to a decrease in selectivity and the formation of undesired byproducts.[3]

The core challenge lies in the competing directing effects of the substituents. Fluorine is an ortho, para-director, while the carboxylic acid group is a meta-director.[3][5][6] The final regiochemical outcome is a delicate balance between these opposing influences, further complicated by steric hindrance, particularly from substituents in the ortho position.[7][8][9] This guide will dissect these challenges for each isomer and provide practical solutions to common experimental hurdles.

Isomer-Specific Troubleshooting and FAQs

This section addresses specific issues you may encounter during the nitration of various difluorobenzoic acid isomers.

2,3-Difluorobenzoic Acid

Q1: I'm getting a mixture of nitro isomers when nitrating 2,3-difluorobenzoic acid. How can I improve the regioselectivity?

A1: This is a common challenge due to the orientation of the substituents. The fluorine at C2 directs ortho (to C1, which is blocked) and para (to C5). The fluorine at C3 directs ortho (to C2 and C4) and para (to C6). The carboxylic acid at C1 directs meta (to C3 and C5). The positions C4, C5, and C6 are all activated to some extent. To favor a specific isomer, consider the following:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start with conditions at 0 °C and slowly allow the reaction to warm if the rate is too slow.[3][10]

  • Choice of Nitrating Agent: A milder nitrating agent, such as nitric acid in acetic anhydride, may offer higher selectivity compared to the more aggressive mixed acid (HNO₃/H₂SO₄).

Q2: The reaction is very sluggish, and I have a low yield of the nitrated product. What can I do?

A2: The strong deactivating effect of two fluorine atoms and a carboxylic acid group significantly reduces the nucleophilicity of the aromatic ring. To improve the reaction rate and yield:

  • Stronger Nitrating Agent: If milder agents are ineffective, a carefully controlled addition of fuming nitric acid in concentrated sulfuric acid can be used.[3] This increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).[10]

  • Extended Reaction Time: Monitor the reaction by TLC or HPLC. These reactions may require longer periods, sometimes overnight, to reach completion.[3][11]

  • Cautious Temperature Increase: Gradually increasing the temperature can improve the rate, but be mindful that this may also lead to increased byproduct formation.[3]

2,4-Difluorobenzoic Acid

Q1: What is the expected major product from the nitration of 2,4-difluorobenzoic acid?

A1: The major product is typically 2,4-difluoro-5-nitrobenzoic acid .[11] Here's the rationale:

  • The C2-fluorine directs para to the C5 position.

  • The C4-fluorine directs ortho to the C3 and C5 positions.

  • The carboxylic acid directs meta to the C3 and C5 positions. The C5 position is electronically favored by all three groups, leading to a high degree of regioselectivity. Nitration at C3 is also possible but generally occurs to a lesser extent.

Q2: I am observing the formation of dark-colored byproducts in my reaction mixture. How can I prevent this?

A2: The formation of tars or dark-colored materials often indicates oxidative side reactions.[3] To minimize this:

  • Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[3]

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of the difluorobenzoic acid to manage the exothermicity of the reaction.[3]

  • Purity of Starting Materials: Ensure your 2,4-difluorobenzoic acid is free of impurities that might be more susceptible to oxidation.[3]

2,5-Difluorobenzoic Acid

Q1: I am having trouble predicting the major isomer formed during the nitration of 2,5-difluorobenzoic acid.

A1: The directing effects in 2,5-difluorobenzoic acid lead to a more complex mixture of products.

  • The C2-fluorine directs to C3 (ortho) and C5 (para, blocked).

  • The C5-fluorine directs to C4 (ortho) and C6 (ortho).

  • The carboxylic acid directs to C3 and C5 (meta, C5 is blocked). Both the C4 and C6 positions are strongly activated by the C5-fluorine. The C3 position is activated by the C2-fluorine and the carboxylic acid. A mixture of 2,5-difluoro-4-nitrobenzoic acid and 2,5-difluoro-6-nitrobenzoic acid is often obtained. The ratio can be sensitive to reaction conditions.

Q2: How can I separate the mixture of nitrated isomers of 2,5-difluorobenzoic acid?

A2: Separating positional isomers can be challenging due to their similar physical properties.[12][13]

  • Fractional Recrystallization: This is often the first method to try. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to exploit small differences in solubility.

  • Column Chromatography: While potentially laborious on a large scale, silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating isomers.[14]

  • pH-Mediated Separation: In some cases, the pKa values of the isomeric carboxylic acids may be different enough to allow for selective precipitation by carefully adjusting the pH of an aqueous solution.[3]

2,6-Difluorobenzoic Acid

Q1: Why is the nitration of 2,6-difluorobenzoic acid particularly difficult?

A1: The primary challenge is steric hindrance .[7][8][9] The two fluorine atoms flanking the carboxylic acid group sterically hinder the approach of the electrophile to the adjacent C3 and C5 positions. Furthermore, the carboxylic acid group is forced out of the plane of the benzene ring, which can affect its electronic directing effect.[7][9]

Q2: Given the steric hindrance, what conditions might favor the nitration of 2,6-difluorobenzoic acid?

A2: Overcoming the steric and electronic deactivation requires more forcing conditions:

  • Elevated Temperatures: The reaction may require heating to proceed at a reasonable rate.

  • Strong Nitrating Systems: The use of fuming nitric acid and concentrated sulfuric acid is likely necessary.

  • Longer Reaction Times: Be prepared for the reaction to take a significant amount of time to reach completion. The expected product would be 2,6-difluoro-3-nitrobenzoic acid , as this position is the least sterically hindered and is activated by the ortho, para-directing fluorine atoms.

3,4-Difluorobenzoic Acid

Q1: What is the expected outcome of the nitration of 3,4-difluorobenzoic acid?

A1: The directing effects generally converge to favor nitration at the C5 position, leading to 3,4-difluoro-5-nitrobenzoic acid as the major product.

  • The C3-fluorine directs ortho to C2 and C4 (blocked) and para to C6.

  • The C4-fluorine directs ortho to C3 (blocked) and C5.

  • The carboxylic acid directs meta to C5. The C5 position is strongly favored electronically.

Q2: My reaction is producing a significant amount of dinitrated product. How can I avoid this?

A2: Dinitration occurs when the initial product is reactive enough to undergo a second nitration. To prevent this:

  • Control Stoichiometry: Use a controlled molar equivalent of the nitrating agent (e.g., 1.0 to 1.1 equivalents).[3]

  • Maintain Low Temperature: Higher temperatures can promote dinitration.[3]

  • Monitor Reaction Progress: Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[3]

3,5-Difluorobenzoic Acid

Q1: Where will the nitro group be directed in the nitration of 3,5-difluorobenzoic acid?

A1: The substitution pattern in 3,5-difluorobenzoic acid leads to a high degree of regioselectivity.

  • Both fluorine atoms at C3 and C5 direct ortho to C2, C4, and C6.

  • The carboxylic acid directs meta to C5 (blocked) and C3 (blocked). The C2, C4, and C6 positions are all electronically activated by the fluorine atoms. Due to symmetry, nitration at C2 and C6 is equivalent. Therefore, the major product is 3,5-difluoro-2-nitrobenzoic acid , with potential for some 3,5-difluoro-4-nitrobenzoic acid .

Summary of Directing Effects and Expected Products

The following table summarizes the interplay of directing effects and the likely major nitration products for the different difluorobenzoic acid isomers.

Starting IsomerF Directing Effects (ortho, para)-COOH Directing Effects (meta)Steric HindranceExpected Major Product(s)
2,3-Difluorobenzoic Acid C4, C5, C6C3, C5Moderate at C2Mixture, often favoring 4- and 6-nitro isomers
2,4-Difluorobenzoic Acid C3, C5C3, C5Low2,4-Difluoro-5-nitrobenzoic acid[11]
2,5-Difluorobenzoic Acid C3, C4, C6C3LowMixture of 4- and 6-nitro isomers[15]
2,6-Difluorobenzoic Acid C3, C4, C5C3, C5High at C3, C52,6-Difluoro-3-nitrobenzoic acid
3,4-Difluorobenzoic Acid C2, C5, C6C5LowThis compound
3,5-Difluorobenzoic Acid C2, C4, C6C3, C5Low3,5-Difluoro-2-nitrobenzoic acid

Visualizing the Logic of Nitration

The decision-making process for predicting the outcome of the nitration can be visualized as a workflow.

G cluster_input Input Analysis cluster_effects Electronic & Steric Evaluation cluster_prediction Outcome Prediction cluster_protocol Experimental Design Start Select Difluorobenzoic Acid Isomer Analyze Identify Positions of F and COOH groups Start->Analyze Electronic Determine Directing Effects: - F: ortho, para-director - COOH: meta-director Analyze->Electronic Steric Assess Steric Hindrance at Potential Sites Analyze->Steric Predict Predict Major Isomer(s) based on Converging Directing Effects and Minimal Steric Hindrance Electronic->Predict Steric->Predict Mixture Is a Mixture Likely? Predict->Mixture Protocol Design Experimental Protocol: - Nitrating Agent - Temperature - Reaction Time Mixture->Protocol Yes Mixture->Protocol No Purify Plan Purification Strategy: - Recrystallization - Chromatography Protocol->Purify

Caption: Logical workflow for predicting and planning the nitration of difluorobenzoic acid isomers.

Experimental Protocols

General Safety Precautions: The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids should be handled with extreme care.

Protocol 1: General Procedure for Nitration using Mixed Acid

This protocol is a general starting point and may require optimization for specific isomers.

Materials:

  • Difluorobenzoic acid isomer

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) or Fuming Nitric Acid

  • Ice

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated nitric acid (1.1 equivalents) to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve the difluorobenzoic acid (1.0 equivalent) in a sufficient amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the difluorobenzoic acid. The temperature of the reaction mixture should be maintained between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C or slowly warming to room temperature) for a specified period (typically 1-16 hours).[11] Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acids. The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water). If an oily product is obtained or if a mixture of isomers is present, an extraction with a solvent like ethyl acetate followed by chromatographic purification may be necessary.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NitratingMix Prepare Nitrating Mixture (HNO3 in H2SO4) Cool to 0-10°C Addition Slow, Dropwise Addition of Nitrating Mix to Substrate Maintain T < 5°C NitratingMix->Addition SubstrateSol Dissolve Substrate in H2SO4 Cool to 0-5°C SubstrateSol->Addition Stir Stir at Controlled Temp (1-16h) Monitor by TLC Addition->Stir Quench Pour onto Ice Stir->Quench Isolate Filter Precipitate OR Extract with Solvent Quench->Isolate Purify Recrystallize OR Column Chromatography Isolate->Purify Final Characterize Final Product Purify->Final

Caption: General experimental workflow for the nitration of difluorobenzoic acids.

Analytical Techniques for Isomer Separation

The successful isolation of the desired product often depends on the right analytical and purification techniques.

  • High-Performance Liquid Chromatography (HPLC): An invaluable tool for both monitoring reaction progress and for analytical-scale separation to determine isomer ratios. Different stationary phases can be screened to achieve baseline separation.

  • Gas Chromatography (GC): For more volatile derivatives (e.g., methyl esters), GC can provide excellent resolution of isomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural elucidation and identification of the resulting nitro isomers. The coupling patterns and chemical shifts will be distinct for each isomer.[16]

  • Supercritical Fluid Chromatography (SFC): This technique can sometimes offer better separation of isomers compared to HPLC.[12]

Concluding Remarks

The nitration of difluorobenzoic acid isomers is a challenging but manageable synthetic transformation. A thorough understanding of the competing electronic and steric effects is paramount for predicting the reaction outcome and designing an effective experimental strategy. Careful control of reaction conditions—particularly temperature and stoichiometry—is critical for maximizing yield and selectivity. We hope this guide serves as a valuable resource in your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and achieve high-yield, high-purity results.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a cornerstone for the development of various pharmaceuticals. The most common route is the electrophilic aromatic substitution (nitration) of 3,4-difluorobenzoic acid. While seemingly straightforward, this reaction presents several challenges due to the electronic effects of the substituents on the aromatic ring.

The two fluorine atoms and the carboxylic acid group are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1][2] This deactivation can lead to slow or incomplete reactions. Furthermore, the directing effects of these substituents can lead to the formation of undesired isomers, complicating purification and reducing the overall yield of the target molecule.

Directing Effects of Substituents

The fluorine atoms are ortho-, para- directors, while the carboxylic acid group is a meta- director.[1][3] The interplay of these directing effects is crucial in determining the final product distribution. In the case of 3,4-difluorobenzoic acid, the desired 5-nitro product is favored due to the meta-directing effect of the carboxylic acid and the ortho-directing effect of the C4-fluorine.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

For optimal results, it is crucial to use high-purity starting materials.

ReagentRecommended GradeKey Considerations
3,4-Difluorobenzoic acid>98%Impurities can lead to side reactions and the formation of colored byproducts.[1]
Concentrated Nitric Acid (HNO₃)Fuming or >90%A higher concentration of nitric acid generates a greater concentration of the active nitronium ion electrophile.[1]
Concentrated Sulfuric Acid (H₂SO₄)>98%Acts as a catalyst to generate the nitronium ion and as a dehydrating agent.[3][4]
Q2: What is the optimal temperature for the reaction?

Maintaining a low temperature is critical for selectivity and safety. The reaction is typically carried out between 0°C and 5°C.[5]

  • Below 0°C: The reaction rate may be too slow, leading to an incomplete reaction.

  • Above 5°C: The risk of forming undesired isomers and dinitrated byproducts increases significantly.[1][3] The exothermic nature of the reaction can also lead to a runaway reaction if not properly controlled.[6]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[1]

  • TLC: A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product.

  • HPLC: Provides quantitative data on the conversion of the starting material and the formation of products and byproducts.[7]

Q4: What is the best work-up procedure to isolate the product?

The standard work-up procedure involves quenching the reaction mixture with ice-water, followed by filtration.

  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1][8] This precipitates the solid product and dilutes the strong acids.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product thoroughly with cold water to remove any residual acid.[1]

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction * Increase Reaction Time: Given the deactivated nature of the substrate, a longer reaction time may be necessary. Monitor the reaction by TLC or HPLC until the starting material is consumed.[1] * Increase Temperature (with caution): If extending the reaction time is ineffective, cautiously increase the temperature in small increments (e.g., to 10°C), while carefully monitoring for byproduct formation.[1]
Insufficient Nitrating Agent * Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can increase the concentration of the nitronium ion.[1]
Loss of Product During Work-up * Ensure Complete Precipitation: Use a sufficient amount of ice for quenching to ensure the product fully precipitates. * Optimize Recrystallization Solvent: If recrystallization is necessary for purification, carefully select a solvent system that minimizes the solubility of the desired product at low temperatures.[1]
Problem 2: Formation of Multiple Isomers
Possible Cause Troubleshooting Steps
Reaction Temperature Too High * Maintain Low Temperatures: Strictly maintain the reaction temperature at 0°C or slightly below to improve selectivity.[1] Over-nitration and the formation of other isomers are more likely at higher temperatures.[3]
Incorrect Addition of Reagents * Controlled Addition: Add the nitrating mixture (pre-mixed and cooled nitric and sulfuric acids) slowly and dropwise to the solution of 3,4-difluorobenzoic acid with efficient stirring.[1] This maintains a low concentration of the nitronium ion at any given time and helps dissipate the heat from the exothermic reaction.[6]
Problem 3: Formation of Dark-Colored Byproducts (Tars)
Possible Cause Troubleshooting Steps
Oxidation of Starting Material or Product * Maintain Low Reaction Temperatures: This is the most critical factor in preventing oxidative side reactions.[1] * Controlled Addition of Nitrating Agent: Slow, dropwise addition helps to prevent localized high concentrations of the oxidizing nitrating agent.[1]
Impurities in the Starting Material * Use High-Purity Starting Materials: Ensure the 3,4-difluorobenzoic acid is of high purity to avoid side reactions.[1]

IV. Experimental Protocols

Optimized Synthesis of this compound

Safety First: Nitration reactions are highly exothermic and involve corrosive and toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9] Have an emergency plan and spill containment kits readily available.[9][10]

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 30 mL) and cool the flask in an ice-salt bath to 0°C.

  • Slowly add fuming nitric acid (e.g., 30 mL) dropwise to the sulfuric acid while maintaining the temperature at 0°C.[11]

  • In a separate flask, dissolve 3,4-difluorobenzoic acid (e.g., 10 g) in a minimal amount of concentrated sulfuric acid at 0°C.

  • Slowly add the cold nitrating mixture dropwise to the 3,4-difluorobenzoic acid solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 0°C for one hour, then allow it to slowly warm to room temperature and stir for an additional 16 hours.[1][8]

  • Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product in a vacuum oven.

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Cautiously Increase Temperature incomplete->increase_temp If time extension fails stronger_nitrating Use Stronger Nitrating Agent incomplete->stronger_nitrating Alternative increase_time->check_reaction increase_temp->check_reaction stronger_nitrating->check_reaction check_workup Review Work-up Procedure complete->check_workup optimize_precipitation Optimize Precipitation (More Ice) check_workup->optimize_precipitation optimize_recrystallization Optimize Recrystallization Solvent check_workup->optimize_recrystallization end Improved Yield optimize_precipitation->end optimize_recrystallization->end

Caption: Troubleshooting workflow for low product yield.

V. Analytical Methods for Quality Control

Ensuring the purity of the final product is paramount. The following analytical techniques are recommended for the characterization and quality control of this compound.

Analytical MethodPurpose
Melting Point A simple and effective method to assess the purity of the product. The literature melting point for 3-nitro-4-fluoro-benzoic acid (an isomer) is 123-124°C.[8] A broad melting range or a significant deviation from the expected value indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the product and quantify any isomeric impurities or unreacted starting material.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the desired product and identify any isomeric byproducts.
Infrared (IR) Spectroscopy To confirm the presence of the key functional groups (carboxylic acid, nitro group, C-F bonds).

VI. Safety Precautions

Working with concentrated nitric and sulfuric acids requires strict adherence to safety protocols.

  • Corrosivity: Both acids are highly corrosive and can cause severe burns.[9]

  • Reactivity: Nitric acid can react violently with organic compounds, posing an explosion hazard.[9]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas are highly toxic upon inhalation.[9]

  • Engineering Controls: Always use a fume hood with adequate ventilation. Ensure emergency eyewash and shower stations are accessible.[9]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9]

Emergency Response Plan

G spill Acid Spill evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Officer spill->notify contain Contain Spill with Neutralizing Agent evacuate->contain ppe Ensure Proper PPE is Worn notify->ppe cleanup Clean Up Spill Following Protocol contain->cleanup ppe->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Basic emergency response plan for an acid spill.

VII. References

  • BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids. Retrieved from --INVALID-LINK--

  • Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from --INVALID-LINK--

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.

  • Blog. (2025, July 31). What are the nitration reactions of Fluorobenzohydroxy Acid? Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Wen, L., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Chemical Engineering Science, 251, 117468.

  • sga.profnit.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, April). A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis. Retrieved from --INVALID-LINK--

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from --INVALID-LINK--

  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from --INVALID-LINK--

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). 3,4-Difluoro-5-nitrobenzyl bromide. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 3,5-Difluoro-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, July). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, April). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, April). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: HPLC Monitoring of 3,4-Difluoro-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who require a robust analytical method to track reaction progress, identify key components, and troubleshoot common issues. Our approach is rooted in providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize for your specific experimental context.

Section 1: Foundational HPLC Method for Reaction Monitoring

Monitoring the conversion of starting materials to the final product, this compound, requires an HPLC method that can effectively separate compounds of varying polarity. The synthesis may involve starting materials like 2,4-difluorobenzoic acid or its derivatives and potential byproducts from nitration.[1][2] The method described below is a robust starting point for achieving this separation.

Experimental Protocol: Reversed-Phase HPLC Analysis
  • System Preparation: Ensure the HPLC system is thoroughly purged and equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared and filtered sample solution.

  • Data Acquisition: Run the analysis according to the conditions specified in Table 1.

  • Peak Identification: Initially, inject standards of your known starting material and the purified product to determine their respective retention times. Unidentified peaks may correspond to intermediates or byproducts.

Data Presentation: Recommended HPLC Parameters
ParameterRecommended ConditionRationale & Expertise
Stationary Phase C18, 5 µm, 150 mm x 4.6 mmA C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for aromatic compounds.[3][4] The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.1) is critical. This compound is a carboxylic acid. At a low pH (well below its pKa), the carboxyl group is protonated (neutral), increasing its hydrophobicity and retention on the C18 column. This leads to sharper, more symmetrical peaks and avoids the severe tailing that occurs with ionized acids.[5]
Elution Type Isocratic (e.g., 50:50 A:B) or GradientStart with an isocratic elution. If starting materials and products have very different polarities, a gradient elution (e.g., starting at 30% B and ramping to 80% B over 10 minutes) will provide better resolution and faster analysis times.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[4]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance around 254 nm, making this wavelength suitable for sensitive detection of both the starting materials and the product.[6][7] A Diode Array Detector (DAD) can be used to scan multiple wavelengths to confirm peak purity and identify optimal wavelengths for all components.[4]

Section 2: Critical Workflow - Sample Preparation

Accurate monitoring begins with proper sample preparation. The goal is to create a clean, representative snapshot of the reaction mixture that is compatible with the HPLC system.

Diagram: HPLC Sample Preparation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A 1. Aliquot Reaction Mixture (e.g., 50 µL) B 2. Quench Reaction (e.g., in cold Acetonitrile) A->B Stop Reaction C 3. Dilute Sample (with Mobile Phase) B->C Prepare for HPLC D 4. Filter Sample (0.45 µm Syringe Filter) C->D Remove Particulates E 5. Inject into HPLC Vial D->E Final Sample F 6. HPLC Run & Data Acquisition E->F Automated Process G 7. Data Analysis (% Conversion) F->G Quantify Peaks

Caption: Workflow from reaction sampling to final data analysis.

Step-by-Step Sample Preparation Protocol
  • Aliquot: Carefully withdraw a small, representative aliquot (e.g., 10-50 µL) from the actively mixing reaction.

  • Quench: Immediately add the aliquot to a known volume (e.g., 1 mL) of a solvent that will stop the reaction. Cold acetonitrile is often a good choice as it precipitates many salts while solubilizing the organic compounds of interest.

  • Dilute: Perform a further dilution with the HPLC mobile phase to ensure the analyte concentration is within the linear range of the detector. A 50- to 100-fold dilution is a typical starting point.

  • Filter: Filter the diluted sample through a 0.45 µm syringe filter (PTFE or Nylon) directly into an HPLC vial to remove any particulate matter that could block the column or tubing.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I identify the peaks in my chromatogram? A1: The most reliable method is to inject individual standards of your starting material(s) and the purified this compound product. The retention time of each standard will allow you to positively identify the corresponding peaks in your reaction mixture chromatogram.

Q2: My product is very polar. Why use a reversed-phase (C18) column? A2: While the product has polar functional groups, the difluoronitrophenyl ring provides significant hydrophobicity, making it well-suited for retention on a C18 column. The key is to suppress the ionization of the carboxylic acid group by using an acidic mobile phase.[5] If retention is still insufficient, a phenyl-hexyl column can be considered, as it offers alternative selectivity through pi-pi interactions with the aromatic ring.[8][9]

Q3: How can I quantify the reaction progress? A3: Quantification is typically done using peak area percentages. The simplest method is Area Percent normalization: % Product = (Area of Product Peak / Sum of All Peak Areas) * 100 This assumes that all components (reactants, products, intermediates) have a similar UV response at the chosen wavelength. For higher accuracy, you should create a calibration curve using a standard of known concentration to determine the exact amount of product formed.

Q4: What if I don't have a pure standard of my product yet? A4: If you are in the early stages of synthesis, you can tentatively identify the product peak by observing which peak grows over time while the starting material peak(s) diminish. For confirmation, you can collect the fraction corresponding to the new peak and analyze it using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

Section 4: Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues in a problem-solution format.

Diagram: Troubleshooting Poor Peak Shape

Troubleshooting_PeakShape Start Problem: Peak Tailing or Fronting Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH with Phosphoric/Formic Acid Check_pH->Adjust_pH No Check_Overload Is sample concentration too high? Check_pH->Check_Overload Yes Resolved Problem Resolved Adjust_pH->Resolved Dilute_Sample Action: Dilute sample 10x and re-inject Check_Overload->Dilute_Sample Yes Check_Column Is column old or contaminated? Check_Overload->Check_Column No Dilute_Sample->Resolved Flush_Column Action: Flush column with strong solvent or replace Check_Column->Flush_Column Yes Check_Column->Resolved No, consult specialist Flush_Column->Resolved

Caption: A decision tree for troubleshooting common peak shape issues.

Problem 1: My product peak is tailing (asymmetrical with a trailing edge).

  • Most Likely Cause: Your analyte, a carboxylic acid, is partially ionized. This happens if the mobile phase pH is not low enough to fully protonate the carboxylic acid group. The mixed ionic/neutral forms interact differently with the stationary phase, causing tailing.

  • Actionable Solutions:

    • Verify Mobile Phase pH: Ensure the pH of the aqueous component is between 2.0 and 2.5. Use phosphoric acid for a stable, low pH.[5]

    • Increase Acid Concentration: If using 0.1% acid, try increasing it slightly, but monitor system backpressure.

    • Check for Column Degradation: Severe tailing can also be caused by the degradation of the silica backbone of the column, exposing acidic silanol groups. Try a new or different C18 column.

Problem 2: I'm not getting enough separation (resolution) between my starting material and product.

  • Potential Causes: The mobile phase composition is not optimal for the analytes, or the chosen column does not provide enough selectivity.

  • Actionable Solutions:

    • Adjust Organic Content: Decrease the percentage of acetonitrile in the mobile phase in 5% increments. This will increase the retention time of all components and may improve their separation.[5]

    • Switch Organic Solvent: Replace acetonitrile with methanol. Methanol is a different class of solvent and can alter the selectivity of the separation, potentially resolving co-eluting peaks.[8]

    • Try a Phenyl Column: If resolution on a C18 is still poor, a Phenyl stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.[9]

Problem 3: My system backpressure is suddenly very high.

  • Potential Causes: There is a blockage somewhere in the system. Common culprits are the column inlet frit, the guard column, or tubing.[10][11]

  • Actionable Solutions:

    • Systematic Isolation: Work backward from the detector. First, remove the column and see if the pressure returns to normal with flow. If it does, the column is the issue. If not, continue removing components (injector, tubing) until the blockage is located.

    • Reverse Flush Column: If the column is blocked, disconnect it from the detector and flush it in the reverse direction with a strong solvent (like 100% isopropanol). Do not flush into the detector.

    • Check Sample Prep: High pressure is often caused by injecting unfiltered samples. Always use a 0.45 µm syringe filter.[12]

Problem 4: The baseline of my chromatogram is noisy or drifting.

  • Potential Causes: Contaminated mobile phase, insufficient degassing, or detector lamp issues.[13][14]

  • Actionable Solutions:

    • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and water. Contaminants or microbial growth in old solvents are a common cause of baseline noise.[13]

    • Degas Mobile Phase: Ensure your online degasser is working, or sonicate the mobile phase for 10-15 minutes before use to remove dissolved gases, which can cause noise upon decompression.[14]

    • Check Detector Lamp: A noisy baseline can be a sign that the UV detector lamp is nearing the end of its life. Check the lamp energy or hours in your system's diagnostic software.

References

Technical Support Center: Overcoming Solubility Challenges with 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered during chemical reactions involving 3,4-Difluoro-5-nitrobenzoic acid. The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzoic acid ring significantly influences its physical and chemical properties, including its solubility.[1] This document offers a structured, question-and-answer-based approach to address common challenges and provide effective solutions.

Section 1: Understanding the Solubility Profile of this compound

FAQ 1: Why is this compound poorly soluble in many common organic solvents?

The solubility of this compound is dictated by its molecular structure. The crystalline solid is characterized by strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions arising from the polar C-F and C-NO2 bonds.[1] Overcoming these strong interactions requires solvents with specific properties.

Solvent TypeInteraction Potential with this compoundExpected Solubility
Polar Aprotic (e.g., DMF, DMSO)Strong dipole-dipole interactions, can accept hydrogen bonds.Generally good solubility.
Polar Protic (e.g., Methanol, Ethanol)Can both donate and accept hydrogen bonds, strong dipole-dipole interactions.Moderate to good solubility.[2]
Less Polar (e.g., Ethyl Acetate, THF)Moderate dipole-dipole interactions.Limited solubility.
Non-polar (e.g., Toluene, Hexane)Primarily van der Waals forces.Very poor solubility.
FAQ 2: What is the general solubility of substituted nitrobenzoic acids in common solvents?

While specific data for this compound is not extensively published, we can infer its likely behavior from studies on similar compounds like 3-nitrobenzoic acid and p-nitrobenzoic acid. For these analogs, solubility generally follows the trend of being highest in polar solvents and decreasing with polarity.[2][3] For instance, the solubility of 3-nitrobenzoic acid in several solvents was found to be in the order of: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Diagram: Logical Flow for Solubility Troubleshooting

G start Solubility Issue Identified solvent Initial Solvent Choice Ineffective start->solvent temp Is Increasing Temperature an Option? solvent->temp cosolvent Consider a Co-solvent temp->cosolvent No success Reaction Proceeds temp->success Yes, solubility improves ph Can pH be Adjusted? cosolvent->ph cosolvent->success Solubility Improves fail Re-evaluate Synthetic Route cosolvent->fail No Improvement base Add a Base to Form Soluble Salt ph->base Yes ester Convert to a More Soluble Ester ph->ester No base->success ester->success G A 1. Dissolve Acid (use DMF co-solvent if needed) B 2. Add Amine & HOBt A->B C 3. Cool to 0°C B->C D 4. Add DIPEA & EDC C->D E 5. Warm to RT & Stir D->E F 6. Monitor Reaction E->F

References

Technical Support Center: Strategic Prevention of Side Reactions in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of organic synthesis. The efficiency and success of a synthetic route are often dictated by the ability to minimize or eliminate unwanted side reactions.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you achieve higher yields and purer products in the synthesis of your target derivatives. Our focus is on understanding the "why" behind experimental choices, empowering you to make informed decisions in your laboratory work.

Section 1: The Cornerstone of Chemoselectivity: Protecting Groups

One of the most powerful strategies to prevent unwanted side reactions is the use of protecting groups.[3][4] These are temporary modifications of a functional group to decrease its reactivity, ensuring it remains intact while other parts of the molecule undergo transformation.[5][6]

Frequently Asked Questions (FAQs) about Protecting Groups

Q1: What are the ideal characteristics of a protecting group?

A1: An effective protecting group should:

  • Be easily and selectively introduced in high yield.

  • Be stable to the reaction conditions you plan to use on other parts of the molecule.

  • Be removed in high yield under mild conditions that do not affect other functional groups.[6][7]

  • Not introduce new stereocenters unless that is the desired outcome.

Q2: How do I choose the right protecting group for my multifunctional molecule?

A2: The choice depends on the specific functional group to be protected and the subsequent reaction conditions. For instance, to protect an amine, a tert-Butyloxycarbonyl (BOC) group is common, but it is sensitive to strong acids.[7] If your subsequent steps involve acidic conditions, a Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, might be a better choice.[5][6] This strategy of using protecting groups with different deprotection conditions is known as an "orthogonal protecting group strategy."[5][6]

Q3: Can protecting groups do more than just prevent reactions?

A3: Yes. Besides masking reactivity, protecting groups can influence the steric environment of a molecule, directing reactions to a specific site.[7] They can also alter the solubility of a compound, which can be advantageous for purification.

Troubleshooting Guide: Protecting Group Issues
Issue Potential Cause Troubleshooting Steps & Rationale
Low yield during protection step Incomplete reaction or side reactions with the protecting group reagent.1. Check reagent quality: Ensure the protecting group reagent is not degraded. 2. Optimize reaction conditions: Adjust temperature, reaction time, or solvent. For example, some reactions require strictly anhydrous conditions. 3. Use a different protecting group: The chosen group might be too sterically hindered or not reactive enough for your substrate.
Protecting group is cleaved during a subsequent reaction The protecting group is not stable under the reaction conditions.1. Consult stability charts: Review the literature for the stability of your protecting group under the specific acidic, basic, or reductive/oxidative conditions you are using. 2. Select a more robust protecting group: For example, if a Trimethylsilyl (TMS) ether is too labile, a more sterically hindered tert-Butyldimethylsilyl (TBDMS) ether could be used.
Difficulty in deprotection The deprotection conditions are not effective or are causing degradation of the desired product.1. Screen deprotection conditions: Try different reagents, solvents, and temperatures on a small scale. 2. Consider an alternative protecting group: If deprotection requires harsh conditions that affect your molecule, a protecting group that can be removed under milder, orthogonal conditions is a better choice for future syntheses.[5][6]

Section 2: Troubleshooting Common Side Reactions in Key Transformations

Even with careful planning, side reactions can occur. This section addresses specific issues encountered in common synthetic transformations.

Esterification: The Battle Against Equilibrium

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic but reversible reaction.[8][9]

Q: My esterification reaction is giving low yields. How can I drive the reaction to completion?

A: Since the reaction is in equilibrium, you need to shift it towards the products. There are two primary ways to achieve this:

  • Use a large excess of one reactant: Typically, the alcohol is used as the solvent to drive the equilibrium forward.[8][9]

  • Remove water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like concentrated sulfuric acid.[8][10]

dot

Fischer_Esterification_Equilibrium cluster_strategies Driving the Reaction Forward Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Forward Reaction Products->Reactants Reverse Reaction Equilibrium Equilibrium Shift Shift Equilibrium Excess Alcohol Use Excess Alcohol Excess Alcohol->Products Remove Water Remove Water Remove Water->Products Amide_Synthesis_Workflow Start Carboxylic Acid + Amine Salt Ammonium Carboxylate Salt (Side Product) Start->Salt Direct Reaction (Inefficient) Activation Activation of Carboxylic Acid Start->Activation AcylChloride Convert to Acyl Chloride/ Anhydride Activation->AcylChloride Method 1 CouplingReagent Use Coupling Reagent (e.g., DCC, EDC) Activation->CouplingReagent Method 2 Amide Amide Product AcylChloride->Amide React with Amine CouplingReagent->Amide React with Amine

References

Technical Support Center: Large-Scale Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success and safety of your synthesis endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Runaway Exothermic Reaction During Nitration

Question: My reaction temperature is increasing uncontrollably during the addition of the nitrating agent. What should I do, and how can I prevent this?

Answer: An uncontrolled exothermic reaction is a critical safety concern in nitration processes. Immediate and calm action is required.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.

  • Enhance Cooling: Ensure the cooling bath is at the target temperature and has sufficient capacity. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Potential Causes and Preventative Measures:

Potential Cause Preventative Measure
Inadequate Cooling The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated by the reaction. Ensure the use of an appropriate cooling medium (e.g., ice-salt bath for lower temperatures).
Rapid Addition of Nitrating Agent Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[1] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.
Poor Agitation Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture. Ensure vigorous and consistent agitation throughout the reaction.[1]
Incorrect Reagent Concentration or Ratio Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction rate and exothermicity.
Accumulation of Unreacted Nitrating Agent If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed exothermic reaction.[1]
Issue 2: Low Yield of this compound

Question: My reaction resulted in a very low yield of the desired product. What are the possible reasons?

Answer: Low yields in nitration reactions can stem from several factors related to reaction conditions and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low for the reaction to go to completion. The nitration of substrates with electron-withdrawing groups, such as 3,4-difluorobenzoic acid, can be slow and may require higher temperatures or longer reaction times.[2]

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for any excessive exotherm.

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Solution: A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.[2][3] In some cases, fuming nitric acid may be necessary for less reactive substrates. The ratio of nitric acid to sulfuric acid should be optimized to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. (See Issue 3 for more details).

  • Product Loss During Work-up: The product may be lost during the quenching, extraction, or purification steps.

    • Solution: Carefully pour the reaction mixture onto ice to precipitate the product.[3] Ensure efficient extraction with a suitable organic solvent, such as ethyl acetate. Wash the organic phases with water to remove residual acids.

Issue 3: Formation of Impurities and Side Products

Question: I am observing the formation of significant amounts of dinitro- or other side products in my reaction. How can I improve the selectivity?

Answer: The formation of byproducts is a common challenge in nitration and is often influenced by the reaction conditions.

Potential Causes and Solutions:

  • Over-Nitration (Dinitration): The introduction of a second nitro group onto the aromatic ring can occur, especially under harsh reaction conditions.

    • Solution: Carefully control the reaction temperature. Lower temperatures generally favor mononitration. Use a stoichiometric amount of the nitrating agent. Excess nitric acid can lead to dinitration.

  • Formation of Isomeric Products: Depending on the directing effects of the substituents on the starting material, different isomers of the nitrobenzoic acid can be formed. For 3,4-difluorobenzoic acid, the nitro group is directed to the 5-position due to the ortho, para-directing effect of the fluorine atoms and the meta-directing effect of the carboxylic acid group.

    • Solution: While the electronic effects of the substituents strongly favor the desired isomer, careful control of reaction conditions can help minimize the formation of other isomers.

  • Oxidative Degradation: Strong oxidizing conditions can lead to the degradation of the starting material or the product.

    • Solution: Avoid excessively high temperatures and prolonged reaction times.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is a common starting material for the large-scale synthesis of this compound?

A common and commercially available starting material is 3,4-difluorobenzoic acid.

Q2: What is the typical nitrating agent used for this synthesis?

A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[2][3] Fuming nitric acid in concentrated sulfuric acid can also be used.

Q3: What are the recommended reaction temperatures for the nitration step?

The reaction is typically carried out at a low temperature, often starting at 0°C, and then allowed to warm to room temperature.[3] Careful temperature control is crucial to manage the exothermicity of the reaction and to minimize side product formation.

Purification

Q4: How is the crude this compound typically purified after the reaction?

The crude product is usually isolated by pouring the reaction mixture into ice water, which causes the product to precipitate.[3] The solid is then collected by filtration and washed with water.[3] Further purification can be achieved by recrystallization from a suitable solvent or by extraction into an organic solvent followed by washing and evaporation.

Safety Precautions

Q5: What are the primary safety hazards associated with the synthesis of this compound?

The primary hazards are associated with the use of concentrated nitric and sulfuric acids. These are highly corrosive and strong oxidizing agents.[4][5][6] Nitration reactions are highly exothermic and have the potential for runaway reactions if not properly controlled.[1][7]

Q6: What personal protective equipment (PPE) should be worn during this synthesis?

Appropriate PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[4][5] All work with concentrated acids and nitration reactions should be performed in a chemical fume hood.[4]

Q7: How should nitric acid waste be handled?

Nitric acid waste should never be mixed with other waste streams, especially organic solvents, as this can lead to violent reactions and explosions.[6] It should be collected in a designated, properly labeled, and vented container.[6]

Section 3: Experimental Protocol and Data

Detailed Experimental Protocol for the Nitration of 3,4-Difluorobenzoic Acid

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a predetermined amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid.

  • Maintain the temperature of the mixture below 10°C during the addition.

  • Once the addition is complete, cool the mixture to 0°C.

Step 2: Nitration Reaction

  • In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 3,4-difluorobenzoic acid in a portion of concentrated sulfuric acid and cool the solution to 0°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-difluorobenzoic acid, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-20°C) for a specified period, monitoring the reaction progress by TLC or HPLC.[3]

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[3]

  • A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

Step 4: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table provides an example of reagent quantities and expected yields based on literature procedures. These values should be optimized for your specific experimental setup.

Reagent Example Molar Ratio Example Quantity (for 10g of starting material)
3,4-Difluorobenzoic Acid110 g
Concentrated Nitric Acid1.5 - 3~6-12 mL
Concentrated Sulfuric Acid3 - 5~16-27 mL
Expected Yield 85-95%

Section 4: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acids Prepare Nitrating Mixture (HNO3 + H2SO4) reaction Nitration (Slow addition at low temp) prep_acids->reaction prep_start Dissolve Starting Material (3,4-Difluorobenzoic Acid in H2SO4) prep_start->reaction quench Quench on Ice reaction->quench filtration Filtration & Washing quench->filtration drying Drying filtration->drying purify Recrystallization drying->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield cluster_safety Safety Issue start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions workup_loss Work-up Loss? start->workup_loss exotherm Runaway Exotherm? start->exotherm sol_incomplete Increase Time/Temp incomplete_rxn->sol_incomplete sol_side Optimize Conditions side_reactions->sol_side sol_workup Refine Procedure workup_loss->sol_workup sol_exotherm Stop Addition, Cool, Quench (last resort) exotherm->sol_exotherm

References

Technical Support Center: Reactions Involving Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzoic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve common experimental challenges, ensuring the success of your synthetic endeavors.

The unique electronic properties conferred by fluorine atoms can significantly alter the reactivity, acidity, and solubility of benzoic acid, leading to specific challenges not always encountered with their non-fluorinated analogs.[1][2] This guide provides structured advice to navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your reactions, presented in a question-and-answer format.

Issue 1: Poor Solubility of the Fluorinated Benzoic Acid

Question: My fluorinated benzoic acid is not dissolving in the reaction solvent. What can I do?

Answer: Poor solubility is a frequent hurdle. The high crystallinity and altered polarity due to the C-F bond can reduce solubility in common organic solvents.

Causality & Solution:

  • Solvent Polarity Mismatch: Fluorinated aromatics can be less soluble in non-polar hydrocarbon solvents than their non-fluorinated counterparts. Conversely, highly fluorinated acids like pentafluorobenzoic acid exhibit good solubility in water.[3] A systematic approach to solvent screening is recommended.

  • Initial Sonication: Before heating, try sonicating the mixture. This can help break up the crystal lattice and facilitate solvation.

  • Gentle Heating: Gradually warming the solvent can significantly improve solubility. However, be cautious not to exceed the thermal stability limits of your reactants or solvent.

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, if your primary solvent is dichloromethane (DCM), adding a small amount of a more polar, aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can aid dissolution.[4]

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can shuttle the carboxylate anion into the organic phase.

Protocol: Systematic Solvent Screening for Solubility

  • Place a small, known amount (e.g., 5 mg) of your fluorinated benzoic acid into several vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene, Ethyl Acetate, DMF).

  • Vortex each vial at room temperature for 2 minutes.

  • Observe for complete dissolution.

  • If not dissolved, sonicate for 10 minutes and re-observe.

  • If still not dissolved, warm the vials to 40-50°C and observe.

  • Record the solubility in a table to guide your reaction solvent choice.

Issue 2: Low Yield in Amide Coupling Reactions

Question: I am performing an amide coupling with a fluorinated benzoic acid and an amine, but my yields are consistently low. Why is this happening and how can I improve it?

Answer: Low yields in amide coupling reactions with these substrates often stem from the reduced nucleophilicity of the carboxylate and the increased acidity of the benzoic acid, which can affect the activation step.

Causality & Solution:

  • Reduced Carboxylate Nucleophilicity: The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring and reduces the nucleophilicity of the carboxylate oxygen, making the initial activation step with coupling reagents slower.[5]

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient. More potent "onium" salt-based reagents are often required to overcome the lower reactivity.[6][7]

    • Uronium/Aminium Reagents: HATU, HBTU, and COMU are highly effective as they form activated esters rapidly.[6]

    • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for suppressing racemization.[6]

  • Base Selection: The choice of base is critical. A non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is standard. However, if racemization is a concern, a weaker base like N-methylmorpholine (NMM) can be beneficial.[6]

  • Reaction Temperature: While many couplings are run at room temperature, gently heating the reaction (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for sluggish reactions.[6] Monitor carefully for side product formation.

  • Order of Addition: The order in which reagents are added is crucial. Pre-activating the carboxylic acid before adding the amine can significantly improve yields.

Table 1: Recommended Coupling Reagents for Fluorinated Benzoic Acids

Reagent ClassExamplesKey Advantages
Uronium/Aminium HATU, HBTU, HCTU, COMUHigh reactivity, fast reaction times.[6]
Phosphonium PyBOP, PyAOPLower racemization potential, high efficiency.[6]
Carbodiimide EDC, DICEconomical, but often require an additive (e.g., HOBt, Oxyma) for efficiency and to suppress side reactions.[4][8]

Protocol: Optimized Amide Coupling using HATU

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the fluorinated benzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF or NMP.

  • Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 5-10 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add the amine (1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Diagram: Troubleshooting Low Amide Coupling Yields

Acidity_Effects Ortho 2-Fluorobenzoic Acid Strong -I Effect (Proximity) Weak +R Effect pKa = 3.46 (Most Acidic) Meta 3-Fluorobenzoic Acid -I Effect Only No +R Effect pKa = 3.86 Para 4-Fluorobenzoic Acid Weak -I Effect (Distance) Strong +R Effect pKa = 4.14 (Least Acidic) Benzoic {Benzoic Acid|Reference|pKa = 4.20} Benzoic->Ortho Acidity Increases Benzoic->Meta Acidity Increases Benzoic->Para Acidity Similar

References

stability and degradation of 3,4-Difluoro-5-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4-Difluoro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use. The inherent reactivity of this molecule, stemming from the interplay of its three distinct functional groups, presents unique challenges and opportunities in synthesis. This document provides a structured approach to understanding its stability, predicting its degradation pathways, and optimizing your reaction conditions for success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: How should I properly store and handle this compound?

A: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Avoid contact with incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents. For handling, use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work in a well-ventilated fume hood to avoid inhalation of dust.[1][2]

Q2: What are the primary reactive sites on the molecule I should be aware of?

A: this compound has three key reactive centers:

  • The Fluorine Atoms: The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and carboxylic acid groups. This makes both fluorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4][5] The fluorine at the C4-position is particularly activated because it is para to the nitro group.[5][6][7]

  • The Nitro Group: The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂), a foundational transformation in the synthesis of many pharmaceutical intermediates.[3][8][9]

  • The Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification, conversion to an acid chloride, or amide bond formation using coupling reagents.[3]

Q3: What are the general solubility characteristics of this compound?

A: It is typically a solid at room temperature.[4] Its solubility is moderate in many polar organic solvents. It is generally soluble in oxygenated solvents like alcohols and chlorinated solvents.[10] For example, it is soluble in 95% ethanol at a concentration of 50 mg/mL. Its solubility in aqueous solutions is pH-dependent; in basic media, it will deprotonate to form the more soluble carboxylate salt. To minimize its solubility in water during an extractive workup, the aqueous layer should be sufficiently acidified.[11]

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common reactions performed with this substrate. However, the highly deactivated ring can lead to challenges.

Q1: My SNAr reaction with an amine/alkoxide is extremely slow or stalls completely. What is the underlying cause and how can I fix it?

A: This is a frequent issue stemming from the cumulative electron-withdrawing nature of three substituents (2x F, 1x NO₂, 1x COOH), which deactivates the ring, but also from insufficient reaction conditions.[11][12]

  • Causality: While electron withdrawal is necessary to enable the initial nucleophilic attack, a highly deactivated system requires more energy to overcome the activation barrier. Furthermore, the nucleophilicity of your reagent and the choice of base and solvent are critical.

  • Troubleshooting Steps:

    • Increase Temperature: Cautiously increasing the reaction temperature can significantly enhance the rate.[11] Monitor for potential side products or decomposition via TLC or HPLC.

    • Change Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

    • Use a Stronger Base: If your nucleophile is an alcohol or a secondary amine, a stronger, non-nucleophilic base (e.g., NaH for alcohols, DBU for amines) may be required to fully deprotonate it and increase its nucleophilicity. For simple amine substitutions, a carbonate base (K₂CO₃, Cs₂CO₃) is often sufficient, but an organic base like DIPEA may be needed.

    • Check Reagent Purity: Ensure your starting material, solvent, and nucleophile are pure and anhydrous, as water can interfere with the reaction.[13]

Q2: I am observing a mixture of regioisomers from substitution at both C-3 and C-4. How can I improve selectivity for the C-4 position?

A: The formation of isomers is due to competing substitution at the two fluorine positions.

  • Causality: The C-4 fluorine is electronically more activated for SNAr because the electron-withdrawing nitro group is located para to it, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate.[5][6] The C-3 fluorine only has meta relationships with the activating groups, which is less stabilizing. However, under forcing conditions (high temperature), the kinetic selectivity can decrease.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate will favor the kinetically preferred, more electronically activated C-4 substitution product.

    • Control Stoichiometry: Use of a large excess of the nucleophile, especially at high temperatures, can drive the formation of the less-favored isomer. Try using closer to 1.0-1.2 equivalents of the nucleophile.

    • Modify the Nucleophile: A bulkier nucleophile may exhibit greater selectivity due to steric hindrance at the more crowded C-3 position.

Workflow: Troubleshooting a Sluggish SNAr Reaction

G start Reaction is slow or incomplete (Monitor by TLC/HPLC) temp Increase Temperature (e.g., 80°C -> 120°C) start->temp Step 1 solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) temp->solvent Not Resolved success Reaction Proceeds to Completion temp->success Resolved base Use a Stronger Base (e.g., K2CO3 -> Cs2CO3 or DBU) solvent->base Not Resolved solvent->success Resolved reagent Verify Reagent Purity (Anhydrous conditions) base->reagent Not Resolved base->success Resolved reagent->success Resolved fail Problem Persists: Re-evaluate Synthetic Route reagent->fail Not Resolved

Caption: Logical workflow for troubleshooting slow SNAr reactions.

Troubleshooting Guide 2: Reduction of the Nitro Group

Converting the nitro group to an amine is a key step for further functionalization, but requires careful selection of reagents to avoid unwanted side reactions.

Q1: During the catalytic hydrogenation of my nitro group, I am observing significant defluorination. How can I prevent this?

A: This is a classic chemoselectivity problem.

  • Causality: Palladium on carbon (Pd/C) is a highly active catalyst that can readily cleave carbon-halogen bonds, especially on electron-deficient aromatic rings.[14] This side reaction, known as hydrodehalogenation, competes with nitro group reduction.

  • Recommended Reagents for Chemoselective Reduction:

    • Raney Nickel: This catalyst is often effective for nitro group reductions while being less prone to causing dehalogenation of aryl halides compared to Pd/C.[14]

    • Metal/Acid Systems: Using easily oxidized metals in acidic media is a robust and selective method. Common choices include Iron powder with ammonium chloride (Fe/NH₄Cl) or hydrochloric acid (Fe/HCl), and Tin(II) chloride (SnCl₂).[9][14] These methods generally do not affect aryl fluorides.

    • Sodium Sulfide (Na₂S): This reagent can be useful for substrates that are not compatible with hydrogenation or acidic conditions.[14]

Q2: My reduction with Fe/HCl is incomplete and the workup is difficult. What can I improve?

A: Incomplete reaction is often due to insufficient acid or poor mixing, while workup issues arise from iron salts.

  • Causality: The reaction requires an acidic medium and sufficient surface area of the iron powder. During workup, the formation of iron hydroxides can create emulsions and make product isolation challenging.

  • Troubleshooting Steps:

    • Activate the Iron: Briefly pre-washing the iron powder with dilute HCl can remove surface oxides and increase its reactivity.

    • Ensure Vigorous Stirring: The reaction is heterogeneous, so efficient stirring is crucial to ensure contact between the substrate and the metal surface.

    • Workup Optimization: After the reaction, filter the mixture through a pad of Celite® to remove excess iron powder and iron salts. Basify the filtrate carefully (e.g., with Na₂CO₃ solution) to precipitate remaining iron as hydroxides, then filter again before extracting your product. Alternatively, an acidic workup can keep the amine product protonated in the aqueous layer while unreacted starting material is extracted away with an organic solvent.

Diagram: Key Reaction & Degradation Pathways

G cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction cluster_acid Carboxylic Acid Reaction start 3,4-Difluoro- 5-nitrobenzoic acid snar Strong Nucleophile (e.g., R-NH2, R-O-) start->snar reduction Selective Reducing Agent (e.g., Fe/HCl, Raney Ni) start->reduction acid_rxn Coupling Agent (e.g., EDC, HATU) + Amine start->acid_rxn prod_snar 4-Substituted-3-fluoro- 5-nitrobenzoic acid snar->prod_snar prod_reduction 5-Amino-3,4-difluoro- benzoic acid reduction->prod_reduction degradation_defluor Defluorination (e.g., with H2/Pd-C) reduction->degradation_defluor Side Reaction prod_amide Amide Product acid_rxn->prod_amide

Caption: Major reaction pathways for this compound.

Data Summary

The stability of this compound is highly dependent on the reaction conditions employed. The following table summarizes potential degradation pathways and mitigation strategies.

Condition Potential Outcome / Degradation Pathway Recommended Mitigation Strategy Supporting Rationale
High Temperature (>150 °C) Potential for thermal decomposition or decarboxylation, though less likely than with hydroxy-activated acids.[15]Use the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating after completion.Minimizes energy input for undesired pathways.
Strong Basic Conditions Deprotonation of the carboxylic acid, increasing aqueous solubility. Can promote unwanted side reactions if not controlled.Use the mildest effective base. Carefully control stoichiometry. Adjust pH during workup to re-protonate the acid for extraction.[11]Prevents loss of product during workup and reduces the risk of base-catalyzed decomposition.
Catalytic Hydrogenation (H₂/Pd-C) Reduction of the nitro group accompanied by competitive hydrodehalogenation (loss of fluorine).[14]Use Raney Nickel as the catalyst or switch to chemical reducing agents like Fe/HCl or SnCl₂.[14]These alternative reagents are highly selective for the nitro group and are known to preserve aryl halides.[8][14][16]
Strong Reducing Agents (e.g., LiAlH₄) Can lead to the formation of azo compounds from aromatic nitro groups instead of the desired amine.[14]Avoid powerful hydride reagents for this transformation. Stick to catalytic hydrogenation or metal/acid systems.LiAlH₄ follows a different mechanism with nitroarenes, leading to condensation products.[14]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the desired amine (1.1 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl until the pH is ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. If the product is not a solid, extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography or recrystallization as needed.

Protocol 2: Chemoselective Reduction of the Nitro Group using Iron

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to the isoelectric point of the resulting amino acid to precipitate the product, or perform a suitable extraction based on the product's properties.

References

workup procedures for reactions involving 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,4-Difluoro-5-nitrobenzoic acid. This resource is designed to provide practical, field-proven insights and troubleshooting solutions for common synthetic procedures involving this versatile building block. The electron-withdrawing nature of the two fluorine atoms and the nitro group makes this compound an excellent substrate for various transformations, but also introduces specific challenges in reaction workup and purification.[1] This guide will address these challenges in a direct question-and-answer format.

Part 1: Foundational Knowledge & Safe Handling

Before initiating any reaction, a thorough understanding of the reactant's properties is critical. This section provides key data and safety protocols.

FAQ 1: What are the essential physicochemical properties and handling recommendations for this compound?

Answer: this compound is a pale yellow crystalline solid.[2] Proper handling is essential due to its irritant nature.[3][4]

Data Presentation: Physicochemical Properties

Property Value Source(s)
CAS Number 38555-63-4 N/A (Note: Similar compounds found)
Molecular Formula C₇H₃F₂NO₄ [1]
Molecular Weight 203.10 g/mol [1]
Melting Point ~150-152 °C [2]
Appearance Colorless to pale yellow crystal or powder [2]

| Solubility | Soluble in DMSO, ethanol; slightly soluble in water. |[2][5][6] |

Safety & Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[5][9]

  • Spill & First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[8][9] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses specific issues encountered during the three most common reaction types involving this compound.

Amide Bond Formation (Peptide Coupling)

The carboxylic acid moiety is readily converted to an amide, a cornerstone reaction in medicinal chemistry.[10]

Experimental Protocol: General Amide Coupling (EDC/HOBt)

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and Hydroxybenzotriazole (HOBt) (1.2 equiv.) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv.).

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Proceed to the workup procedure.

FAQ 2: Amide Coupling Troubleshooting Guide

QuestionProbable Cause(s)Recommended Solution(s)
My TLC/LC-MS shows mostly unreacted starting acid. Why? 1. Incomplete activation of the carboxylic acid. 2. Deactivated or sterically hindered amine. 3. Poor quality coupling reagents or solvent.1. Ensure EDC and HOBt are fresh. Consider alternative coupling reagents like HATU or T3P.[11] 2. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. Use a slight excess of the amine (1.2-1.5 equiv.). 3. Use anhydrous solvents.
How do I remove the dicyclohexylurea (DCU) or EDC-related urea byproduct after the reaction? These urea byproducts often have limited solubility in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[11]1. Filtration: After the reaction, dilute with DCM or EtOAc and cool the mixture. The urea byproduct will often precipitate and can be removed by filtration. 2. Acetonitrile Trituration: For DCU, adding acetonitrile to the crude mixture can precipitate the DCU, which can then be filtered off.[11]
My product is contaminated with unreacted amine. How do I remove it? The amine is basic and can be removed with an acidic wash during the workup.During the liquid-liquid extraction, wash the organic layer with a dilute acid like 1 M HCl or 5% citric acid solution.[10][12] This will protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.

Visualization: Amide Coupling Workup Logic

This diagram illustrates the separation of components during a standard acidic and basic aqueous workup.

G cluster_0 Reaction Mixture in Organic Solvent (e.g., EtOAc) cluster_1 Step 1: Wash with Dilute Acid (e.g., 1M HCl) cluster_2 Step 2: Wash with Dilute Base (e.g., NaHCO₃) cluster_3 Step 3: Wash with Brine & Dry RM Crude Product (Amide) Unreacted Carboxylic Acid Unreacted Amine Urea Byproduct Wash1 Organic Layer: Product, Unreacted Acid, Urea Aqueous Layer: Protonated Amine Salt RM->Wash1 Separatory Funnel Wash2 Organic Layer: Product, Urea Aqueous Layer: Deprotonated Acid Salt Wash1->Wash2 Separate Layers Wash3 Purified Organic Layer: Product, Urea Wash2->Wash3 Separate Layers

Caption: Workflow for purifying an amide via sequential aqueous washes.

Nucleophilic Aromatic Substitution (SₙAr)

The two fluorine atoms on the ring are activated towards SₙAr by the ortho- and para-directing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[13][14]

FAQ 3: SₙAr Troubleshooting Guide

QuestionProbable Cause(s)Recommended Solution(s)
Which fluorine atom is more reactive? The one at C-3 or C-4? The fluorine at the C-4 position is para to the strongly electron-withdrawing nitro group. This position provides superior resonance stabilization for the negative charge in the Meisenheimer intermediate compared to the C-3 (meta) position.The C-4 fluorine is significantly more reactive and will be displaced preferentially by most nucleophiles.[13][15]
My SₙAr reaction is sluggish or incomplete, even at elevated temperatures. 1. The nucleophile is weak. 2. The base is not strong enough to deprotonate the nucleophile (if required). 3. Steric hindrance.1. For alcohol or thiol nucleophiles, pre-treat with a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide/thiolate.[13] 2. For amine nucleophiles, consider a stronger, non-nucleophilic base or a polar aprotic solvent like DMSO or DMF to accelerate the reaction.[13][16] 3. If sterics are an issue, prolonged heating may be necessary.
During workup, my product seems to be partially soluble in the aqueous layer. What is happening? If your SₙAr product still contains the carboxylic acid moiety, it can be deprotonated by a basic quench or wash, leading to loss of product into the aqueous phase.Quench the reaction carefully with a weak acid like saturated aqueous NH₄Cl instead of water or base.[13] During extraction, if you must use a basic wash to remove other impurities, re-acidify the aqueous layer to pH ~2 with concentrated HCl and re-extract with an organic solvent to recover any dissolved product.[17]
Nitro Group Reduction

Reduction of the nitro group to an amine is a common step to install a versatile amino functionality for further elaboration.

FAQ 4: Nitro Group Reduction Troubleshooting Guide

QuestionProbable Cause(s)Recommended Solution(s)
I'm trying to reduce the nitro group with H₂ and Pd/C, but I'm seeing significant dehalogenation (loss of fluorine). How can I avoid this? Palladium on carbon (Pd/C) is a highly active catalyst that can readily catalyze the hydrogenolysis (cleavage) of aryl halides, especially under prolonged reaction times or elevated hydrogen pressure.[18]1. Use a different catalyst: Raney Nickel is often an effective alternative for nitro group reductions where dehalogenation is a concern.[18][19] 2. Use chemical reducing agents: Reagents like Tin(II) chloride (SnCl₂), Iron (Fe) in acetic acid, or Zinc (Zn) in acidic conditions are excellent for selectively reducing nitro groups in the presence of halogens.[18][19][20]
My workup after using SnCl₂ is forming a thick, unfilterable emulsion/precipitate. How do I handle this? The workup of tin-mediated reductions is notoriously difficult. The reaction produces tin salts (stannous/stannic hydroxides) upon basification that are often gelatinous and trap the product.[20]Protocol for Tin Salt Workup: 1. After the reaction, concentrate the mixture to remove the solvent (e.g., ethanol). 2. Re-dissolve the residue in a large volume of ethyl acetate. 3. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10-20% aqueous solution of NaOH with vigorous stirring until the aqueous layer is strongly basic (pH > 10).[20] 4. The tin salts should precipitate as tin hydroxides. Filter the entire biphasic mixture through a pad of Celite®. 5. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Can I reduce the nitro group without affecting the carboxylic acid? Yes, most standard nitro reduction conditions are compatible with the carboxylic acid moiety.Catalytic hydrogenation (H₂/Pd/C, H₂/Raney Ni) and metal/acid reductions (Fe/AcOH, SnCl₂/HCl) will not reduce the carboxylic acid.[18] Avoid powerful hydride reagents like LiAlH₄, which would reduce both functional groups.

Visualization: Selecting a Nitro Reduction Reagent

This decision tree helps in choosing an appropriate reagent based on substrate sensitivities.

G cluster_yes cluster_no start Goal: Reduce NO₂ to NH₂ q1 Is the molecule sensitive to dehalogenation? start->q1 a1 Avoid H₂/Pd-C. Use chemical methods. q1->a1 Yes a2 Catalytic hydrogenation is a clean option. q1->a2 No reagents1 Recommended: - SnCl₂ in EtOH/HCl - Fe in AcOH - Zn in AcOH/HCl a1->reagents1 reagents2 Recommended: - H₂ (1 atm), Pd/C in EtOH/MeOH - H₂, Raney Nickel a2->reagents2

Caption: Decision diagram for choosing a nitro group reducing agent.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Difluoro-5-nitrobenzoic acid. In the absence of a publicly available, fully assigned spectrum for this specific isomer, we will leverage fundamental NMR principles and established substituent effects to predict its spectral characteristics. This predictive analysis serves as a powerful tool for structural verification. To demonstrate the diagnostic power of NMR, we will objectively compare these predicted data against the known spectral features of an isomer, 4,5-Difluoro-2-nitrobenzoic acid, providing a clear methodology for differentiating between these closely related structures.

Structural and Electronic Overview

The unique spectral signature of this compound arises from the interplay of three distinct substituents on the benzene ring: a carboxylic acid (-COOH), two fluorine atoms (-F), and a nitro group (-NO₂).

  • Carboxylic Acid (-COOH): This group is moderately deactivating and acts as a meta-director. Its carbon atom exhibits a characteristic downfield shift in the ¹³C NMR spectrum.

  • Fluorine (-F): As a highly electronegative atom, fluorine is inductively electron-withdrawing but can act as a resonance-donating group. This dual nature influences the shielding of nearby protons and carbons. Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns.[1]

  • Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, both inductively and through resonance.[2] It significantly deshields (moves downfield) protons and carbons, particularly those in the ortho and para positions.

These electronic effects create a unique magnetic environment for each nucleus, which is the basis for its NMR spectrum.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is expected to show two distinct signals for H2 and H6.[3]

  • H6 Signal: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid and the C4-fluorine. The primary deshielding effect will come from the nitro group. It will be split by the adjacent C4-fluorine (meta coupling, ³JHF) and the more distant C3-fluorine (para coupling, ⁵JHF). It will also show a small meta coupling to H2 (⁴JHH). This will likely result in a complex multiplet, often appearing as a doublet of doublets or a triplet of doublets.

  • H2 Signal: This proton is ortho to the carboxylic acid and meta to the nitro group and the C3-fluorine. It will be less deshielded than H6. It will be split by the adjacent C3-fluorine (ortho coupling, ³JHF) and the more distant C4-fluorine (meta coupling, ⁴JHF). It will also exhibit meta coupling to H6 (⁴JHH). This will result in a complex multiplet, likely a doublet of doublets.

The carboxylic acid proton will appear as a broad singlet far downfield (δ 10-13 ppm), its exact position being highly dependent on concentration and solvent.[4][5]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display seven signals: one for the carboxyl carbon and six for the aromatic carbons. Carbons in aromatic rings typically absorb in the δ 120-150 ppm range, with the carboxyl carbon appearing further downfield (δ > 165 ppm).[3][6] A key feature will be the presence of carbon-fluorine couplings (JCF), which can occur over multiple bonds.[7]

  • C1 (ipso-Carboxyl): This carbon will be a singlet or a narrow triplet due to smaller couplings to the meta-fluorines.

  • C2: This carbon is bonded to a proton and will show a large one-bond C-H coupling. It will also couple to the ortho-fluorine (C3-F, ²JCF) and the meta-fluorine (C4-F, ³JCF).

  • C3 (ipso-Fluoro): This carbon will exhibit a very large one-bond coupling to its attached fluorine (¹JCF, typically > 240 Hz).

  • C4 (ipso-Fluoro): Similar to C3, this carbon will show a large ¹JCF. The electronic environment is different due to its proximity to the nitro group, making its chemical shift distinct from C3.

  • C5 (ipso-Nitro): This carbon's chemical shift will be influenced by the strongly withdrawing nitro group and couplings to the two meta-fluorines (²JCF).

  • C6: This carbon is bonded to a proton and will couple to the ortho-fluorine (C4-F, ²JCF) and the meta-fluorine (C3-F, ³JCF).

Isomeric Comparison: this compound vs. 4,5-Difluoro-2-nitrobenzoic Acid

The most effective way to confirm the structure is to compare its predicted spectrum with that of a potential isomer. The commercially available 4,5-Difluoro-2-nitrobenzoic acid provides an excellent comparative standard.[8]

Parameter This compound (Predicted) 4,5-Difluoro-2-nitrobenzoic Acid (Observed Data) [8]Rationale for Differentiation
¹H Signals Two distinct aromatic signals (H2, H6).Two distinct aromatic signals (H3, H6).The relative positions and coupling patterns will differ significantly.
H6 Chemical Shift Expected to be significantly downfield due to ortho -NO₂ group.Downfield, but influenced by ortho -F and meta -NO₂.The deshielding effect of an ortho-nitro group is stronger than a meta-nitro group, providing a clear chemical shift marker.
H-F Coupling H2 shows large ³JHF (ortho) to F3. H6 shows smaller ⁴JHF (meta) to F4.H3 shows large ³JHF (ortho) to F4. H6 shows smaller ⁴JHF (meta) to F5.The magnitude of the ortho H-F coupling (³JHF ≈ 6-10 Hz) is consistently larger than meta coupling (⁴JHF ≈ 3-7 Hz). This difference is a key diagnostic tool.
¹³C Signals C3 and C4 are directly bonded to fluorine.C4 and C5 are directly bonded to fluorine.The chemical shifts of the fluorinated carbons will be unique based on the adjacent substituents (-NO₂ vs. -COOH).
¹JCF Values ¹J(C3-F3) and ¹J(C4-F4) will have distinct values.¹J(C4-F4) and ¹J(C5-F5) will have distinct values.The electronic environment surrounding each fluorinated carbon is unique to the isomer, leading to different ¹JCF values.

Experimental Protocol

This section provides a standardized protocol for acquiring high-quality NMR data for fluorinated benzoic acid derivatives.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra suitable for unambiguous structural elucidation.

Materials:

  • This compound (or isomer) sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry 5 mm NMR tube.

  • Solvation: Add ~0.6 mL of DMSO-d₆ to the NMR tube. The use of DMSO-d₆ is often preferred for benzoic acids as it effectively solubilizes the compound and shifts the exchangeable -COOH proton away from other signals.[4][9]

  • Homogenization: Securely cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Set the spectral width to cover the range of -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}).

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (as ¹³C has low natural abundance).

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.

    • Integrate the ¹H signals and pick all peaks in both spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable technique for the structural elucidation of substituted aromatic compounds like this compound. By carefully analyzing chemical shifts and, most importantly, the scalar coupling constants between nuclei (H-H, C-F, and H-F), one can unambiguously determine the substitution pattern on the aromatic ring. The predictive analysis presented here, when compared with experimental data from known isomers, provides a robust framework for researchers to confidently identify and characterize complex fluorinated molecules in drug development and materials science.

References

A Comparative Guide to Interpreting the Mass Spectrum of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the interpretation of the electron ionization (EI) mass spectrum of 3,4-Difluoro-5-nitrobenzoic acid. Mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation in pharmaceutical and chemical research. However, interpreting the complex fragmentation patterns generated by hard ionization techniques like EI requires a systematic approach grounded in chemical principles. This guide moves beyond a simple catalog of fragments, offering a comparative analysis with structurally related analogues—benzoic acid, 3-nitrobenzoic acid, and isomeric fluoronitrobenzoic acids. By examining how substituent changes systematically alter fragmentation pathways, researchers can develop a more intuitive and accurate approach to spectral interpretation. We further provide a robust experimental protocol for acquiring high-quality data via Gas Chromatography-Mass Spectrometry (GC-MS) and discuss common analytical challenges.

Foundational Principles: Electron Ionization and the Fragmentation of Aromatic Acids

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique where a molecule in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The excess energy imparted during ionization often causes the molecular ion to be unstable, leading it to undergo extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

For substituted benzoic acids, several fragmentation pathways are well-established and serve as the basis for our analysis:

  • Loss of a Hydroxyl Radical: A common cleavage for carboxylic acids involves the loss of •OH (17 Da), resulting in the formation of a stable acylium ion (benzoyl cation).[4][5] This fragment is often the most intense peak in the spectrum, known as the base peak.

  • Decarbonylation of the Acylium Ion: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a phenyl cation.[4]

  • Loss of the Carboxyl Group: Cleavage of the C-C bond between the aromatic ring and the carboxyl group can lead to the loss of •COOH (45 Da).[5]

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) can occur, particularly in the ion source, although it is more characteristic of negative ion mode fragmentation.[6][7]

  • Substituent-Driven Fragmentation: Groups like the nitro moiety (–NO₂) can be lost as •NO₂ (46 Da) or •NO (30 Da), significantly influencing the overall pattern.

The Mass Spectrum of this compound: A Predicted Profile

The molecular formula for this compound is C₇H₃F₂NO₄, yielding a molecular weight of approximately 203.10 g/mol .[8][9] The EI mass spectrum is therefore expected to show a molecular ion peak at an m/z of 203.

Based on the principles outlined above, we can predict the primary fragmentation pathways and the key diagnostic ions.

Predicted Fragmentation Pathway

The molecular ion (m/z 203) will likely undergo several competing fragmentation reactions. The most probable pathway involves the initial loss of the hydroxyl radical from the carboxylic acid group, a highly favored process for benzoic acids.

G M [M]+• m/z 203 This compound F186 [M-OH]+ m/z 186 3,4-Difluoro-5-nitrobenzoyl cation M->F186 - •OH (17 Da) F157 [M-NO2]+ m/z 157 3,4-Difluorobenzoic acid cation M->F157 - •NO2 (46 Da) F158 [M-OH-CO]+ m/z 158 3,4-Difluoronitrophenyl cation F186->F158 - CO (28 Da) F112 [M-NO2-COOH]+ m/z 112 Difluorophenyl cation F157->F112 - •COOH (45 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Predicted Ions
m/zProposed IdentityFormula of Lost Neutral(s)Comments
203Molecular Ion [M]⁺• -Corresponds to the intact ionized molecule, C₇H₃F₂NO₄⁺•.
186[M-OH]⁺ •OHFormation of the stable difluoronitrobenzoyl cation. Expected to be a major peak.
158[M-COOH]⁺ or [M-OH-CO]⁺ •COOH or (•OH + CO)Difluoronitrophenyl cation. Can be formed via two pathways.
157[M-NO₂]⁺• •NO₂Loss of the nitro group from the molecular ion.
112[M-NO₂-COOH]⁺ •NO₂ + •COOHLoss of both functional groups, resulting in the difluorophenyl cation.

A Comparative Analysis: Building Confidence Through Analogue Spectra

Interpreting a spectrum in isolation can be challenging. By comparing it to simpler, related structures, we can observe the specific contributions of each functional group to the fragmentation pattern.

Baseline: The Spectrum of Benzoic Acid

The fragmentation of benzoic acid (MW=122) is the archetype for this class of compounds. Its spectrum is dominated by three key peaks.[4]

  • m/z 122: The molecular ion [C₆H₅COOH]⁺•.

  • m/z 105: The base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of •OH.

  • m/z 77: The phenyl cation [C₆H₅]⁺, formed by the loss of CO from the m/z 105 fragment.

Comparison 1: Introducing the Nitro Group - 3-Nitrobenzoic Acid

Adding a nitro group (MW=167) introduces new fragmentation possibilities. The NIST reference spectrum for 3-nitrobenzoic acid shows key fragments that build upon the benzoic acid backbone.[10][11]

  • m/z 167: The molecular ion [M]⁺•.

  • m/z 150: Loss of •OH (167 - 17), forming the nitrobenzoyl cation.

  • m/z 122: Loss of CO from the m/z 150 fragment (150 - 28).

  • m/z 121: Loss of •NO₂ from the molecular ion (167 - 46).

Comparison 2: Introducing Fluorine - 2-Fluoro-5-nitrobenzoic Acid

This analogue (MW=185) allows us to observe the effect of a single fluorine atom.[12] Its published spectrum shows a very stable molecular ion, which is also the base peak.

  • m/z 185: The molecular ion [M]⁺• (Base Peak, 100% relative abundance).

  • m/z 139: Loss of •NO₂ (185 - 46).

  • m/z 122: Loss of both F and NO₂ (185 - 19 - 46), though this pathway is less direct. A more likely route is loss of F from the m/z 139 ion.

  • m/z 94: Loss of CO from the m/z 122 fragment.

The high stability of the molecular ion in this case highlights how substituents can influence fragmentation efficiencies.

Comparative Data Summary
CompoundMWMolecular Ion (m/z)[M-OH]⁺[M-NO₂]⁺•[M-OH-CO]⁺
Benzoic Acid122122105 (Base Peak) N/A77
3-Nitrobenzoic Acid167167150121122
2-Fluoro-5-nitrobenzoic Acid185185 (Base Peak) 168139140
This compound 203 203 (Predicted) 186 (Predicted) 157 (Predicted) 158 (Predicted)

This comparison clearly demonstrates how the primary fragments shift in mass according to the substituents, while the fundamental fragmentation logic (loss of •OH, •NO₂, etc.) remains consistent. This validates our predicted spectrum for the target compound.

Experimental Protocol: Acquiring a High-Quality GC-EI-MS Spectrum

The following protocol outlines a self-validating workflow for the analysis of this compound. A critical consideration for GC analysis of carboxylic acids is their polarity and potential for thermal instability, which can lead to poor peak shape and reproducibility. Derivatization to a more volatile ester (e.g., a methyl ester) is a field-proven strategy to mitigate these issues.

Step-by-Step Methodology
  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of this compound into a 2 mL GC vial.

    • Add 500 µL of Methanolic HCl (3N) or a dedicated methylation agent like (Trimethylsilyl)diazomethane solution.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to form the methyl ester.

    • Cool the vial to room temperature.

    • Dilute the sample to a final concentration of ~50 µg/mL with a suitable solvent like ethyl acetate.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent with an EI source.

    • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 40 - 400

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1 mg Sample derivatize Derivatize to Methyl Ester (60°C, 30 min) weigh->derivatize dilute Dilute to 50 µg/mL in Ethyl Acetate derivatize->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect process Acquire Spectrum detect->process interpret Interpret Fragmentation process->interpret

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion

The interpretation of the mass spectrum of this compound is a systematic process built on the foundational principles of electron ionization fragmentation. The predicted spectrum is characterized by a molecular ion at m/z 203 and key fragments at m/z 186 ([M-OH]⁺), m/z 157 ([M-NO₂]⁺•), and m/z 158 ([M-OH-CO]⁺). By conducting a comparative analysis with benzoic acid and its substituted analogues, we can assign these fragments with a high degree of confidence and understand the distinct spectral influence of the fluorine and nitro substituents. The provided experimental protocol offers a robust method for acquiring high-quality, reproducible data, ensuring that the resulting spectra are reliable for both qualitative identification and further research applications in drug development and chemical synthesis.

References

A Senior Application Scientist's Comparative Guide to 3,4-Difluoro-5-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzoic Acids

In the landscape of medicinal chemistry and materials science, the benzene ring is a foundational scaffold. However, its true potential is unlocked through functionalization. The strategic placement of electron-withdrawing groups like fluorine and nitro moieties onto a benzoic acid core creates a class of compounds with highly tunable physicochemical properties and reactivity. These building blocks are instrumental in the synthesis of complex molecules, from active pharmaceutical ingredients (APIs) to high-performance organic electronics.[1]

This guide focuses on 3,4-Difluoro-5-nitrobenzoic acid and its structural isomers. The precise arrangement of these functional groups around the ring dramatically alters molecular behavior. Understanding these subtleties is not merely an academic exercise; it is critical for rational design in drug discovery and materials development. We will dissect the differences in their properties, reactivity, and synthetic accessibility, providing the field-proven insights necessary to select the optimal isomer for your specific application.

Visualizing the Isomeric Landscape

The isomers discussed in this guide share the same molecular formula, C₇H₃F₂NO₄, and molecular weight (203.10 g/mol ), but differ in the substitution pattern on the benzoic acid ring.[2][3][4] This structural variance is the origin of their distinct chemical personalities.

Caption: Key structural isomers of difluoronitrobenzoic acid.

Part 1: A Comparative Analysis of Physicochemical Properties

The utility of a chemical building block begins with its fundamental properties. Melting point influences handling and purification, while acidity (pKa) is a critical determinant of biological interaction and reaction kinetics. The position of the highly electronegative fluorine atoms and the potent electron-withdrawing nitro group creates significant variations across the isomeric series.[5][6]

For instance, the "ortho effect," where a substituent is adjacent to the carboxylic acid, can increase acidity by stabilizing the carboxylate anion through induction and steric effects.[5] This is evident when comparing isomers where a fluorine or nitro group is in the ortho (2- or 6-) position versus those where they are more distant.

PropertyThis compound2,4-Difluoro-5-nitrobenzoic acid4,5-Difluoro-2-nitrobenzoic acid2,5-Difluoro-4-nitrobenzoic acid3,5-Difluoro-2-nitrobenzoic acid
CAS Number 1121583-51-4[2]153775-33-8[7]20372-63-8116465-48-6[8]331765-71-0[9]
Molecular Formula C₇H₃F₂NO₄[2]C₇H₃F₂NO₄[7]C₇H₃F₂NO₄C₇H₃F₂NO₄[8]C₇H₃F₂NO₄
Molecular Weight 203.10[2]203.10[10]203.10203.10[8]203.10
Melting Point (°C) Not available116-120[10]165-167147-148[8]Not available
Boiling Point (°C) Not available344.4 (Predicted)[10]Not available364.8 (Predicted)[8]Not available
pKa Not available2.0 (Predicted)[10]Not availableNot availableNot available
Appearance SolidOff-white to Yellow Solid[7]SolidLight yellow crystalline powder[8]Solid

Data compiled from multiple sources. Predicted values are noted and should be used as estimates.

Part 2: Reactivity and Synthetic Considerations

The synthetic accessibility and subsequent reactivity of these isomers are governed by the powerful directing effects of the fluoro and nitro substituents. Both are deactivating, electron-withdrawing groups, making electrophilic aromatic substitution challenging.[11] However, their true utility lies in nucleophilic aromatic substitution (SNAr) and as handles for further functionalization.

Causality of Reactivity:

The regiochemistry of reactions is dictated by the interplay of inductive and resonance effects.

  • Fluorine: Strongly inductively withdrawing, weakly resonance donating. It is an ortho, para-director for electrophilic substitution but, more importantly, it is a potent activator for ortho and para SNAr by stabilizing the negatively charged Meisenheimer complex intermediate.

  • Nitro Group: The most powerful electron-withdrawing group, acting through both induction and resonance. It is a meta-director for electrophilic substitution and a powerful activator for ortho and para SNAr.

  • Carboxylic Acid: A deactivating, meta-directing group.

This leads to a predictable, yet isomer-specific, reactivity profile. For example, in 4,5-Difluoro-2-nitrobenzoic acid , the fluorine at C-4 is highly activated towards nucleophilic displacement by the para-nitro group and the ortho-carboxyl group. In contrast, for This compound , the fluorine at C-4 is activated by the ortho-nitro group, while the fluorine at C-3 is less activated. This differential reactivity is a key tool for selective synthesis.

G cluster_0 General Synthetic Workflow start Starting Material (e.g., Difluorobenzoic Acid) nitration Nitration (HNO₃ / H₂SO₄) start->nitration Regioselectivity is key crude Crude Isomer Mixture nitration->crude purification Purification (Crystallization / Chromatography) crude->purification Based on solubility/m.p. isomer Isolated Isomer (e.g., this compound) purification->isomer reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) isomer->reduction Versatile handle final_product Amine Derivative (Key Synthetic Intermediate) reduction->final_product

Caption: General synthetic workflow for the preparation and use of isomers.

Part 3: Applications in Drug Development and Materials Science

The choice of isomer has profound consequences for biological activity and material properties.

  • Drug Development: Fluorine is often incorporated to enhance metabolic stability or binding affinity.[1] The position of fluorine can block sites of oxidative metabolism. The acidity of the benzoic acid, modulated by the isomer pattern, is crucial for interacting with binding site residues in target proteins like enzymes or receptors.[5] The nitro group is frequently used as a synthetic precursor to an amine, which can then be used to build out the molecule, for example, in the synthesis of quinolonecarboxylic acid antibacterials.[11] For instance, 4-Amino-2,3-difluoro-5-nitrobenzoic acid is a building block used to manufacture Binimetinib, an anti-cancer therapeutic.[12][13]

  • Materials Science: The electronic properties imparted by the F and NO₂ groups are valuable in designing materials for applications like organic light-emitting diodes (OLEDs).[1] Compounds like 2,5-Difluoro-4-nitrobenzoic acid serve as intermediates for creating high-value fine chemicals with specific electronic and optical characteristics.[1][8]

Part 4: Validated Experimental Protocols

Trustworthy research requires robust and reproducible methods. The following protocols are provided as self-validating systems for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzoic acid via Nitration

This protocol is adapted from established procedures and demonstrates the direct nitration of a difluorinated benzoic acid.[14]

Causality: The choice of a fuming nitric acid/sulfuric acid mixture provides a potent source of the nitronium ion (NO₂⁺) electrophile, necessary to overcome the deactivating effects of the two fluorine atoms and the carboxylic acid group. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) in concentrated sulfuric acid (35 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Nitration: Slowly add fuming nitric acid (35 mL) dropwise over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 50 °C to yield 2,4-Difluoro-5-nitrobenzoic acid.

  • Validation: Confirm identity and purity via melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show a distinct NMR spectrum reflecting the 1,2,4,5-substitution pattern.

Protocol 2: Reduction of the Nitro Group to an Amine

This procedure details the conversion of the nitro group into a versatile amino group, a common step in pharmaceutical synthesis.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It proceeds under relatively mild conditions and the only byproduct is water, simplifying purification. An alternative, such as using tin(II) chloride (SnCl₂), is effective but requires a more rigorous aqueous workup to remove tin salts.

Methodology:

  • Setup: To a flask suitable for hydrogenation, add the difluoronitrobenzoic acid isomer (e.g., 5.0 g, 24.6 mmol) and methanol (100 mL).

  • Catalyst: Carefully add 10% Palladium on Carbon (50% wet, ~250 mg, 5 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction is typically complete when hydrogen uptake ceases.

  • Filtration: Purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Isolation: The resulting solid is the corresponding aminodifluorobenzoic acid. It can be further purified by recrystallization if necessary.

  • Validation: The success of the reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches, along with significant upfield shifts of the aromatic protons in the ¹H NMR spectrum.

Conclusion

While this compound and its isomers share a common formula, they are distinct chemical entities with unique potential. The selection of an isomer is a critical decision point in a research program. This choice should be guided by a thorough understanding of how the specific substitution pattern influences acidity, reactivity in key transformations like SNAr, and ultimately, the interaction with biological targets or the tuning of material properties. By leveraging the comparative data and validated protocols in this guide, researchers can make more informed decisions, accelerating the path from rational design to innovative discovery.

References

A Senior Application Scientist's Guide to the Reactivity of Fluoronitrobenzoic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and bioconjugation, the strategic selection of building blocks is paramount to synthetic efficiency and the ultimate success of a drug discovery program. Fluoronitrobenzoic acids stand out as exceptionally versatile reagents, prized for their ability to undergo facile nucleophilic aromatic substitution (SNAr). However, not all isomers are created equal. The subtle repositioning of the fluoro, nitro, and carboxylic acid functionalities around the benzene ring dramatically alters the molecule's reactivity, dictating its suitability for specific applications.

This guide provides an in-depth comparison of common fluoronitrobenzoic acid isomers, moving beyond a simple catalog of structures to explain the underlying principles that govern their reactivity. We will explore the electronic interplay of the substituents and provide a robust experimental framework for their quantitative comparison, empowering you to make informed decisions in your synthetic endeavors.

The Engine of Reactivity: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The utility of fluoronitrobenzoic acids as synthetic building blocks is fundamentally tied to the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a simple displacement reaction; it is a two-step addition-elimination process that is highly sensitive to the electronic environment of the aromatic ring.

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the carbon atom bearing the fluorine. This step is the slowest and therefore rate-determining. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination and Aromatization: In the second, faster step, the fluorine atom is eliminated as a fluoride ion, and the aromaticity of the ring is restored, yielding the final substituted product.

The key to a rapid SNAr reaction is the stabilization of the negatively charged Meisenheimer complex. This is where the strategic placement of electron-withdrawing groups (EWGs) becomes critical.

Caption: The Addition-Elimination Mechanism of SNAr.

The Decisive Roles of the Substituents:
  • Fluorine (The Leaving Group): It is a common misconception that a good leaving group in SNAr reactions is one that forms a weak bond with carbon, as in SN1 and SN2 reactions. In SNAr, the C-F bond is broken after the rate-determining step. Fluorine's true role is that of a powerful activator. As the most electronegative element, it exerts a strong inductive electron-withdrawing effect, polarizing the carbon it is attached to, making it highly electrophilic and exceptionally prone to nucleophilic attack.[1][2] This is why fluoroarenes are typically more reactive in SNAr than their chloro, bromo, or iodo counterparts.[3][4]

  • Nitro Group (The Activator): The nitro group is a potent activating group due to its strong electron-withdrawing nature through both induction and resonance. When positioned ortho or para to the fluorine atom, it can directly delocalize the negative charge of the Meisenheimer intermediate, significantly lowering the activation energy of the reaction.[5][6] A nitro group in the meta position offers only inductive stabilization, which is less effective.

  • Carboxylic Acid Group (The Modulator): The carboxylic acid group is also electron-withdrawing and will contribute to the overall electron deficiency of the ring, thus favoring nucleophilic attack. However, its influence is generally weaker than that of the nitro group. Its position relative to the fluorine and nitro groups will modulate the overall reactivity.

Comparative Reactivity of Fluoronitrobenzoic Acid Isomers: A Qualitative Analysis

Based on the principles outlined above, we can predict a general order of reactivity for common fluoronitrobenzoic acid isomers. The most reactive isomers will have strong activation of the carbon-fluorine bond by ortho and/or para nitro groups.

IsomerStructurePredicted ReactivityRationale
4-Fluoro-3-nitrobenzoic acid High The nitro group is ortho to the fluorine, providing strong resonance and inductive stabilization of the Meisenheimer complex. The carboxylic acid is meta to the fluorine, contributing a further inductive pull. This is a highly activated system.[7]
2-Fluoro-5-nitrobenzoic acid High The nitro group is para to the fluorine, offering excellent resonance stabilization of the intermediate. The carboxylic acid is ortho to the fluorine, which can enhance reactivity through its inductive effect but may also introduce steric hindrance for bulky nucleophiles.
2-Fluoro-3-nitrobenzoic acid Moderate to High The nitro group is meta to the fluorine, so it provides only inductive stabilization, which is less powerful than resonance. However, both the nitro and carboxylic acid groups are ortho to each other, creating a highly electron-deficient region of the ring.
3-Fluoro-4-nitrobenzoic acid Moderate The nitro group is para to the carboxylic acid but meta to the fluorine. The primary activation of the C-F bond comes from the nitro group's inductive effect and the ortho carboxylic acid group. Reactivity is generally expected to be lower than isomers with ortho or para nitro activation.
5-Fluoro-2-nitrobenzoic acid Low to Moderate The nitro group is meta to the fluorine, providing only inductive stabilization. This isomer is generally less reactive than those where the nitro group is positioned to provide resonance stabilization.

Note: This qualitative ranking is based on established electronic principles. Actual reaction rates can be influenced by the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: A Framework for Quantitative Comparison

To move from qualitative prediction to quantitative data, a robust kinetic analysis is essential. The following protocol outlines a standardized workflow for comparing the SNAr reactivity of different fluoronitrobenzoic acid isomers using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions - Isomers (e.g., 100 mM in DMSO) - Nucleophile (e.g., 1 M Amine in DMSO) - Internal Standard (e.g., 50 mM in DMSO) B Set Up Reaction Vials - Add DMSO, Isomer Stock, and Internal Standard - Equilibrate at Reaction Temperature (e.g., 50°C) A->B C Initiate Reaction - Add Nucleophile Stock to each vial at t=0 - Start timer immediately B->C D Time-Point Sampling - At intervals (e.g., 0, 5, 15, 30, 60, 120 min) - Withdraw aliquot and quench in Acetonitrile C->D E HPLC Analysis - Inject quenched samples - Monitor disappearance of starting material and appearance of product D->E F Data Processing - Integrate peak areas relative to internal standard - Plot [Isomer] vs. Time E->F G Determine Rate Constants - Fit data to appropriate rate law (e.g., pseudo-first-order) - Compare k_obs values for each isomer F->G

Caption: Workflow for Comparative Kinetic Analysis of SNAr Reactions.

Detailed Step-by-Step Methodology

Objective: To determine the pseudo-first-order rate constants (kobs) for the reaction of various fluoronitrobenzoic acid isomers with a model amine nucleophile.

Materials:

  • Fluoronitrobenzoic acid isomers (e.g., 4-fluoro-3-nitrobenzoic acid, 2-fluoro-5-nitrobenzoic acid)

  • Nucleophile (e.g., benzylamine or morpholine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (a stable compound that does not react, e.g., 4,4'-difluorobenzophenone)

  • Acetonitrile (HPLC grade) for quenching

  • Thermostatted reaction block or water bath

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of each fluoronitrobenzoic acid isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of the amine nucleophile in anhydrous DMSO.

    • Prepare a 50 mM stock solution of the internal standard in anhydrous DMSO.

  • Reaction Setup:

    • For each isomer, label a series of autosampler vials for the different time points.

    • To each vial, add the appropriate volume of DMSO to achieve the final reaction volume (e.g., 1 mL).

    • Add the internal standard stock solution to achieve a final concentration of 5 mM.

    • Add the respective fluoronitrobenzoic acid isomer stock solution to achieve a final concentration of 10 mM.

    • Place the vials in the thermostatted block set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for at least 10 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add the amine nucleophile stock solution to each vial to achieve a final concentration of 100 mM (a 10-fold excess to ensure pseudo-first-order conditions). Start the timer immediately after the addition to the first vial.

    • At designated time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture and immediately quench it in a separate vial containing 450 µL of cold acetonitrile. This will stop the reaction and precipitate any salts.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC.

    • Develop an HPLC method that provides good separation between the starting material, the product, and the internal standard. Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • For each time point, determine the peak area of the starting fluoronitrobenzoic acid isomer and the internal standard.

    • Calculate the ratio of the (Isomer Peak Area) / (Internal Standard Peak Area).

    • Plot the natural logarithm of this ratio (ln(Areaisomer/AreaIS)) versus time (in seconds).

    • The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for each isomer. A higher kobs value indicates a faster reaction and thus greater reactivity.

Conclusion and Recommendations

The reactivity of fluoronitrobenzoic acid building blocks in SNAr reactions is a predictable function of the electronic environment created by the substituents. A robust understanding of these principles allows for a rational selection of the optimal isomer for a given synthetic challenge.

  • For Maximum Reactivity: Choose isomers where a powerful nitro group is positioned ortho or para to the fluorine atom, such as 4-fluoro-3-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid . These are ideal for reactions with less reactive nucleophiles or when mild reaction conditions are required.

  • For Modulated Reactivity: When a more controlled reaction is desired, or to avoid potential side reactions with highly activated systems, isomers with meta-nitro substitution like 2-fluoro-3-nitrobenzoic acid or 3-fluoro-4-nitrobenzoic acid may be more suitable.

  • Experimental Validation is Key: While theoretical principles provide a strong predictive framework, the quantitative experimental comparison of reaction rates under your specific conditions is the gold standard for process optimization and ensuring reproducible results.

By combining theoretical insight with rigorous experimental validation, researchers can fully exploit the synthetic power of these versatile building blocks, accelerating the path to novel therapeutics and advanced materials.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and meaningful results. 3,4-Difluoro-5-nitrobenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the ultimate biological activity and safety of the final compound.

This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. We will delve into the principles of each method, offer step-by-step protocols, and present illustrative data to aid in the interpretation of results. Our focus is on empowering you with the knowledge to select and implement the most appropriate validation strategy for your specific needs.

The Synthetic Landscape: Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the nitration of 3,4-difluorobenzoic acid.[1] This process, while generally effective, can lead to the formation of several impurities that must be identified and quantified.

Common Impurities May Include:

  • Isomeric Nitrobenzoic Acids: Incomplete regioselectivity during nitration can result in the formation of other isomers, such as 2,3-difluoro-6-nitrobenzoic acid or 2,3-difluoro-5-nitrobenzoic acid.

  • Starting Material: Unreacted 3,4-difluorobenzoic acid is a common impurity that needs to be monitored.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-derivatives of difluorobenzoic acid.

  • Residual Solvents and Reagents: Acids (like sulfuric and nitric acid) and organic solvents used in the synthesis and workup may be present in the final product.

The presence of these impurities can complicate subsequent synthetic steps and introduce unwanted side products. Therefore, a robust analytical validation is crucial.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different methods, is always recommended. Below, we compare the most effective techniques for validating the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for the separation and quantification of the main compound and its impurities.[2] A reverse-phase HPLC method is typically employed for polar compounds like nitrobenzoic acids.[3]

Principle of the Technique:

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds (like benzoic acids) have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. A UV detector is commonly used for aromatic compounds, as the benzene ring and nitro group are strong chromophores.[4][5]

Illustrative HPLC Data for Purity Assessment of this compound:

PeakRetention Time (min)Area (%)Identification
12.50.15Isomeric Impurity 1
23.899.5This compound
34.50.25Unreacted Starting Material
45.20.10Isomeric Impurity 2

Experimental Protocol: HPLC Analysis

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Syringe filters (0.45 µm)

  • Autosampler vials

Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% phosphoric acid in water. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the highest working standard. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Data Processing: Integrate the peaks in the chromatograms and determine the area percentage of the main peak and any impurities. The purity is typically reported as the area percentage of the main peak.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Blank, Standards, & Sample B->E C Prepare Sample Solution C->E D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: A streamlined workflow for HPLC-based purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for structural elucidation and can also provide valuable information about the purity of this compound. The presence of fluorine atoms in the molecule makes ¹⁹F NMR particularly informative.

Principle of the Technique:

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the molecular structure. The integration of NMR signals is directly proportional to the number of nuclei, allowing for quantitative analysis of mixtures if a standard of known concentration is used (qNMR).

Expected NMR Data for this compound:

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons. The presence of impurities with different substitution patterns will result in additional signals.

  • ¹⁹F NMR: The fluorine spectrum is often simpler and can be a more direct indicator of isomeric impurities. Each fluorine-containing species will give a distinct signal.

Experimental Protocol: NMR Analysis

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard for qNMR (optional, e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a few milligrams of the synthesized this compound and dissolve it in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹⁹F NMR spectra. Ensure a sufficient number of scans for good signal-to-noise ratio.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Qualitative: Compare the obtained spectra with reference spectra of the pure compound to identify any impurity signals.

    • Quantitative (qNMR): If an internal standard is used, integrate the signals of the compound and the standard to calculate the absolute purity.

Logical Flow of NMR Purity Assessment

NMR_Logic Start Synthesized Sample Prep Prepare NMR Sample (with optional qNMR standard) Start->Prep Acquire Acquire 1H and 19F NMR Spectra Prep->Acquire Process Process Spectra Acquire->Process Qualitative Qualitative Analysis: Identify Impurity Signals Process->Qualitative Quantitative Quantitative Analysis (qNMR): Calculate Purity vs. Standard Process->Quantitative Report Final Purity Report Qualitative->Report Quantitative->Report

Caption: Decision-making process for NMR-based purity validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and confirming the presence of impurities.

Principle of the Technique:

MS ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern can provide structural information.

Expected Mass Spectrum Data:

The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (203.10 g/mol ).[6] Impurities will present as additional molecular ion peaks.

Experimental Protocol: LC-MS Analysis

The HPLC protocol described above can be directly coupled to a mass spectrometer. The mobile phase may need to be adapted to use volatile buffers like formic acid or ammonium formate instead of phosphoric acid.

Summary and Recommendations

A comprehensive purity validation of synthesized this compound should ideally employ a combination of these techniques.

  • Initial Screening (TLC): Thin-Layer Chromatography can be used as a rapid and inexpensive method for a preliminary assessment of purity and to monitor the progress of purification.

  • Primary Purity Assessment (HPLC): HPLC with UV detection should be the primary method for quantifying the purity and identifying any non-volatile impurities.

  • Structural Confirmation and Isomer Check (NMR): ¹H and ¹⁹F NMR are essential for confirming the structure of the desired product and for identifying and quantifying isomeric impurities.

  • Impurity Identification (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing their molecular weights.

By judiciously applying these analytical techniques, researchers and drug development professionals can ensure the quality and reliability of their synthesized this compound, paving the way for successful downstream applications.

References

A Comparative Guide to Analytical Methods for the Quality Control of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity, identity, and stability of key pharmaceutical intermediates is paramount. 3,4-Difluoro-5-nitrobenzoic acid, a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical oversight to guarantee the quality and safety of the final drug product. This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive quality control of this intermediate, grounded in established scientific principles and supported by representative experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower you in selecting the most effective techniques for your laboratory.

The Analytical Imperative: Why Robust Quality Control Matters

This compound (CAS: 1121583-51-4, Molecular Formula: C₇H₃F₂NO₄) is a trifunctional aromatic compound whose reactivity is dictated by its carboxylic acid, nitro, and fluoro groups.[1] The quality of this intermediate directly impacts the downstream synthesis, influencing reaction yields, impurity profiles, and the critical quality attributes (CQAs) of the final API.[2] Therefore, a multi-faceted analytical approach is not merely a regulatory expectation but a scientific necessity to control for process-related impurities, potential isomers, and degradation products.

Potential impurities can arise from various stages of the synthesis, which often involves the nitration of a difluorobenzoic acid precursor.[3] These may include:

  • Regioisomers: Isomers such as 2,3-difluoro-5-nitrobenzoic acid or 4,5-difluoro-2-nitrobenzoic acid, which can have similar physical properties, making their separation and quantification challenging.

  • Incomplete Nitration: Residual starting material (e.g., 3,4-difluorobenzoic acid).

  • Over-nitration or Side-Reactions: Dinitro- or other substituted species.

  • Degradation Products: Impurities formed during storage or under stress conditions, such as decarboxylation or reduction of the nitro group.

This guide will compare the primary analytical techniques best suited to identify and quantify the asset and its potential impurities: High-Performance Liquid Chromatography (HPLC), Spectroscopic Methods (NMR, IR, UV-Vis), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA).

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is a critical decision, balancing the need for specificity, sensitivity, and throughput. Below is a comparative summary of the most effective techniques for the quality control of this compound.

Analytical Technique Principle Primary Application Strengths Limitations
HPLC (UV Detection) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Assay, Purity, and Impurity Quantification. High resolution for isomers, excellent quantitative accuracy and precision, robust and widely available.[4][5]Moderate sensitivity compared to MS, requires reference standards for impurity identification.
Spectroscopy (NMR, IR) Interaction of molecules with electromagnetic radiation to probe molecular structure and functional groups.Identity Confirmation and Structural Elucidation. Provides definitive structural information (NMR) and a unique molecular fingerprint (IR).[6][7]Not suitable for quantifying trace impurities, requires higher sample concentrations.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Analysis of Volatile Impurities and Trace Analysis. High sensitivity (ng/L levels) and structural confirmation of unknowns.[2]Requires derivatization to increase volatility of the acidic analyte, potential for thermal degradation.[8]
Thermal Analysis (DSC/TGA) Measurement of heat flow (DSC) and mass change (TGA) as a function of temperature.Thermal Stability and Hazard Assessment. Provides critical data on melting point, decomposition temperature, and potential thermal hazards.[9]Does not provide information on chemical purity or identity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

For routine quality control, reversed-phase HPLC with UV detection is the method of choice due to its high resolving power for closely related aromatic acids and its exceptional quantitative performance. The polarity of the difluoronitrobenzoic acid isomers is sufficiently different to allow for baseline separation on a C18 stationary phase with a carefully optimized mobile phase.

Causality in Method Design:

The selection of a C18 column is based on its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.[5] The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the compound by modulating the polarity. The addition of an acid (e.g., phosphoric or formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak and improved peak shape.[10] The detection wavelength is selected based on the UV absorbance maximum of the nitroaromatic chromophore, typically in the 230-260 nm range, to ensure high sensitivity.[4]

Experimental Protocol: Validated HPLC Method

This protocol describes a self-validating system for the assay and purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

  • Stationary Phase: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent. This range is suitable for establishing linearity.[11]

  • Sample Preparation: Accurately weigh 100 mg of the test sample, dissolve and dilute to 100 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation and Analysis Workflow:

HPLC_Workflow cluster_prep Solution Preparation cluster_system System Suitability cluster_analysis Analysis & Quantification A Prepare Mobile Phase C Equilibrate System A->C B Prepare Standard & Sample Solutions D Inject Standard (5x) B->D C->D Stable Baseline E Check RSD, Tailing Factor, Plates D->E F Inject Blank E->F System OK G Inject Standard Curve F->G H Inject Sample G->H I Calculate Assay & Impurities H->I

Caption: HPLC analysis workflow from preparation to quantification.

4. Data Presentation: Representative Validation Data

Parameter Acceptance Criteria Typical Result Comment
Specificity No interference at analyte retention time.Peak is spectrally pure (DAD). No peaks in blank.The method is specific for the analyte.
Linearity (5-200 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998Excellent linear response over the defined range.[11]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%The method is accurate for quantification.
Precision (% RSD) Repeatability RSD ≤ 1.0%0.45%The method is highly precise.
Limit of Detection (LOD) S/N ≥ 30.4 µg/mLSuitable for detecting trace impurities.[11]
Limit of Quantitation (LOQ) S/N ≥ 101.2 µg/mLSuitable for quantifying trace impurities.[11]

Spectroscopic Methods: The Gold Standard for Identity

Spectroscopic techniques are indispensable for confirming the chemical identity of this compound and for elucidating the structure of any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide the most definitive structural information. The ¹H NMR spectrum will show characteristic signals for the two aromatic protons, with splitting patterns determined by H-H and H-F coupling. ¹⁹F NMR is particularly powerful for confirming the fluorine substitution pattern. The presence of a single carboxylic acid proton signal will also be evident.

  • Infrared (IR) Spectroscopy: IR provides a unique "molecular fingerprint." Key vibrational bands confirm the presence of essential functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch, C-F stretches, and characteristic symmetric and asymmetric stretches for the NO₂ group.[7]

  • UV-Vis Spectroscopy: This technique is primarily used to determine the wavelength of maximum absorbance (λ_max) for the HPLC method. The nitroaromatic system gives rise to strong absorbance in the UV region.

Logical Relationship of Spectroscopic Data for Identification

Spectroscopy_ID cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy H_NMR 1H NMR (Aromatic Protons, -COOH) Structure Definitive Structure of This compound H_NMR->Structure F_NMR 19F NMR (Fluoro Positions) F_NMR->Structure C_NMR 13C NMR (Carbon Skeleton) C_NMR->Structure IR IR Spectrum (-OH, C=O, C-F, NO2) IR->Structure

References

A Predictive Guide to the FT-IR Spectral Assignments of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 3,4-Difluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of various bioactive molecules, and its structural integrity is critical. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation of such compounds. This guide provides a detailed, predictive assignment of the FT-IR spectrum of this compound, grounded in established spectroscopic principles and comparative data from related molecules.

This document moves beyond a simple recitation of expected wavenumbers. It delves into the rationale behind the spectral predictions, considering the electronic effects of the substituents on the benzene ring and their influence on the vibrational frequencies of the constituent functional groups. Furthermore, it compares the utility of FT-IR with other common analytical techniques for the characterization of this molecule.

The Molecular Blueprint: Functional Groups and Their Expected Vibrational Signatures

The structure of this compound incorporates four key functional moieties, each with a characteristic set of vibrational modes that give rise to distinct absorption bands in the mid-infrared region. Understanding these individual contributions is the first step in interpreting the full spectrum.

  • Carboxylic Acid (-COOH): This group is one of the most readily identifiable in an FT-IR spectrum due to its unique and strong absorptions.

  • Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring and has its own distinct, intense absorption bands.

  • Aromatic Ring: The benzene ring exhibits a series of characteristic stretching and bending vibrations. The substitution pattern on the ring affects the positions and intensities of these bands.

  • Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations are typically strong and occur in the fingerprint region of the spectrum.

Predictive FT-IR Spectrum Assignment for this compound

The following table outlines the predicted FT-IR absorption bands for this compound. These predictions are based on established group frequency correlations and data from analogous substituted benzoic acids and aromatic nitro compounds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3300 - 2500 Broad, StrongO-H stretch (Carboxylic Acid Dimer)This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and is expected to be a dominant feature of the spectrum.[1][2]
~3100 - 3000 Medium to WeakAromatic C-H stretchThese bands are characteristic of C-H stretching vibrations on the benzene ring.[2] Their intensity may be relatively low due to the extensive substitution.
~1710 - 1680 Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch in aromatic carboxylic acids is typically found in this region.[1] The electron-withdrawing nitro and fluoro groups may slightly shift this frequency.
~1600 - 1580 MediumAromatic C=C stretchThese are characteristic in-ring stretching vibrations of the benzene nucleus.[2]
~1550 - 1520 StrongAsymmetric NO₂ stretchAromatic nitro compounds consistently show a strong band in this region due to the asymmetric stretching of the N-O bonds.[3][4] Some sources pinpoint this near 1527 cm⁻¹.
~1480 - 1440 MediumAromatic C=C stretchAnother characteristic in-ring stretching vibration of the benzene nucleus.[2]
~1360 - 1330 StrongSymmetric NO₂ stretchThis is the second characteristic strong band for the nitro group, corresponding to the symmetric N-O stretch.[3][4]
~1320 - 1210 Medium to StrongC-O stretch (Carboxylic Acid)This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group and is often coupled with O-H in-plane bending.[1][2]
~1300 - 1200 StrongC-F stretchThe C-F stretching vibrations in fluoroaromatic compounds are known to be strong and can be complex due to coupling with other modes. For fluorobenzene, a C-F stretch is observed in the 1292-1328 cm⁻¹ range.
~950 - 910 Medium, BroadO-H out-of-plane bend (Carboxylic Acid Dimer)This broad absorption is another characteristic feature of the dimeric carboxylic acid structure.[2]
~890 - 830 MediumNO₂ scissor/C-H out-of-plane bendA nitro group scissor vibration is expected around 850 cm⁻¹.[3] Additionally, out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in this region.

Comparative Analysis with Alternative Techniques

While FT-IR is a powerful tool for functional group identification, a comprehensive structural confirmation often relies on a combination of analytical methods.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
FT-IR Spectroscopy Functional group identification, molecular fingerprinting.Rapid, non-destructive, excellent for identifying -COOH and -NO₂ groups.Does not provide detailed connectivity or stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed carbon-hydrogen framework, connectivity, and fluorine environments.Unambiguously determines the substitution pattern on the aromatic ring and confirms the presence and environment of the fluorine atoms.Requires larger sample amounts than FT-IR, more complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Confirms the molecular formula (C₇H₃F₂NO₄).Does not provide information on the arrangement of atoms (isomerism).
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.Provides definitive proof of structure, including bond lengths and angles.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocol: Acquiring an FT-IR Spectrum

The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Preparation: Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or smoothing.

  • Peak Identification: Identify and label the major absorption bands in the spectrum.

Workflow for FT-IR Spectral Analysis

Caption: Workflow for the FT-IR analysis of this compound.

Conclusion

The predictive FT-IR spectral analysis presented here serves as a robust guide for the characterization of this compound. The presence of a very broad O-H stretch (3300-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and two strong nitro group absorptions (~1535 cm⁻¹ and ~1345 cm⁻¹) are expected to be the most prominent and diagnostic features of the spectrum. The C-F and aromatic ring vibrations in the fingerprint region provide further confirmation of the molecular structure. While FT-IR is an invaluable tool for rapid functional group analysis, it is recommended to be used in conjunction with NMR and mass spectrometry for unambiguous structural elucidation in research and quality control settings.

References

A Comparative Guide to the Efficacy of APIs Derived from Difluoronitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and overall therapeutic profile. Difluoronitrobenzoic acid isomers represent a versatile class of starting materials for the synthesis of a wide array of potent therapeutic agents. The specific arrangement of the fluoro and nitro groups on the benzoic acid ring dictates the reactivity and ultimately influences the pharmacological properties of the resulting APIs. This guide provides an in-depth, objective comparison of the efficacy of APIs derived from different difluoronitrobenzoic acid isomers, supported by experimental data and detailed methodologies, to aid researchers in navigating the selection of these crucial building blocks.

The Influence of Isomeric Structure on Therapeutic Application

The positional chemistry of the fluorine and nitro substituents on the benzoic acid core gives rise to distinct synthetic pathways, leading to APIs with diverse mechanisms of action. This guide will explore two prominent classes of drugs synthesized from different difluoronitrobenzoic acid isomers: MEK inhibitors used in oncology and fluoroquinolone antibiotics for treating infectious diseases.

Part 1: MEK Inhibitors in Oncology - A Tale of Two Isomers in Cancer Therapy

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that, when dysregulated, is a key driver in many human cancers. MEK1 and MEK2, dual-specificity protein kinases within this pathway, are prime targets for therapeutic intervention. Two notable MEK inhibitors, Binimetinib and Selumetinib, while sharing a common mechanism of action, originate from synthetic routes involving different fluoronitrobenzoic acid precursors.

Binimetinib: A Derivative of 2,3,4-Trifluoro-5-nitrobenzoic Acid

Binimetinib is a potent and selective allosteric inhibitor of MEK1/2. Its synthesis involves the use of 2,3,4-trifluoro-5-nitrobenzoic acid as a key starting material.[1][2] This precursor's specific fluorination pattern is crucial for the subsequent chemical transformations that build the final complex structure of the API.

Selumetinib: Originating from a Nitrated Trifluorobenzoic Acid

Selumetinib is another allosteric MEK1/2 inhibitor. Its synthesis commences with 2,3,4-trifluorobenzoic acid, which undergoes a nitration step to create a trifluoronitrobenzoic acid intermediate, a close structural relative of the starting material for Binimetinib.[3][4]

Comparative Efficacy of MEK Inhibitors

The clinical and preclinical efficacy of MEK inhibitors is a subject of extensive research, particularly in the context of RAS/RAF-mutated cancers.

Preclinical Efficacy in Low-Grade Serous Ovarian Cancer (LGSOC) Cell Lines:

A study comparing the efficacy of four different MEK inhibitors (trametinib, selumetinib, binimetinib, and refametinib) in novel LGSOC patient-derived cell lines revealed varying degrees of sensitivity. While two cell lines with KRAS mutations were highly sensitive to all tested MEK inhibitors, others showed a more differential response. In the less sensitive cell lines, trametinib demonstrated the greatest anti-proliferative activity. The efficacy of the inhibitors correlated with the degree of inhibition of ERK phosphorylation.[5]

Clinical Efficacy in Neurofibromatosis Type 1 (NF1)-Associated Plexiform Neurofibromas (PNs):

Both Binimetinib and Selumetinib have shown clinical activity in pediatric patients with NF1-associated PNs.

  • Selumetinib: In a phase I/II trial, approximately 70% of children achieved a reduction in tumor volume, along with improvements in pain, quality of life, strength, and range of motion.[6] A confirmed partial response was observed in 68% of patients.[6]

  • Binimetinib: A phase 2 study in pediatric patients with PNs showed that 74% of evaluable participants met the criteria for a partial response, with a median maximal PN volume reduction of 25.5%.[7][8]

These findings suggest that both MEK inhibitors are effective in this patient population, though direct head-to-head trial data is limited. The choice of inhibitor may depend on factors such as patient-specific characteristics and tolerability profiles.

Efficacy in Advanced Melanoma:

In the treatment of advanced melanoma, MEK inhibitors are often used in combination with BRAF inhibitors. A network meta-analysis of combination therapies for advanced melanoma concluded that the combination of a BRAF inhibitor and a MEK inhibitor exhibited a survival advantage in both overall survival (OS) and progression-free survival (PFS) compared with chemotherapy.[9] A head-to-head comparison of different BRAF/MEK inhibitor combinations in melanoma cell lines suggested that the combination of encorafenib (a BRAF inhibitor) and trametinib (a MEK inhibitor) demonstrated the highest anti-tumor activity. Among the MEK inhibitors tested in combination, trametinib was the most efficient, followed by cobimetinib, with binimetinib showing the lowest anti-tumor efficacy in this specific in vitro study.[10]

Table 1: Comparative Efficacy of MEK Inhibitors

APIPrecursor IsomerTherapeutic AreaKey Efficacy FindingsCitations
Binimetinib 2,3,4-Trifluoro-5-nitrobenzoic acidOncology (Melanoma, NF1)74% partial response rate in pediatric NF1-PN.[7][8] Efficacy in combination with BRAF inhibitors for melanoma.[9][1][2][7][8][9]
Selumetinib 2,3,4-Trifluorobenzoic acid (nitrated)Oncology (NF1)~70% of pediatric patients with NF1-PN showed tumor volume reduction.[6] 68% confirmed partial response rate in a phase I/II trial.[6][3][4][6]

Signaling Pathway Visualization

MEK_Inhibition_Pathway cluster_inhibitors MEK Inhibitors RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Binimetinib Binimetinib Binimetinib->MEK Inhibits Selumetinib Selumetinib Selumetinib->MEK Inhibits

Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention by MEK inhibitors.

Part 2: Fluoroquinolone Antibiotics - Targeting Bacterial Gyrase

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The synthesis of many modern fluoroquinolones relies on fluorinated benzoic acid precursors.

Garenoxacin: A Des-F(6)-Quinolone

Garenoxacin is a novel des-F(6)-quinolone with potent antibacterial activity against a wide range of pathogens. While the specific difluoronitrobenzoic acid isomer used in its commercial synthesis is proprietary, the core structure necessitates a fluorinated benzoic acid starting material.[11][12]

Comparative Efficacy of Garenoxacin

The efficacy of garenoxacin has been extensively compared to other fluoroquinolones and antimicrobial agents.

In Vitro Activity against Respiratory Pathogens:

A study comparing the activity of garenoxacin against various respiratory pathogens found it to be highly potent. Against Streptococcus pneumoniae, the rank order of potency was gemifloxacin > garenoxacin > trovafloxacin = moxifloxacin > gatifloxacin > levofloxacin = ciprofloxacin.[13] Garenoxacin was also highly active against Haemophilus influenzae and Moraxella catarrhalis.[14]

Activity against Skin and Soft Tissue Infection (SSTI) Pathogens:

In a large surveillance study of SSTI pathogens, garenoxacin was the most potent agent tested against Staphylococcus aureus, being at least two-fold more active than gatifloxacin and eight-fold more active than levofloxacin. It also demonstrated superior potency against β-hemolytic and viridans group streptococci.[15]

Bactericidal Activity:

Time-kill studies have shown that garenoxacin is rapidly bactericidal against staphylococci, achieving a ≥3 log10 reduction in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC). A slower killing rate was observed against streptococci.[14]

Table 2: Comparative In Vitro Activity (MIC90 in mg/L) of Garenoxacin and Other Fluoroquinolones

OrganismGarenoxacinMoxifloxacinLevofloxacinCiprofloxacin
S. pneumoniae0.12> garenoxacin> moxifloxacin> levofloxacin
S. aureus (MSSA)0.03---
S. aureus (MRSA)2---
H. influenzae≤ 0.03---
M. catarrhalis≤ 0.03---
S. pyogenes0.25---
Data compiled from multiple sources.[13][14]

Experimental Workflow Visualization

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture Inoculation Inoculate Dilutions with Bacteria BacterialCulture->Inoculation AntibioticDilution Serial Dilution of Antibiotics AntibioticDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation VisualInspection Visually Inspect for Turbidity Incubation->VisualInspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) VisualInspection->MIC_Determination

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Experimental Protocols

Protocol 1: Cell Viability Assay for MEK Inhibitors (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MEK inhibitors against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LGSOC cell lines)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MEK inhibitors (Binimetinib, Selumetinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the MEK inhibitors in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate for 1-2 hours at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Fluoroquinolones (Broth Microdilution)

Objective: To determine the MIC of fluoroquinolones against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. pneumoniae, S. aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Fluoroquinolones (Garenoxacin, Ciprofloxacin, etc.)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each fluoroquinolone in a suitable solvent.

  • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well plate to achieve a final volume of 50 µL per well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The choice of difluoronitrobenzoic acid isomer as a starting material has a profound impact on the synthetic route and the ultimate therapeutic application of the resulting API. As demonstrated with MEK inhibitors and fluoroquinolone antibiotics, different isomers can be leveraged to create drugs for vastly different diseases. For drug development professionals, a deep understanding of the synthetic possibilities afforded by each isomer is crucial. The comparative efficacy data presented herein underscores that while a common mechanistic class may be targeted, subtle structural variations originating from the isomeric precursor can lead to tangible differences in potency and clinical utility. Future research should continue to explore the vast chemical space enabled by these versatile building blocks to develop next-generation therapeutics with improved efficacy and safety profiles.

References

A Senior Scientist's Guide: The Strategic Advantages of 3,4-Difluoro-5-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Halogenated aromatic compounds, in particular, serve as invaluable building blocks, offering chemists precise control over a molecule's electronic properties, metabolic stability, and intermolecular interactions.[1] Among these, 3,4-Difluoro-5-nitrobenzoic acid emerges as a uniquely powerful reagent. This guide provides an in-depth comparison of this compound against its non-fluorinated and mono-fluorinated analogues, elucidating the distinct advantages conferred by its specific substitution pattern, supported by physicochemical data and proven experimental insights.

Section 1: The Physicochemical Property Showdown: Why Two Fluorines are Better Than One

The introduction of fluorine, the most electronegative element, has profound and predictable effects on the properties of a benzoic acid derivative. The strong electron-withdrawing nature of fluorine atoms modulates the acidity (pKa) and lipophilicity (logP) of the molecule—two critical parameters in drug design. When compared to its analogues, the advantages of the 3,4-difluoro substitution become immediately apparent.

The nitro group is a strong electron-withdrawing substituent that increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[2] This effect is further amplified by the presence of fluorine atoms. The cumulative inductive effect of two adjacent fluorine atoms in this compound significantly stabilizes the carboxylate anion, resulting in a lower pKa value and thus, a stronger acid.

CompoundStructurePredicted pKaExperimental logP
5-Nitrobenzoic acid3-Nitrobenzoic acid isomer~3.46[3]1.83[3]
4-Fluoro-5-nitrobenzoic acid4-Fluoro-3-nitrobenzoic acid isomer~3.14 (Predicted for 3-F-5-NO2 isomer)[4]N/A
This compound N/A~2.0 (Predicted for 2,4-difluoro-5-nitro isomer)[5] N/A

Note: Directly comparable experimental data for all isomers is limited. Predicted values and data from closely related isomers are used for illustrative purposes. The trend of increasing acidity with fluorination is well-established.

This enhanced acidity is not merely a theoretical curiosity. It directly impacts reaction kinetics, salt formation strategies, and the overall electronic character of the final product, making it a key consideration for medicinal chemists. While monofluorination offers a moderate increase in acidity, the vicinal difluoro arrangement provides a more substantial and often necessary electronic perturbation.

Section 2: Reactivity Refined: The Power of Ortho/Para Activation in SNAr

The true synthetic elegance of this compound lies in its reactivity, specifically in Nucleophilic Aromatic Substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by powerful electron-withdrawing groups like a nitro group.[6][7] These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex.[6]

In this compound, the fluorine atom at the C4 position is para to the C1-carboxyl group and ortho to the C5-nitro group. This specific arrangement makes the C4 position highly activated for nucleophilic attack. The fluorine at C3 further enhances the electrophilicity of the ring through its inductive effect.

Interestingly, in SNAr reactions, fluoride is an excellent leaving group, a counterintuitive fact when considering its poor leaving group ability in aliphatic SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack on the electron-deficient ring, not the departure of the leaving group.[6][8] The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack.[6]

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Fig 1. SₙAr reaction pathway highlighting the key intermediate.

This predictable regioselectivity is a significant advantage over analogues. In 5-nitrobenzoic acid, SNAr is not feasible due to the lack of a suitable leaving group. In a mono-fluoro analogue like 4-fluoro-5-nitrobenzoic acid, while SNAr is possible, the overall ring activation is lower, potentially requiring harsher reaction conditions. The 3,4-difluoro analogue provides a highly activated, stable, and versatile platform for introducing a wide range of nucleophiles at a specific position.

Section 3: Advantages in Drug Discovery & Development

The unique physicochemical and reactive properties of this compound translate directly into tangible benefits in drug discovery.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[9] Introducing fluorine at positions on an aromatic ring that are susceptible to oxidative metabolism by Cytochrome P450 enzymes can effectively block this pathway, increasing the molecule's half-life and bioavailability.[10][11] Using a difluoro-substituted building block allows for the strategic placement of these "metabolic shields."

  • Modulation of Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity (logP), which can improve its ability to cross cellular membranes.[12][13] The ability to fine-tune logP is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Improved Binding Affinity : Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can lead to enhanced binding affinity and potency.[14] The specific electronic landscape created by the 3,4-difluoro-5-nitro pattern can be leveraged by medicinal chemists to achieve desired target engagement.

Section 4: Experimental Protocol: A Validated Workflow for Amide Coupling

The carboxylic acid moiety of this compound is a key functional handle for elaboration, most commonly via amide bond formation. However, the electron-deficient nature of the aromatic ring can render standard coupling protocols sluggish.[15] The following protocol is a robust method for coupling electron-deficient benzoic acids with a variety of amines.

Objective: To synthesize N-benzyl-3,4-difluoro-5-nitrobenzamide.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and HATU (1.2 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes at room temperature. The formation of the activated HOBt-ester may be observed.

  • Nucleophile Addition: Add benzylamine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x). This sequence removes residual amine, DIPEA, and unreacted activated ester.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford the pure N-benzyl-3,4-difluoro-5-nitrobenzamide.

Causality and Rationale:

  • HATU: Chosen as the coupling agent due to its high efficiency, especially for challenging couplings involving electron-deficient acids or hindered amines.[16] It rapidly forms a highly reactive activated ester.

  • DIPEA: A non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, preventing unwanted side reactions.[15][17]

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate, which would revert it back to the starting carboxylic acid.

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Fig 2. Workflow for HATU-mediated amide coupling.

Conclusion

This compound is more than just another fluorinated building block. Its specific trifecta of substituents—a carboxylic acid handle, a powerful nitro-activating group, and two strategically placed fluorine atoms—creates a reagent of exceptional utility. It offers chemists enhanced acidity, predictable regioselectivity in SNAr reactions, and a direct route to incorporating features known to improve pharmacokinetic properties. While its analogues have their place, the unique combination of properties in this compound provides a distinct and often superior platform for the efficient synthesis of complex, high-value molecules in the pharmaceutical and specialty chemical industries.

References

A Comparative Spectroscopic Guide to Substituted Nitrobenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrobenzoic acids represent a critical class of molecules in the landscape of pharmaceutical and materials science.[1] The strategic placement of a nitro group (-NO₂) and other substituents on the benzoic acid framework profoundly influences the molecule's electronic properties, acidity, and reactivity.[2][3] This, in turn, dictates its utility as a synthetic intermediate or a pharmacologically active compound.[1] Accurate and efficient characterization of these molecules is paramount, and a multi-faceted spectroscopic approach is the cornerstone of this process.

This guide provides an in-depth, comparative analysis of the spectral data of substituted nitrobenzoic acids obtained through Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in structural elucidation and isomer differentiation.

The Foundational Role of Substituents in Modulating Spectral Properties

The interplay between the electron-withdrawing nature of the nitro and carboxylic acid groups, and the electronic (electron-donating or -withdrawing) and steric effects of other substituents, creates a unique spectral fingerprint for each molecule. Understanding these effects is key to interpreting the data. The position of the nitro group relative to the carboxylic acid (ortho, meta, or para) is a primary determinant of the spectral characteristics.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system. The position (λmax) and intensity (ε) of the absorption bands are sensitive to the substitution pattern.

In nitrobenzoic acids, the carboxyl group's influence on the spectrum is relatively minor compared to the nitro group. The spectra often resemble that of nitrobenzene.[5] Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) tend to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). Conversely, additional electron-withdrawing groups can lead to more complex spectral changes.

Compoundλmax (nm)Solvent
Benzoic Acid~230-
2-Nitrobenzoic Acid~252Hexane
3-Nitrobenzoic Acid~258-
4-Nitrobenzoic Acid266Neutral Water
4-Methoxy-3-nitrobenzoic acid--
2-Bromo-3-nitrobenzoic acid--

Note: λmax values can vary with the solvent used.

Causality of Spectral Shifts in UV-Vis

The observed shifts in λmax are a direct consequence of the substituents' effects on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups raise the HOMO energy level, decreasing the HOMO-LUMO gap and thus shifting the absorption to longer wavelengths. The position of the substituent is also critical; for instance, a para-substituent that can participate in resonance with the nitro group will have a more pronounced effect than a meta-substituent.[6]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the substituted nitrobenzoic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). Dilute the stock solution to a concentration that yields an absorbance reading between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference to obtain a baseline correction. The wavelength of maximum absorbance (λmax) is the key data point.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule.[7] For substituted nitrobenzoic acids, the key vibrational modes are associated with the carboxylic acid, the nitro group, and the aromatic ring.

The position, intensity, and shape of the absorption bands provide a wealth of structural information. The broad O-H stretch of the carboxylic acid is a hallmark of these compounds, while the strong C=O stretch is also easily identifiable. The asymmetric and symmetric stretches of the nitro group are particularly diagnostic.

Vibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)4-Methyl-3-nitrobenzoic Acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3200-2500 (broad)~3100-2500 (broad)~3100-2500 (broad)-
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000-
C=O Stretch (Carboxylic Acid) ~1700~1700~1700-
N-O Asymmetric Stretch (Nitro) ~1530~1530~15251530
N-O Symmetric Stretch (Nitro) ~1350~1350~13451350
C=C Stretch (Aromatic) ~1600-1450~1600-1450~1600-1450-

Note: Peak positions can vary slightly based on the physical state of the sample and the measurement technique (e.g., KBr pellet vs. ATR).

Causality of Vibrational Frequency Shifts in FTIR

The electronic effects of substituents influence the bond strengths and, consequently, the vibrational frequencies of neighboring functional groups. For example, electron-withdrawing groups can increase the force constant of the C=O bond, leading to a slight shift to higher wavenumbers. The position of the nitro group also plays a role; in 2-nitrobenzoic acid, intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group can affect the O-H and C=O stretching frequencies.[8]

Experimental Protocol: FTIR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ), coupling constants (J), and integration values are essential for unambiguous structure determination and isomer differentiation.

The electron-withdrawing nature of the nitro and carboxyl groups deshields the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield) compared to benzene. The specific substitution pattern creates a unique set of chemical shifts and coupling patterns for each isomer.

¹H NMR Spectral Data
CompoundAromatic Protons (δ, ppm)Solvent
2-Nitrobenzoic Acid--
3-Nitrobenzoic Acid8.65 (s), 8.33 (d), 8.26 (d), 7.63 (t)[9]MeOD
4-Nitrobenzoic Acid8.20-8.15 (d)[10]-
4-Phenyl-2-nitrobenzoic acid-DMSO-d6[11]
5-Phenyl-2-nitrobenzoic acid-DMSO-d6[11]
¹³C NMR Spectral Data
CompoundAromatic Carbons (δ, ppm)Solvent
2-Nitrobenzoic Acid--
3-Nitrobenzoic Acid165.9, 148.2, 135.0, 132.4, 129.6, 126.8, 123.8[9]MeOD
4-Nitrobenzoic Acid--
4-Phenyl-2-nitrobenzoic acid-DMSO-d6[11]
5-Phenyl-2-nitrobenzoic acid-DMSO-d6[11]
Causality of Chemical Shifts in NMR

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around nearby protons and carbons, reducing the shielding effect and causing a downfield shift. The magnitude of this effect is dependent on the distance and relative position of the substituent. Resonance effects can also play a significant role, particularly for substituents in the ortho and para positions. For ¹³C NMR, the trend can sometimes be counterintuitive as paramagnetic shielding effects can dominate over the simple electron density arguments that are often sufficient for ¹H NMR.[12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H spectrum using a standard one-pulse sequence. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For substituted nitrobenzoic acids, common fragmentation pathways include the loss of the nitro group (-NO₂), the hydroxyl group (-OH) from the carboxylic acid, and the entire carboxyl group (-COOH).

The fragmentation pattern can be highly diagnostic for differentiating between isomers. For example, "ortho effects" can lead to unique fragmentation pathways in 2-substituted nitrobenzoic acids that are not observed in the meta and para isomers.[13]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Nitrobenzoic Acid167121 (M-NO₂)
4-Nitrobenzoic Acid167122 (M-COOH), 121 (M-NO₂)[14]
3,5-Dinitrobenzoic Acid212166 (M-NO₂)
2-Bromo-3-nitrobenzoic Acid245/247-
Causality of Fragmentation in Mass Spectrometry

The fragmentation of the molecular ion in the mass spectrometer is governed by the relative stabilities of the resulting fragment ions and neutral species. The presence of the aromatic ring leads to a prominent molecular ion peak.[15] The fragmentation pathways are influenced by the substituents on the ring. For instance, the loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds. In some cases, such as with 2,4-dinitrobenzoic acid, thermal decarboxylation can occur in the ion source before ionization.[13]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with liquid chromatography and electrospray ionization (ESI), such as a mixture of acetonitrile and water.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Data Acquisition: Introduce the sample into the mass spectrometer via the liquid chromatograph. Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity. For structural analysis, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of substituted nitrobenzoic acids. The following workflow outlines the logical progression of analysis.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Confirmation and Isomer Differentiation Sample Sample UV_Vis UV_Vis Sample->UV_Vis Electronic Transitions FTIR FTIR Sample->FTIR Functional Groups NMR_1H NMR_1H FTIR->NMR_1H Proton Environment NMR_13C NMR_13C NMR_1H->NMR_13C Carbon Skeleton MS MS NMR_13C->MS Molecular Weight & Fragmentation Final_Structure Final_Structure MS->Final_Structure Structural Confirmation

References

A Senior Application Scientist's Guide to Regioselectivity in Nucleophilic Aromatic Substitution Reactions of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among the plethora of available building blocks, 3,4-Difluoro-5-nitrobenzoic acid stands out as a particularly versatile reagent. Its trifunctional nature—comprising two chemically distinct fluorine atoms and a nitro group on a benzoic acid core—offers multiple avenues for molecular elaboration. However, this very versatility presents a critical challenge: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth analysis of the factors governing the regioselectivity of SNAr reactions with this compound. We will dissect the electronic and steric influences at play, offer a comparative analysis of expected outcomes with different nucleophiles, and provide detailed experimental protocols to enable you, the researcher, to validate these principles in your own laboratory.

The Underlying Chemistry: A Tale of Two Fluorines

The workhorse reaction for modifying this compound is the nucleophilic aromatic substitution (SNAr) reaction. This is not a simple SN2 displacement; rather, it proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards this attack and for stabilizing the resulting anionic intermediate.

In the case of this compound, we have two powerful EWGs: the nitro group (-NO₂) and the carboxylic acid group (-COOH). Both groups deactivate the ring towards electrophilic substitution but are potent activators for nucleophilic substitution. The key to understanding the regioselectivity lies in how these groups influence the stability of the Meisenheimer complex formed upon nucleophilic attack at either C-3 (displacing the fluorine at position 3) or C-4 (displacing the fluorine at position 4).

The nitro group is one of the most powerful activating groups for SNAr reactions. Its ability to delocalize the negative charge of the Meisenheimer complex is most effective when the attack occurs at the ortho or para positions relative to the nitro group.

Let's analyze the two possibilities for nucleophilic attack on this compound:

  • Attack at C-4: The fluorine at position 4 is ortho to the nitro group. Nucleophilic attack at this position allows the negative charge in the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance. This provides substantial stabilization.

  • Attack at C-3: The fluorine at position 3 is meta to the nitro group. While the nitro group still exerts an inductive electron-withdrawing effect, it cannot participate in resonance stabilization of the negative charge in the Meisenheimer complex.

The carboxylic acid group at C-1 is meta to the C-4 fluorine and para to the C-3 fluorine. Its electron-withdrawing effect will also influence the stability of the intermediates.

Based on these electronic arguments, the fluorine at the C-4 position is predicted to be significantly more reactive towards nucleophilic substitution than the fluorine at the C-3 position. The resonance stabilization afforded by the ortho-nitro group to the Meisenheimer complex formed upon attack at C-4 is the dominant factor.

Visualizing the Mechanistic Rationale

To better illustrate the difference in stabilization, let's examine the resonance structures of the Meisenheimer complexes for attack at C-4 versus C-3.

Caption: Comparison of Meisenheimer complex stability for nucleophilic attack at C-4 vs. C-3.

Comparative Experimental Guide

To empirically determine the regioselectivity, we propose a series of comparative experiments using nucleophiles representative of different classes. The following protocols are designed to be robust starting points for your investigations.

Data Presentation: Predicting the Outcomes

The following table summarizes the predicted major products and the rationale for a selection of common nucleophiles.

Nucleophile ClassExample NucleophilePredicted Major ProductRationale for Regioselectivity
Primary Amine Benzylamine4-(Benzylamino)-3-fluoro-5-nitrobenzoic acidStrong preference for attack at C-4 due to resonance stabilization by the nitro group. Steric hindrance is minimal.
Secondary Amine Morpholine4-Morpholino-3-fluoro-5-nitrobenzoic acidSimilar to primary amines, electronic factors strongly favor C-4 substitution.
Thiol Thiophenol3-Fluoro-5-nitro-4-(phenylthio)benzoic acidThiols are excellent nucleophiles for SNAr. The C-4 position remains the most electrophilic.
Alkoxide Sodium Methoxide3-Fluoro-4-methoxy-5-nitrobenzoic acidOxygen nucleophiles will also preferentially attack the C-4 position.

Experimental Protocols

Protocol 1: Reaction with a Primary Amine (Benzylamine)

This protocol details a representative reaction to assess the regioselectivity with a common primary amine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Add benzylamine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Characterization:

The key to assessing regioselectivity is the characterization of the product. The two possible regioisomers, 4-(benzylamino)-3-fluoro-5-nitrobenzoic acid and 3-(benzylamino)-4-fluoro-5-nitrobenzoic acid, will have distinct ¹⁹F NMR spectra. The fluorine atom adjacent to the newly formed C-N bond will experience a different electronic environment compared to the fluorine atom adjacent to the remaining C-F bond. This will result in different chemical shifts and coupling constants, allowing for unambiguous structure determination.[2]

Protocol 2: Reaction with a Thiol (Thiophenol)

This protocol outlines the reaction with a soft nucleophile, which is also highly relevant in drug discovery.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, suspend this compound (1.0 eq) and cesium carbonate (2.0 eq) in anhydrous DMSO.

  • Add thiophenol (1.1 eq) to the suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully acidify the reaction mixture with 1 M HCl.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Expected Outcome and Analysis:

As with the amine reaction, the primary product is expected to be the C-4 substituted thioether. ¹⁹F NMR will be the definitive analytical tool to confirm the regiochemical outcome. The fluorine atom at C-3 in the major product will likely exhibit a doublet due to coupling with the adjacent proton.

Workflow for Assessing Regioselectivity

The following diagram outlines a systematic workflow for conducting these comparative studies.

G start Select Nucleophile (e.g., Amine, Thiol, Alkoxide) reaction_setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) start->reaction_setup reaction_monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization of Product(s) purification->characterization nmr ¹H, ¹³C, ¹⁹F NMR Spectroscopy characterization->nmr ms Mass Spectrometry (HRMS) characterization->ms analysis Determine Regiomeric Ratio (Integration of ¹⁹F NMR signals) nmr->analysis conclusion Confirm Major Regioisomer analysis->conclusion

Caption: A systematic workflow for the experimental determination of regioselectivity.

Conclusion and Outlook

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by electronic effects. The powerful resonance-stabilizing ability of the nitro group strongly directs nucleophilic attack to the C-4 position. While this prediction is based on well-established principles of organic chemistry, empirical verification is paramount in the context of drug discovery and process development.

The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to confidently assess the regioselectivity of their specific reactions. By understanding and controlling this critical aspect of its reactivity, the full potential of this compound as a versatile building block can be realized, paving the way for the synthesis of novel and impactful molecules.

References

X-ray crystallography studies of 3,4-Difluoro-5-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallography of 3,4-Difluoro-5-nitrobenzoic Acid Derivatives

In the landscape of modern drug discovery, halogenated organic molecules, particularly those containing fluorine, have garnered significant attention. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability, make these compounds highly valuable scaffolds for medicinal chemists. Among these, derivatives of this compound represent a class of intermediates with considerable potential in the synthesis of novel therapeutic agents. The precise arrangement of atoms within these molecules, dictated by their crystal structures, governs their solid-state properties and intermolecular interactions, which are critical for formulation and drug-receptor binding.

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The following protocols outline the general steps involved in this process, from crystal growth to structure refinement.

Crystallization

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For the title compounds, slow evaporation is a commonly employed technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture. For Methyl 3,4-difluoro-5-nitrobenzoate, a mixture of ethanol and water is often effective. For 3,4-Difluoro-5-nitrobenzamide, a mixture of methanol and dichloromethane can be utilized.

  • Preparation of Crystallization Vessel: Transfer the solution to a small, clean vial.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structures can be determined using X-ray diffraction.

Data Collection and Refinement Workflow:

cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_mounting Crystal Mounting diffractometer Diffractometer Setup crystal_mounting->diffractometer Placement data_acquisition Data Acquisition diffractometer->data_acquisition Initiation data_processing Data Processing & Integration data_acquisition->data_processing Raw Diffraction Data structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Processed Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Refined Structure cluster_ester Methyl 3,4-difluoro-5-nitrobenzoate cluster_amide 3,4-Difluoro-5-nitrobenzamide ester_mol C-H...O interactions ester_pi π-π stacking ester_mol->ester_pi Forms layers amide_mol N-H...O Hydrogen Bonds amide_chf C-H...F interactions amide_mol->amide_chf Forms 3D network

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Professional Researcher and Development Scientist

As a Senior Application Scientist, I understand that meticulous chemical handling extends beyond the bench; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing 3,4-Difluoro-5-nitrobenzoic acid waste. We move beyond simple checklists to explain the causality behind each recommendation, ensuring your disposal plan is not just compliant, but also scientifically sound and inherently safe.

The structure of this document is designed for immediate application, beginning with hazard assessment and leading into actionable disposal protocols. Every step is grounded in established safety standards and regulatory requirements to ensure the protection of personnel and the environment.

Hazard Profile and Core Disposal Principle

This compound is a multifaceted compound. Its proper disposal cannot be determined by its acidic nature alone. The presence of nitro and fluoro groups on the aromatic ring introduces hazards that preclude simple aqueous disposal methods like neutralization.

  • Corrosivity: As a carboxylic acid, it is corrosive.

  • Halogenated Organic: It is a difluorinated compound. Halogenated organic compounds are subject to specific environmental regulations, including land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[1][2]

  • Nitroaromatic Compound: Nitro compounds can be thermally sensitive and may have toxicological properties.[3] Thermal decomposition can release hazardous gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[4]

Given this profile, the core directive is clear: Do not attempt to neutralize and sewer this compound. The toxicity of the compound and its potential decomposition products means it must be managed as a hazardous chemical waste stream.[5][6] The preferred and regulated method of disposal is through a licensed chemical waste management facility, typically involving controlled incineration.[5][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all safety protocols are in place. The primary goal is to prevent any direct contact or aerosol inhalation.

Work Area:

  • All handling of the chemical, including weighing and packaging for disposal, must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[5]

Required PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[5]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[5][9]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[5][9]

Laboratory-Scale Waste Accumulation & Disposal Protocol

For researchers generating small quantities of this waste, a systematic accumulation process is critical to ensure safety and compliance.

Step-by-Step Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be in good condition, with no cracks or residue on the exterior.

  • Label the Container Correctly:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7][10]

    • Clearly write the full chemical name: "this compound".[7] Do not use abbreviations.

    • List all constituents, including any solvents used in the process.

  • Segregate the Waste Stream:

    • This is a halogenated organic acid waste stream. It must not be mixed with other waste types.

    • CRITICAL: Keep this waste stream separate from bases, oxidizing agents, and any incompatible chemicals to prevent violent reactions.[11][12] Acetic acid, for example, is incompatible with oxidizing acids like nitric acid.[13][14]

  • Store the Waste Container:

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][10]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[5]

  • Arrange for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department.

    • EHS will arrange for pickup by a licensed professional waste disposal service.[7] This is the primary and required method for final disposal.

Large-Scale and Industrial Disposal Operations

For bulk quantities, the disposal process is more rigorous and falls under stringent federal and local regulations. The only acceptable method is controlled high-temperature incineration.

  • Regulatory Framework: The disposal of halogenated organic compounds is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[15][16] Incineration facilities must operate under strict permits that mandate specific performance standards.[17][18]

  • Destruction and Removal Efficiency (DRE): Permitted incinerators must demonstrate a DRE of 99.99% for the principal organic hazardous constituents (POHCs) in the waste.[15][18]

  • Flue Gas Scrubbing: The high fluorine content necessitates that the incinerator be equipped with advanced flue gas scrubbing technology to neutralize and remove acidic gases like hydrogen fluoride (HF) that are formed during combustion.[5]

Table 1: Disposal Plan Summary

ParameterLaboratory-Scale OperationsLarge-Scale / Industrial Operations
Primary Container Sealable HDPE or glass bottle (<5 gallons)DOT-approved drums or totes
Labeling "Hazardous Waste," full chemical name, constituentsFull GHS and DOT-compliant labeling
On-Site Handling Accumulation in a designated satellite areaStorage in a dedicated, secure hazardous waste area
Treatment Method None. Await pickup for off-site treatment.Off-site treatment at a licensed facility.
Disposal Method Transfer to institutional EHS for consolidation.High-temperature incineration with flue gas scrubbing.[5]
Regulatory Oversight Institutional EHS protocols, local regulations.EPA (RCRA), DOT, state and local environmental agencies.[17][18]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.

In Case of a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.[5]

  • Control Ignition Sources: Remove all sources of ignition from the area.[5]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Cleanup (if trained):

    • Wearing the full PPE described in Section 2, carefully sweep up the solid material to avoid creating dust.[7]

    • Place the swept material and all contaminated cleanup supplies (e.g., absorbent pads, PPE) into a labeled hazardous waste container.[5]

    • Do not allow the chemical to enter drains or sewer systems.[5]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][19]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[4][5]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound (Solid, Solution, or Contaminated Material) hazard_assessment Step 1: Hazard Assessment - Halogenated Organic? - Nitroaromatic? - Other hazards beyond corrosivity? start->hazard_assessment decision_node Is Neutralization & Drain Disposal an Option? hazard_assessment->decision_node no_neutralize NO Compound has multiple hazards. Discharge to sewer is prohibited.[5] decision_node->no_neutralize Yes to any hazard collection Step 2: Segregate & Collect - Use dedicated, compatible container. - Keep separate from bases, oxidizers, and other waste streams. no_neutralize->collection labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - All Constituents collection->labeling storage Step 4: Store Safely - Tightly sealed container. - In designated Satellite Accumulation Area. - Away from drains & ignition sources. labeling->storage disposal_request Step 5: Request Disposal Contact institutional Environmental Health & Safety (EHS) department. storage->disposal_request pickup Step 6: Professional Disposal Waste is picked up by a licensed hazardous waste contractor. disposal_request->pickup final_disposal Final Disposition: Controlled High-Temperature Incineration with Flue Gas Scrubbing pickup->final_disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,4-Difluoro-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with innovation comes the paramount responsibility of ensuring the safety of the researchers and scientists who make it possible. This guide provides a comprehensive operational plan for handling 3,4-Difluoro-5-nitrobenzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply established principles of chemical safety, drawing on data from structurally similar compounds to formulate a robust personal protective equipment (PPE) and handling protocol. This approach ensures that safety is not just a checklist, but a deeply integrated, scientifically-grounded practice.

Hazard Analysis Based on Structural Analogues

  • Skin and Eye Irritation: Fluorinated and nitrated aromatic compounds are frequently irritating to the skin and eyes.[1][2][3][4] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: As a fine powder, the compound poses a risk of aerosolization. Inhaling the dust can lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Many related nitrobenzoic acids are classified as harmful if ingested.[5]

  • Unknown Long-Term Effects: Without specific toxicological data, it is prudent to assume the possibility of more severe chronic effects, such as being suspected of causing genetic defects or cancer, as seen with some related nitro-aromatic compounds.

Given these potential risks, a conservative and multi-layered PPE strategy is not just recommended; it is essential.

Core Personal Protective Equipment (PPE) Protocol

The foundation of safe handling lies in the consistent and correct use of PPE. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Multi-Level PPE for Handling this compound
Activity Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Well-ventilated chemical storage cabinet.[7][8]Single pair of nitrile gloves.Safety glasses.Standard lab coat.Not typically required.
Weighing & Aliquoting Chemical fume hood.[6]Double-gloving (nitrile inner, chemical-resistant outer).[6]Chemical safety goggles and a full-face shield.[6]Chemical-resistant apron over a lab coat.[6]Recommended if there is any risk of dust generation outside of the fume hood.
Solution Preparation Chemical fume hood.Double-gloving (nitrile inner, chemical-resistant outer).Chemical safety goggles and a full-face shield.Chemical-resistant apron over a lab coat.Not required if performed strictly within the fume hood.
Reaction Workup Chemical fume hood.Double-gloving (nitrile inner, chemical-resistant outer).Chemical safety goggles and a full-face shield.Chemical-resistant apron over a lab coat.Not required if performed strictly within the fume hood.

Step-by-Step Operational Plans

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for common laboratory manipulations.

Protocol 1: Weighing Solid this compound
  • Preparation: Don all required PPE (double gloves, lab coat, apron, goggles, face shield) before approaching the chemical storage area.

  • Fume Hood Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.

  • Chemical Handling: Retrieve the container from storage. Inside the fume hood, carefully open the container, avoiding any puff of powder.

  • Weighing: Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Work slowly to prevent aerosolization.

  • Sealing: Securely close the primary container. Wipe the exterior of the container and the spatula with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Transport: Carry the weighed solid in a sealed secondary container to the reaction setup.

Protocol 2: Spill Cleanup Procedure (Small Spill <1g)
  • Alert & Secure: Alert personnel in the immediate area. Do not attempt to clean a large spill without specialized training. For a small spill within a fume hood, proceed with caution.

  • Containment: If the spill is outside a fume hood, cover it gently with a dry absorbent material like vermiculite or sand to prevent further aerosolization.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the material and absorbent using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[1][7]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[5][7]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Chemical Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[1][7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste. Dispose of the rinsed container according to your institution's guidelines.

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process that underpins the safe handling of any chemical, including this compound.

PPE_Workflow cluster_prep Phase 1: Pre-Handling Assessment cluster_ppe Phase 2: PPE & Control Selection cluster_action Phase 3: Operational Readiness A Identify Compound: This compound B Search for Specific SDS A->B C SDS Found? B->C D Analyze Hazards of Structural Analogues (e.g., nitrobenzoic acids) C->D No F Review SDS Sections: - Hazard Identification - Exposure Controls/PPE C->F Yes E Assume High Hazard: - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed - Potential Chronic Effects D->E G Determine Task-Specific Risks (e.g., Weighing, Solution Prep) E->G F->G H Select Engineering Controls (Chemical Fume Hood) G->H I Select PPE: - Double Gloves - Goggles & Face Shield - Lab Coat & Apron H->I J Locate Emergency Equipment: - Safety Shower - Eyewash Station I->J K Review Emergency Procedures: - Exposure First Aid - Spill Cleanup J->K L Prepare Waste Disposal: - Labeled Hazardous Waste Containers K->L M Proceed with Experiment L->M

Caption: Risk assessment workflow for handling chemicals with limited safety data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.